4-Chloro-5,7-difluoroquinoline-3-carbonitrile
Description
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Properties
IUPAC Name |
4-chloro-5,7-difluoroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3ClF2N2/c11-10-5(3-14)4-15-8-2-6(12)1-7(13)9(8)10/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCZKIKRRLOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(C(=CN=C21)C#N)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016819-82-1 | |
| Record name | 4-chloro-5,7-difluoroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-5,7-difluoroquinoline-3-carbonitrile
Abstract
This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 4-Chloro-5,7-difluoroquinoline-3-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The proposed synthetic pathway is a robust, multi-step process commencing with the readily available 3,5-difluoroaniline. The core of this synthesis lies in a Vilsmeier-Haack cyclization to construct the quinoline ring system, followed by an efficient conversion of a formyl intermediate to the target carbonitrile. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and a framework for the successful laboratory-scale preparation of this valuable compound.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are privileged heterocyclic structures that form the core of a vast array of biologically active compounds and pharmaceuticals. Their presence in numerous natural products with pronounced physiological effects has spurred extensive research into the synthesis of novel quinoline-based molecules. The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The target molecule, this compound, combines the quinoline scaffold with the advantageous properties of fluorine substitution and a versatile carbonitrile functional group, making it a highly attractive building block for the discovery of new therapeutic agents.
Proposed Synthetic Pathway: A Strategic Approach
The synthesis of this compound can be strategically achieved through a three-step sequence, as illustrated below. This pathway leverages the well-established Vilsmeier-Haack reaction for the construction of the quinoline core and a subsequent efficient functional group transformation to introduce the carbonitrile moiety.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of N-(3,5-difluorophenyl)acetamide
Rationale: The initial step involves the protection of the amino group of 3,5-difluoroaniline as an acetamide. This is a crucial transformation as the acetamido group serves as a directing group and is essential for the subsequent Vilsmeier-Haack cyclization. The reaction is a standard nucleophilic acyl substitution.
Protocol:
-
To a stirred solution of 3,5-difluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add triethylamine (1.2 eq) at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(3,5-difluorophenyl)acetamide.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Step 2: Vilsmeier-Haack Cyclization to 4-Chloro-5,7-difluoroquinoline-3-carbaldehyde
Rationale: This is the key ring-forming step, employing the Vilsmeier-Haack reaction. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This electrophilic species attacks the electron-rich aromatic ring of N-(3,5-difluorophenyl)acetamide, leading to cyclization and the formation of the 4-chloro-3-formylquinoline core.[1][2] The fluorine atoms at the 5 and 7-positions of the resulting quinoline are anticipated due to the ortho- and para-directing nature of the acetamido group.
Protocol:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen), place anhydrous dimethylformamide (DMF) (10 eq).
-
Cool the DMF to 0 °C in an ice bath and add phosphorus oxychloride (POCl₃) (5 eq) dropwise with vigorous stirring.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add N-(3,5-difluorophenyl)acetamide (1.0 eq) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude 4-Chloro-5,7-difluoroquinoline-3-carbaldehyde by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Step 3: Conversion to this compound
Rationale: The final step involves the conversion of the 3-formyl group to the desired 3-carbonitrile. A mild and efficient one-pot method utilizing iodine in aqueous ammonia is proposed for this transformation. This method avoids the use of harsh or toxic reagents often employed for such conversions. The reaction is believed to proceed through an intermediate aldoxime which is then dehydrated in situ.
Protocol:
-
Dissolve 4-Chloro-5,7-difluoroquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
-
To this solution, add aqueous ammonia (30% solution) followed by the portion-wise addition of iodine (1.1 eq) at room temperature with stirring.
-
Continue stirring at room temperature for 1-2 hours. The progress of the reaction can be monitored by the disappearance of the dark iodine color and by TLC.
-
Upon completion, quench the reaction by adding a 5% aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization to yield the final product.
Data Presentation: Summary of Reaction Parameters
| Step | Reactants | Reagents and Solvents | Key Conditions | Expected Product |
| 1 | 3,5-Difluoroaniline, Acetyl chloride | Dichloromethane, Triethylamine | 0 °C to room temperature, 2-4 hours | N-(3,5-difluorophenyl)acetamide |
| 2 | N-(3,5-difluorophenyl)acetamide | Phosphorus oxychloride, Dimethylformamide | 0 °C to 90 °C, 4-6 hours, inert atmosphere | 4-Chloro-5,7-difluoroquinoline-3-carbaldehyde |
| 3 | 4-Chloro-5,7-difluoroquinoline-3-carbaldehyde | Iodine, Aqueous ammonia, Tetrahydrofuran | Room temperature, 1-2 hours | This compound |
Conclusion
This technical guide outlines a logical and experimentally feasible synthetic route for the preparation of this compound. The described protocols are based on well-established and reliable chemical transformations, providing a solid foundation for the successful synthesis of this valuable heterocyclic building block. The insights into the reaction mechanisms and the detailed step-by-step procedures are intended to empower researchers in their efforts to explore the chemical space around the quinoline scaffold for the development of novel and impactful therapeutic agents.
References
- Upadhyay, S., Chandra, A., & Singh, R. M. (2008). A one pot method of conversion of aldehydes into nitriles using iodine in ammonia water: Synthesis of 2-chloro-3-cyanoquinolines. Indian Journal of Chemistry - Section B, 47B(12), 1934-1938. [Link: Provided search result, no public URL available]
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Al-Suwaidan, I. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6424-6453. [Link]
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Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]
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ResearchGate. Friedländer Quinoline Synthesis. [Link]
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Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
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Lee, J. H., et al. (2008). N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(4), o564. [Link]
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Scite.ai. Friedländer Quinoline Synthesis. [Link]
- Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link: Provided search result, no public URL available]
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Wikipedia. Vilsmeier–Haack reaction. [Link]
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ALFA CHEMICAL. N-(3,5-Difluorophenyl)acetamide. [Link]
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ResearchGate. Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. [Link]
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International Journal of Chemical Studies. Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
International Journal of Chemical Studies. A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. [Link]
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An In-depth Technical Guide to the Structural Analysis of 4-Chloro-5,7-difluoroquinoline-3-carbonitrile
Introduction to Functionalized Quinolines
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The functionalization of the quinoline ring is a key strategy in drug discovery to modulate the pharmacological profile of these compounds.[2] The introduction of substituents such as halogens and a carbonitrile group, as in the case of 4-chloro-5,7-difluoroquinoline-3-carbonitrile, can significantly influence the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, thereby affecting its bioactivity.
The subject of this guide, this compound, presents a unique combination of functional groups:
-
4-Chloro Group: This group is a versatile handle for further synthetic modifications, particularly nucleophilic substitution reactions.
-
5,7-Difluoro Groups: The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability.
-
3-Carbonitrile Group: The nitrile moiety is a strong electron-withdrawing group and can participate in various chemical transformations.
A thorough structural analysis of this molecule is crucial for understanding its chemical reactivity, predicting its behavior in biological systems, and guiding the design of new derivatives.
Proposed Synthetic Pathway
While a specific synthesis for this compound has not been reported, a plausible and efficient route can be designed based on the Vilsmeier-Haack reaction, a powerful method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[3][4] The formyl group can then be converted to a nitrile.
Overall Synthetic Scheme
Sources
Substituted Quinoline-3-carbonitriles: A Technical Guide to Their Discovery, Significance, and Application in Drug Development
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous natural alkaloids and synthetic compounds with profound pharmacological activities.[1][2][3][4] Among its myriad derivatives, substituted quinoline-3-carbonitriles have emerged as a particularly compelling class of molecules. This guide provides a comprehensive technical overview of their journey from initial discovery to their current status as high-value pharmacophores. We will explore the strategic rationale behind their synthesis, delve into their significant impact as potent kinase inhibitors for cancer therapy, and provide detailed, field-tested protocols for their synthesis and biological evaluation. This document is designed to serve as a vital resource for professionals engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and actionable experimental insights.
The Emergence of a Privileged Scaffold: From Quinazolines to Quinoline-3-carbonitriles
The story of substituted quinoline-3-carbonitriles as modern therapeutic agents is intrinsically linked to the development of kinase inhibitors. A pivotal moment in this field was the discovery of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD-153035) by Parke-Davis in 1994, a potent and selective ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5] This breakthrough established the 4-anilino-quinazoline core as a viable template for kinase inhibition.
A critical observation by researchers at Wyeth propelled the next evolutionary step.[5] Analysis of homology models suggested that the nitrogen atom at position 3 (N-3) of the quinazoline ring was involved in binding a water molecule.[5] This led to the innovative hypothesis that replacing this nitrogen with a carbon atom bearing a strong electron-withdrawing group could mimic this interaction and preserve or enhance binding affinity. The nitrile (-CN) group was an ideal candidate for this bioisosteric replacement. This crucial insight gave rise to the 4-anilino-3-quinolinecarbonitrile scaffold, a novel framework that not only retained the desired inhibitory activity but also opened new avenues for modifying kinase selectivity.[5]
Synthetic Strategies: The Friedländer Annulation
The efficient construction of the quinoline core is paramount for exploring the structure-activity relationships (SAR) of its derivatives. While numerous methods exist, the Friedländer synthesis, first reported in 1882, remains a robust and versatile strategy for creating substituted quinolines.[6][7][8] The reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration step.[6][8]
For the synthesis of quinoline-3-carbonitriles, a common variant involves reacting a 2-aminoaryl ketone with an activated acetonitrile derivative, such as ethyl cyanoacetate.[9] This approach allows for the direct installation of the critical carbonitrile group at the C-3 position.
Representative Synthetic Workflow
The logical flow from starting materials to a biologically active substituted quinoline-3-carbonitrile is a multi-step process requiring careful execution and validation at each stage.
Caption: General workflow for synthesis and evaluation.
Detailed Experimental Protocol: Friedländer Synthesis
This protocol describes a general procedure for synthesizing a 4-substituted-quinoline-3-carbonitrile.
Materials:
-
2-Aminoacetophenone (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Piperidine (0.2 eq)
-
Ethanol (as solvent)
-
Hydrochloric acid (for neutralization)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminoacetophenone (1.0 eq) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl cyanoacetate (1.1 eq) followed by a catalytic amount of piperidine (0.2 eq). Causality Note: Piperidine, a secondary amine, acts as a base catalyst to facilitate the initial Knoevenagel condensation between the ketone and the active methylene group of ethyl cyanoacetate.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. A solid precipitate should form. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Filter the solid product and wash with cold ethanol to remove unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure substituted quinoline-3-carbonitrile. Self-Validation: The purity of the final compound must be confirmed by measuring its melting point and obtaining NMR and Mass Spectrometry data consistent with the expected structure.
The Significance of Substitution: Tuning Kinase Selectivity and Potency
The true power of the quinoline-3-carbonitrile scaffold lies in its amenability to substitution, which allows for the fine-tuning of its biological activity.[5] By varying the substituents on the 4-anilino group and the quinoline core, researchers have successfully shifted kinase specificity and dramatically enhanced potency.[5]
-
EGFR and HER2 Inhibition: Initial derivatives were potent inhibitors of EGFR.[5] Further modifications, such as the addition of specific groups at the 6 and 7 positions of the quinoline ring, led to the development of dual EGFR/HER2 inhibitors.[10] One such compound, Neratinib (HKI-272) , is an irreversible inhibitor that has been approved for the treatment of HER2-positive breast cancer.[10]
-
Src Kinase Inhibition: Altering the substitution pattern on the 4-anilino ring can switch the target preference from EGFR to other kinases like Src.[5] Appropriately substituted 4-anilinoquinoline-3-carbonitriles have demonstrated potent in vitro and in vivo activity as Src kinase inhibitors.[11][12] Further structural modifications, extending the core to a tricyclic benzo[g]quinoline-3-carbonitrile system, have yielded analogues with exceptional, subnanomolar potency against Src kinase.[11][12]
Structure-Activity Relationship (SAR) Insights
The biological effect of these compounds is highly dependent on the nature and position of their chemical substituents.
Caption: Key structure-activity relationships (SAR).
Case Study: Potent Src Kinase Inhibitors
A series of 4-anilinobenzo[g]quinoline-3-carbonitriles demonstrated exceptional potency as Src kinase inhibitors. The structure-activity relationship largely mirrored that of the parent 4-anilinoquinoline-3-carbonitriles, with the C-8 position being optimal for attaching cyclic basic amine groups to enhance both enzyme and cellular activity.[11]
| Compound ID | Src Kinase IC₅₀ (nM) | Src-Transformed Fibroblast IC₅₀ (nM) | Reference |
| 17a | 0.15 | 10 | [12] |
| 17c | 0.23 | 25 | [12] |
| 17d | 0.28 | 35 | [12] |
| SKI-606 | 1.2 | 110 | [11] |
Note: IC₅₀ is the half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Substituted quinoline-3-carbonitriles primarily function as ATP-competitive inhibitors. They target the ATP-binding pocket of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell proliferation, differentiation, and survival.[10] Overexpression or mutation of kinases like EGFR, HER2, and Src is a common driver of cancer.
By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that promotes tumor growth and survival. Irreversible inhibitors, like Neratinib, contain a reactive group (a Michael acceptor) that forms a covalent bond with a cysteine residue near the ATP-binding site of EGFR and HER2, leading to sustained inhibition.[10]
Simplified EGFR/HER2 Signaling Pathway
Caption: Inhibition of EGFR/HER2 signaling cascade.
Protocol for Biological Evaluation: Cell Viability (MTT) Assay
To assess the cytotoxic or anti-proliferative activity of newly synthesized quinoline-3-carbonitriles, a cell viability assay is essential. The MTT assay is a standard colorimetric method for this purpose.
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., BT474 for HER2-positive breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized quinoline-3-carbonitrile compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality Note: This incubation period is critical to allow for sufficient formazan crystal formation by metabolically active cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value. Self-Validation: The results should be reproducible across multiple experiments, and the positive control should yield an IC₅₀ value within its expected range.
Future Directions and Conclusion
The journey of substituted quinoline-3-carbonitriles from a conceptual bioisostere to clinically approved drugs exemplifies the power of rational drug design. Their significance is firmly established, particularly in oncology, where they provide potent and selective tools to combat kinase-driven malignancies.[13][14]
Future research will likely focus on:
-
Expanding the Target Space: Applying the scaffold to inhibit other kinase families or even different enzyme classes.
-
Overcoming Resistance: Designing next-generation derivatives that are active against tumors that have developed resistance to existing inhibitors.
-
Hybrid Molecules: Incorporating the quinoline-3-carbonitrile core into hybrid molecules that possess dual mechanisms of action, potentially combining kinase inhibition with other anticancer strategies like DNA intercalation or apoptosis induction.[15][16]
References
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Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology. Available at: [Link]
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4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. Current Topics in Medicinal Chemistry. Available at: [Link]
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Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. Available at: [Link]
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Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 (HER-2) and Epidermal Growth Factor Receptor (EGFR) Kinases. Journal of Medicinal Chemistry. Available at: [Link]
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Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Scientific Reports. Available at: [Link]
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4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]
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Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-proliferative Agents. Letters in Drug Design & Discovery. Available at: [Link]
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Asian Pacific Journal of Cancer Prevention. Available at: [Link]
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Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry. Available at: [Link]
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Friedländer synthesis. Wikipedia. Available at: [Link]
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Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]
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Friedlander synthesis of quinoline derivatives. ResearchGate. Available at: [Link]
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry. Available at: [Link]
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The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]
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Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Journal of Medicinal Chemistry. Available at: [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure. Available at: [Link]
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Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Synthesis of quinoline-3-carbonitrile derivatives. ResearchGate. Available at: [Link]
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Structure-Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. ResearchGate. Available at: [Link]
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Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. Available at: [Link]
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An Extensive Review on Biological Interest of Quinoline and Its Analogues. ResearchGate. Available at: [Link]
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Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry. Available at: [Link]
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Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry. Available at: [Link]
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Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. Available at: [Link]
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Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]
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Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available at: [Link]
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The Chemistry of Quinolines. Chemical Reviews. Available at: [Link]
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A Technical Guide to the Multifaceted Mechanisms of Action of Quinoline-Based Compounds
The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry.[1] First identified in 1834, this "privileged scaffold" has been the foundation for a vast array of therapeutic agents due to its versatile structure and broad spectrum of pharmacological activities.[1][2] Quinoline-based compounds are integral to the treatment of malaria, bacterial infections, cancer, and viral diseases.[2][3] Their efficacy stems from the ability to engage with a diverse set of biological targets, often through distinct and highly specific mechanisms of action. This guide provides an in-depth exploration of these mechanisms, tailored for researchers, scientists, and drug development professionals. We will dissect the molecular interactions and cellular consequences that define the therapeutic utility of this remarkable class of compounds.
Antimalarial Mechanism: Disrupting Heme Detoxification
The cornerstone of antimalarial chemotherapy for decades has been quinoline-containing drugs like chloroquine, quinine, and mefloquine.[4] Their primary mechanism of action targets a critical metabolic process within the malaria parasite, Plasmodium falciparum, during its blood stage.[4][5]
Core Mechanism: Inhibition of Hemozoin Biocrystallization
The parasite resides within the host's red blood cells, where it digests hemoglobin in an acidic food vacuole to acquire essential amino acids.[6][7] This process releases large quantities of free heme (ferriprotoporphyrin IX), a molecule that is highly toxic to the parasite as it generates reactive oxygen species and damages membranes.[4][8] To protect itself, the parasite has evolved a detoxification pathway where it biocrystallizes the toxic heme into an inert, insoluble polymer called hemozoin.[6][9][10]
Quinoline antimalarials exploit this pathway. As weak bases, they readily diffuse into the acidic food vacuole (pH 4.7-5.2) and become protonated.[6][8] This "ion trapping" concentrates the drug several thousand-fold within the organelle.[4][8] At these high concentrations, the quinoline drug, particularly chloroquine, binds to heme molecules, forming a complex that caps the growing hemozoin crystal.[6][7][9] This action effectively inhibits the heme polymerase enzyme responsible for the crystallization process, leading to the accumulation of toxic free heme.[8][11] The buildup of this toxic byproduct ultimately leads to oxidative damage, membrane disruption, and parasite death.[4][5][6]
While this is the principal mechanism for chloroquine, more lipophilic quinolines like mefloquine and quinine are not concentrated as extensively and may have alternative or additional sites of action.[4][5]
Visualization: Heme Detoxification Pathway Inhibition
Caption: Inhibition of hemozoin formation by chloroquine in the parasite's food vacuole.
Experimental Protocol: β-Hematin (Hemozoin) Inhibition Assay
This in vitro assay is fundamental for screening compounds that inhibit heme detoxification. It measures the formation of synthetic hemozoin (β-hematin) from a heme monomer solution.
-
Preparation of Reagents:
-
Prepare a 4 mM solution of hemin chloride in DMSO.
-
Prepare a 0.5 M sodium acetate buffer (pH 4.8).
-
Prepare test compounds (e.g., quinoline derivatives) at various concentrations in DMSO. Chloroquine is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the hemin chloride solution to each well.
-
Add 10 µL of the test compound solution at the desired final concentration. Include wells for a positive control (chloroquine) and a negative control (DMSO vehicle).
-
Initiate the polymerization reaction by adding 100 µL of the 0.5 M sodium acetate buffer.
-
Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
-
Quantification of Inhibition:
-
After incubation, centrifuge the plate at 4000 rpm for 15 minutes.
-
Carefully discard the supernatant, which contains unreacted heme.
-
Wash the pellet (β-hematin) with 200 µL of DMSO to remove any residual unbound heme. Centrifuge and discard the supernatant.
-
Dissolve the final β-hematin pellet in 200 µL of 0.1 M NaOH to convert it back to soluble heme monomers.
-
Measure the absorbance of the resulting solution at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the negative control. The causality is clear: a lower absorbance in the presence of the compound indicates less β-hematin was formed, signifying inhibition.
-
Antibacterial Mechanism: Targeting DNA Topoisomerases
The quinolone class of antibiotics, particularly the fluoroquinolones (e.g., ciprofloxacin, levofloxacin), are broad-spectrum agents that act by directly inhibiting bacterial DNA synthesis.[12][13] Their targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[14][15][16]
Core Mechanism: Corrupting Enzyme Function
Bacterial chromosomes are maintained in a supercoiled state, a process managed by DNA gyrase and topoisomerase IV to allow for replication and transcription.[17] These enzymes work by creating transient double-stranded breaks in the DNA, passing another segment of DNA through the break, and then resealing it.[12]
Quinolones do not simply inhibit this process; they act as "topoisomerase poisons."[18][19] They bind to the enzyme-DNA complex and stabilize it at the point where the DNA is cleaved.[15][20] This creates a stable, ternary quinolone-enzyme-DNA complex that blocks the movement of replication forks and transcription machinery.[14][19] The stalled replication forks can collapse, converting the transient breaks into permanent, lethal double-stranded DNA breaks, which triggers the bacterial SOS response and ultimately leads to cell death.[12][15]
-
Target Specificity: In many Gram-negative bacteria, DNA gyrase is the primary and more sensitive target.[14][20] In many Gram-positive bacteria, topoisomerase IV is the primary target.[12][14] This differential sensitivity contributes to the spectrum of activity.
-
Selective Toxicity: Mammalian cells have a topoisomerase II enzyme that is structurally different and significantly less susceptible to inhibition by quinolones, which accounts for the selective toxicity of these drugs against bacteria.[17]
Visualization: Quinolone Inhibition of Bacterial Topoisomerases
Caption: Quinolines employ multiple mechanisms to induce cancer cell death.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a common method to assess the inhibition of a specific protein kinase, a primary mechanism for many quinoline anticancer agents.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition is quantified by a decrease in the phosphorylated product. Detection can be luminescence-based (measuring remaining ATP) or fluorescence/radioactivity-based (measuring phosphorylated substrate). The following uses a luminescence (ADP-Glo™) format.
-
Reagents:
-
Purified recombinant kinase of interest (e.g., EGFR, Src).
-
Specific substrate peptide for the kinase.
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT).
-
ATP solution at a concentration near the Kₘ for the kinase.
-
Test quinoline compounds in DMSO. Staurosporine or a known specific inhibitor is used as a positive control.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
-
Procedure:
-
In a white, opaque 384-well plate, add the test compound at various concentrations.
-
Add the kinase and its specific substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP by adding 10 µL of the Kinase Detection Reagent. This reagent also contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP formed. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
A higher luminescent signal corresponds to more ADP produced, meaning higher kinase activity.
-
Inhibitors will reduce the signal in a dose-dependent manner.
-
The results are used to calculate IC₅₀ values, providing a quantitative measure of the compound's potency against the target kinase. This self-validating system directly links compound presence to a reduction in enzymatic product (ADP).
-
Antiviral Mechanism: Blocking Viral Entry and Replication
The antiviral activity of quinoline derivatives is diverse and often virus-specific. The mechanisms generally involve interference with the viral life cycle, from entry into the host cell to replication of the viral genome.
Core Mechanisms
-
Inhibition of Endosomal Acidification: This is the classic antiviral mechanism attributed to chloroquine. [6]Many enveloped viruses (e.g., Influenza, Dengue, Coronaviruses) enter host cells via endocytosis. [6][21]The release of the viral genome into the cytoplasm requires a drop in pH within the endosome to trigger conformational changes in viral proteins. [10]As a weak base, chloroquine accumulates in these acidic organelles and raises their pH. [6][10]This pH increase prevents the necessary fusion step between the viral and endosomal membranes, trapping the virus within the endosome and blocking infection. [6]
-
Inhibition of Viral Enzymes: More targeted quinoline antivirals are being developed to inhibit specific viral enzymes essential for replication. For example, novel quinoline derivatives have been designed to act as potent inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an enzyme critical for processing viral polyproteins and evading the host immune response. [22]Other quinoline compounds have shown inhibitory activity against the NS5B polymerase of the Hepatitis C virus. [21]
Visualization: Inhibition of pH-Dependent Viral Entry
Caption: Chloroquine blocks viral infection by raising endosomal pH, preventing genome release.
Summary of Quantitative Data
The potency of quinoline-based compounds varies significantly depending on the specific derivative, target, and disease context. The following table provides representative inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀) values for illustrative compounds across different mechanisms.
| Compound Class/Example | Target Organism/Cell Line | Primary Target/Mechanism | Representative IC₅₀/GI₅₀ | Reference |
| Chloroquine | Plasmodium falciparum | Heme Polymerase | ~20 nM (sensitive strains) | [5][6] |
| Ciprofloxacin | Escherichia coli | DNA Gyrase | ~0.015 µg/mL | [17] |
| Camptothecin | Human Cancer Cells (e.g., Colon) | Topoisomerase I | ~50-100 nM | [3][23] |
| Lenvatinib | Multiple Cancer Cell Lines | VEGFR, FGFR, PDGFR (Kinases) | ~1-5 nM | [24] |
| Pim-1 Inhibitor (Compound 5) | Prostate Cancer (PC-3) | Pim-1 Kinase | 1.29 µM | [25] |
| Jun13296 | SARS-CoV-2 | Papain-like Protease (PLpro) | ~30 nM | [22] |
References
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- Smith, J. T. (1986). [Mechanism of action of quinolones]. Presse medicale, 15(37), 1843-7.
- Hooper, D. C. (2001). Mechanisms of action and resistance of older and newer fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S22.
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase inhibitors: fluoroquinolone mechanisms of action and resistance. Biochemistry, 53(10), 1565-1574.
- Various Authors. (n.d.). Mechanism of action of quinoline drugs.
- Tiwari, R. K., Singh, D., & Singh, J. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Letters in Drug Design & Discovery, 19(1).
- Al-Qaisi, Z. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & therapeutics, 79(1), 55-87.
- Wikipedia contributors. (n.d.). Chloroquine. In Wikipedia.
- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
- Sullivan, D. J., Jr, Gluzman, I. Y., Russell, D. G., & Goldberg, D. E. (1996). On the molecular mechanism of chloroquine's antimalarial action. Proceedings of the National Academy of Sciences, 93(21), 11865-11870.
- Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952.
- Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5656.
- Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574.
- Patsnap Synapse. (2024).
- Bisacchi, G. S. (2015). Quinolone antibiotics. MedChemComm, 6(5), 744-789.
- Hooper, D. C. (1999). Mode of action of fluoroquinolones. Drugs, 58, 6-10.
- Pharmacy Freak. (2025). Mechanism of Action of Chloroquine.
- Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203-235.
- Martinez, R., et al. (2008). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 21(1), 26-33.
- Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574.
- Patel, D. K., & Kumar, R. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(2).
- BenchChem. (2025). Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis.
- BenchChem. (2025). The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide.
- Adejayan, A. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC advances, 12(28), 17823-17849.
- Parveen, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1262, 133038.
- Kumar, A., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 120-129.
- Khan, I., et al. (2022).
- Pommier, Y. (2006). Topoisomerases as anticancer targets.
- News-Medical. (2025). New quinoline-based antiviral shows strong promise against SARS-CoV-2.
- Loaiza, A., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 23(3), 689.
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spectroscopic data (NMR, IR, MS) for C10H3ClF2N2
An In-Depth Technical Guide to the Spectroscopic Characterization of C10H3ClF2N2 Isomers
Preamble: The Challenge of the Unknown
In the landscape of drug discovery and materials science, researchers are frequently presented with novel molecules whose structures are yet to be determined. The molecular formula C10H3ClF2N2 represents such a challenge. It suggests a complex, highly substituted, and electron-deficient aromatic system, rich in functionality but sparse in protons. A simple database search for this exact formula is unlikely to yield a complete, verified set of spectroscopic data for all possible isomers.
This guide, therefore, deviates from a simple data repository. Instead, it serves as a strategic whitepaper, detailing the multi-faceted spectroscopic approach required to unambiguously elucidate the structure of a given C10H3ClF2N2 isomer. We will proceed with the logic of a senior application scientist: starting with the foundational information derived from the molecular formula, we will build a self-validating analytical workflow using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a comprehensive suite of Nuclear Magnetic Resonance (NMR) techniques. Our focus will be on the causality behind experimental choices and the synergistic interpretation of the resulting data.
Initial Analysis: Deconstructing the Molecular Formula
The first step in any structural elucidation is a thorough analysis of the molecular formula itself.
C₁₀H₃ClF₂N₂
-
Degree of Unsaturation (DoU): Applying the formula DoU = C + 1 - (H/2) - (X/2) + (N/2), where X is the number of halogens, we get: DoU = 10 + 1 - (3/2) - (3/2) + (2/2) = 11 - 1.5 - 1.5 + 1 = 9
A DoU of 9 indicates a highly unsaturated system, strongly suggesting the presence of an aromatic core and additional π-bonds. A naphthalene ring (C₁₀H₈) has a DoU of 7, and a benzene ring (C₆H₆) has a DoU of 4. The presence of two nitrogen atoms, combined with the high DoU, strongly points towards two nitrile (-C≡N) functional groups, as each contributes two degrees of unsaturation.
-
Plausible Core Structures: The formula is consistent with a chloro-difluoro-dicyano-substituted aromatic backbone. Given the C₁₀ formula, a likely candidate is a derivative of phthalonitrile (1,2-dicyanobenzene) or a related dicyanobenzene isomer, where the remaining three hydrogens, one chlorine, and two fluorines are arranged around the ring.
Part I: Mass Spectrometry – Confirming Composition and Probing Fragmentation
Mass spectrometry provides the foundational evidence of a molecule's identity: its mass and elemental composition. For a halogenated compound, it offers immediate, diagnostic clues.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Ionization Method: Electron Ionization (EI) is the preferred initial method. Its high energy (~70 eV) produces a rich, reproducible fragmentation pattern that serves as a molecular fingerprint.[1]
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is critical for achieving the high mass accuracy required to confirm the elemental formula.
-
Sample Preparation: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC-MS).
-
Data Acquisition: Acquire data over a mass range of m/z 50-500 to capture the molecular ion and all significant fragments.
Expected Data & Interpretation
For any isomer of C₁₀H₃ClF₂N₂, the mass spectrum is expected to reveal:
-
Molecular Ion Cluster: The most critical diagnostic feature will be the isotopic pattern of the molecular ion (M⁺˙). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will display a characteristic M⁺˙ peak and an M+2 peak with a relative intensity ratio of approximately 3:1.[2] This immediately confirms the presence of a single chlorine atom.
-
High-Resolution Mass: HRMS will provide the exact mass of the molecular ion. The calculated monoisotopic mass for C₁₀H₃³⁵ClF₂N₂ is 235.9983 u. An experimental mass measurement within 5 ppm of this value provides unequivocal confirmation of the elemental formula.
-
Fragmentation Pathways: The stability of the aromatic core will result in a prominent molecular ion peak.[3][4] Key fragmentation pathways will involve the loss of the substituents:
-
Loss of Cl: A peak at [M-35]⁺ and [M-37]⁺.
-
Loss of CN: A peak at [M-26]⁺.
-
Loss of F: A peak at [M-19]⁺, though loss of Cl is often more favorable.
-
The relative abundance of these fragment ions can provide clues about the substitution pattern, although this is less definitive than NMR data.
Part II: Infrared Spectroscopy – A Rapid Scan for Functional Groups
Infrared (IR) spectroscopy is a fast, non-destructive technique perfect for identifying key functional groups. Its power lies in confirming the presence of the nitrile groups predicted from the molecular formula.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio.
Expected Data & Interpretation
The IR spectrum provides a clear fingerprint of the molecule's vibrational modes.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance & Causality |
| ~2240 - 2220 | C≡N Stretch (Nitrile) | Intense, sharp peak. This is the most diagnostic signal.[5][6] Its position is slightly lower than in saturated nitriles due to electronic conjugation with the aromatic ring, which weakens the C≡N bond.[5][7] |
| ~3100 - 3000 | Aromatic C-H Stretch | Weak to medium intensity peaks. The paucity of C-H bonds (only 3) will make these signals less prominent. |
| ~1600 - 1450 | Aromatic C=C Stretch | Multiple sharp peaks of variable intensity, characteristic of the aromatic skeleton. The specific pattern can hint at the substitution pattern. |
| ~1400 - 1000 | C-F Stretch | Strong, sharp absorptions. The exact position is sensitive to the aromatic environment. |
| ~850 - 650 | C-Cl Stretch | Medium to strong absorption in the fingerprint region. |
| ~900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong peaks whose positions are highly indicative of the number of adjacent hydrogen atoms on the ring, providing valuable clues to the substitution pattern. |
The definitive observation of the intense C≡N stretch around 2230 cm⁻¹ validates our initial hypothesis derived from the degree of unsaturation.
Part III: NMR Spectroscopy – The Definitive Structural Blueprint
NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a complex molecule like C₁₀H₃ClF₂N₂, a multi-pronged NMR strategy is not just beneficial; it is essential.
General Experimental Protocols
-
Solvent Selection: A deuterated solvent that fully dissolves the compound is required. Acetone-d₆ or DMSO-d₆ are common choices for polar, aromatic compounds.
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve better signal dispersion, which is crucial for resolving complex coupling patterns.
-
Standard Experiments: The core suite of experiments will include ¹H, ¹³C{¹H}, ¹⁹F, and 2D correlation spectra (COSY, HSQC, HMBC).
¹H NMR: Probing the Proton Environment
With only three protons, the ¹H NMR spectrum will be relatively simple in terms of the number of signals but potentially complex in its splitting patterns.
-
Expected Chemical Shifts: The protons are attached to a highly electron-withdrawn aromatic ring. The combined deshielding effects of the two nitrile groups, two fluorine atoms, and one chlorine atom will shift the proton signals significantly downfield, likely in the 7.5 - 8.5 ppm range.[8][9]
-
Splitting Patterns (J-Coupling): The observed multiplicity of each signal reveals the number of neighboring protons.
-
ortho-coupling (³JHH): 7-10 Hz
-
meta-coupling (⁴JHH): 2-3 Hz
-
para-coupling (⁵JHH): <1 Hz (often not resolved) The pattern of doublets, triplets, or doublet of doublets is dictated entirely by the substitution pattern on the ring. Protons will also exhibit coupling to fluorine atoms (JHF), which can further split the signals. ortho-coupling (³JHF) is typically 8-10 Hz, while meta-coupling (⁴JHF) is smaller, around 5-7 Hz.
-
¹⁹F NMR: A Direct View of the Fluorine Atoms
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it exceptionally useful for fluorinated compounds.[10][11]
-
Expected Chemical Shifts: For fluoroaromatic compounds, shifts typically appear between -100 and -160 ppm (relative to CFCl₃).[12][13] The exact shift is highly sensitive to the nature and position of the other ring substituents.
-
Number of Signals: The number of signals indicates the number of chemically non-equivalent fluorine environments. If the two fluorine atoms are in equivalent positions (e.g., due to molecular symmetry), a single signal will be observed. If they are in different environments, two signals will be seen.
-
Splitting Patterns:
-
¹H-¹⁹F Coupling: Each ¹⁹F signal will be split by any nearby protons, providing crucial connectivity information.
-
¹⁹F-¹⁹F Coupling: If the two fluorine atoms are non-equivalent, they may couple to each other. The magnitude of JFF depends on their proximity.
-
¹³C{¹H} NMR: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the carbon backbone but presents a unique challenge and opportunity due to the presence of fluorine.
-
Expected Chemical Shifts:
-
Aromatic Carbons (C-H & C-X): 110 - 160 ppm. Carbons directly bonded to fluorine will be significantly downfield and show very large one-bond C-F coupling.
-
Nitrile Carbons (C≡N): ~110 - 125 ppm.[14] These signals are often of lower intensity due to their long relaxation times.
-
-
The Power of ¹³C-¹⁹F Coupling: Standard ¹³C spectra are proton-decoupled, but C-F coupling remains, turning these signals into powerful diagnostic tools.[15][16][17]
-
¹JCF (one-bond): Very large, typically 240-260 Hz, resulting in a widely split doublet for each carbon directly attached to a fluorine.[18]
-
²JCF (two-bond): Smaller, ~15-25 Hz.
-
³JCF (three-bond): ~5-10 Hz. Observing these couplings is fundamental to placing the fluorine atoms on the aromatic ring relative to each carbon. Acquiring the spectrum with sufficient signal-to-noise to see the full multiplets is critical.[18][19]
-
2D NMR: Unambiguously Connecting the Pieces
For a molecule with many quaternary carbons and complex substitution, 2D NMR is essential for assembling the final structure.
dot digraph "Structural_Elucidation_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} "Workflow for Spectroscopic Elucidation"
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It is a simple but vital step to assign the protonated carbons in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this problem. It reveals correlations between protons and carbons that are 2 or 3 bonds away. By analyzing the HMBC spectrum, one can:
-
See a correlation from a proton to the nitrile carbons (³JCH), definitively placing the -CN groups relative to the protons.
-
See correlations to the carbons bearing the Cl and F atoms, which are otherwise "silent" in the ¹H spectrum.
-
Piece together the entire substitution pattern by creating a self-consistent map of all long-range C-H connections.
-
Part IV: Synthesizing the Data – A Hypothetical Case Study
Let us assume our unknown isomer is 4-Chloro-3,6-difluoro-1,2-dicyanobenzene .
dot digraph "HMBC_Correlations" { graph [fontname="Helvetica", label="Key HMBC Correlations for a Hypothetical Isomer", labelloc=b, fontsize=12]; node [shape=plaintext, fontname="Helvetica"]; edge [color="#4285F4", arrowhead=vee];
} "HMBC correlations mapping connectivity"
-
MS: Confirms C₁₀H₃ClF₂N₂ via exact mass and a 3:1 M⁺˙/M+2 ratio.
-
IR: Shows a sharp peak at ~2235 cm⁻¹ (C≡N) and strong C-F bands.
-
¹H NMR: Would show a single signal for H5 (as H3 is replaced by F). This signal would be split by the adjacent fluorine at C6 (a doublet, ³JHF ≈ 8 Hz) and the more distant fluorine at C3 (a smaller doublet, ⁴JHF ≈ 5 Hz), appearing as a doublet of doublets.
-
¹⁹F NMR: Would show two distinct signals, one for F3 and one for F6, as they are in different chemical environments. Each would be split by H5.
-
¹³C{¹H} NMR: Would show 10 distinct carbon signals (assuming no accidental overlap). C3 and C6 would be large doublets (¹JCF ≈ 250 Hz). C1, C2, C4, and C5 would also be split by smaller ²JCF or ³JCF couplings. The two nitrile carbons would appear around 115 ppm.
-
HMBC: The single proton H5 would show correlations to C4 and C6 (²JCH) and to C1 and C3 (³JCH). This pattern of correlations, combined with the C-F coupling data, would allow for the unambiguous assembly of the entire substitution pattern, confirming the proposed structure.
Conclusion
References
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Wehrli, F. W., & Wirthlin, T. (1976). Interpretation of Carbon-13 NMR Spectra. Heyden. [https://www.rsc.org/shop/books/1976/9780855012 interpretación-de-carbon-13-nmr-spectra.asp]([Link] interpretación-de-carbon-13-nmr-spectra.asp)
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introduction to Friedländer synthesis for quinoline derivatives
An In-Depth Technical Guide to the Friedländer Synthesis of Quinolines
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Legacy of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are central to a vast array of pharmacologically active compounds, from the historic antimalarial quinine to modern anticancer agents and broad-spectrum antibiotics.[2][3] The inherent chemical properties of the quinoline nucleus, including its ability to intercalate with DNA and participate in hydrogen bonding, make it a cornerstone of drug design.[2][4] Consequently, robust and versatile synthetic methodologies for accessing functionalized quinolines are of paramount importance to researchers in drug development.
Among the classical methods for quinoline synthesis, including the Skraup, Doebner-von Miller, and Combes reactions, the Friedländer synthesis remains one of the most direct and adaptable approaches.[5][6] First reported by Paul Friedländer in 1882, this reaction provides a convergent pathway to construct the quinoline core by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[6][7] This guide offers a comprehensive exploration of the Friedländer synthesis, from its core mechanism to modern catalytic advancements and practical applications in the laboratory.
The Core Reaction: Mechanism and Principles
The Friedländer synthesis is fundamentally a condensation reaction followed by a cyclodehydration.[5] It involves the reaction of a 2-aminoaryl aldehyde or ketone with a second carbonyl compound possessing an α-methylene group, catalyzed by either acid or base.[8][9]
Reactants:
-
The Amino Component: Typically a 2-aminobenzaldehyde, 2-aminoacetophenone, or 2-aminobenzophenone, which can bear a wide range of substituents on the aromatic ring.[10]
-
The Methylene Component: A ketone or aldehyde with at least one hydrogen atom on the carbon adjacent to the carbonyl group (an enolizable carbonyl).[11]
Catalysis: The reaction's versatility is highlighted by the broad range of effective catalysts.
-
Base Catalysis: Traditional conditions use bases like sodium hydroxide, potassium hydroxide, or piperidine, often in alcoholic solvents under reflux.[12]
-
Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., In(OTf)₃, SnCl₂, Y(OTf)₃) are widely used to promote the condensation.[7][13][14]
The Mechanistic Debate
Two primary mechanistic pathways are proposed for the Friedländer synthesis, and the operative pathway can depend on the specific reactants and reaction conditions.[7][10]
-
Aldol Condensation First: The reaction begins with an intermolecular aldol condensation between the two carbonyl partners. This is followed by cyclization via imine formation (a Schiff base intermediate) and subsequent dehydration to yield the aromatic quinoline ring.[8][15]
-
Schiff Base Formation First: The initial step is the formation of a Schiff base between the amino group of the 2-aminoaryl carbonyl and the ketone. This intermediate then undergoes an intramolecular aldol-type condensation, followed by dehydration.[7][9]
Recent studies suggest that under the commonly employed strong acid or base conditions, the initial slow step is the intermolecular aldol condensation.[10][15]
Caption: Competing mechanisms of the Friedländer synthesis.
Scope, Limitations, and Modern Solutions
While powerful, the classical Friedländer synthesis has limitations that have driven significant innovation.
-
Harsh Conditions: Traditional methods often require high temperatures and strong acids or bases, which can limit functional group tolerance and decrease yields, especially on a larger scale.[8]
-
Regioselectivity: The use of unsymmetrical ketones can lead to a mixture of regioisomeric products, posing a significant purification challenge.[8][10] For instance, the reaction of 2-aminobenzophenone with an unsymmetrical ketone like 2-butanone could yield both 2,3-dimethyl-4-phenylquinoline and 2-ethyl-4-phenylquinoline. β-ketoesters and 1,3-diketones are notable exceptions, reacting regioselectively to give 2,3-disubstituted products.[10]
-
Substrate Availability: Many substituted 2-aminobenzaldehydes are unstable or not commercially available.[16]
To address these challenges, a multitude of modern catalytic systems and reaction conditions have been developed.
| Catalyst Type | Examples | Typical Conditions | Advantages & Rationale |
| Brønsted Acids | p-TsOH, H₂SO₄, Nafion | Solvent-free, Microwave | Simple, effective proton source to activate carbonyls.[17] |
| Lewis Acids | In(OTf)₃, Bi(OTf)₃, Nd(NO₃)₃·6H₂O | Solvent-free, 60-120°C | Coordination to carbonyl oxygen enhances electrophilicity.[14][17] |
| Heterogeneous | Zeolites, Amberlyst-15, Sulfated Polyborate | Reflux in EtOH, Solvent-free | Ease of catalyst recovery and reuse, aligning with green chemistry.[2][8] |
| Nanocatalysts | Magnetic Nanoparticles (e.g., Fe₃O₄) | Solvent-free, 100-120°C | High surface area for increased activity, magnetic recovery.[5][18] |
| Ionic Liquids | [bmim]HSO₄, [Hmim]TFA | 80-120°C | Act as both solvent and catalyst, often recyclable.[8][18] |
| Photocatalysts | Organic Dyes (Visible Light) | Room Temperature | Mild conditions, utilizes light energy to drive the reaction.[17] |
These modern approaches often enable the reaction to proceed under milder conditions, with shorter reaction times, higher yields, and improved selectivity, making the Friedländer synthesis more amenable to complex molecule synthesis and high-throughput screening.[18]
Variations and Strategic Applications
The core principles of the Friedländer reaction have been extended to several powerful named reactions and one-pot strategies.
-
Pfitzinger Reaction: An important variation that uses isatin or isatic acid as the starting material instead of a 2-aminoaryl carbonyl. It condenses with a carbonyl compound to produce quinoline-4-carboxylic acids.[7][10]
-
Niementowski Quinoline Synthesis: This variant involves the reaction of anthranilic acid with a carbonyl compound to yield 4-hydroxyquinoline derivatives.[6][10]
-
One-Pot Domino Reactions: A highly practical modification addresses the instability of 2-aminoaryl aldehydes by generating them in situ. The process starts with a stable 2-nitroaryl aldehyde, which is reduced (e.g., using iron powder and HCl) in the same pot, immediately followed by the Friedländer condensation with a methylene partner.[16][19][20] This avoids the isolation of the often-unstable intermediate and improves overall efficiency.[21]
These strategies have been instrumental in the synthesis of complex natural products and pharmaceutical agents. For example, the Friedländer synthesis was a key step in the enantiospecific synthesis of the alkaloid (+)-eucophylline and is used to construct the core of camptothecin analogues, which are potent anticancer agents.[3][8]
Experimental Protocol: One-Pot Synthesis of 2-Phenylquinoline
This protocol details a robust and scalable one-pot Friedländer synthesis starting from 2-nitrobenzaldehyde and acetophenone, adapted from established methodologies.[19][20] This approach is representative of modern, efficient variations of the classical reaction.
Caption: General workflow for a one-pot Friedländer synthesis.
Materials and Equipment
-
Reagents: 2-Nitrobenzaldehyde, Acetophenone, Iron powder (fine mesh), Ethanol (EtOH), 0.1 N Hydrochloric Acid (HCl), Potassium Hydroxide (KOH), Ethyl Acetate (EtOAc), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, thermometer, separatory funnel, rotary evaporator, equipment for column chromatography (silica gel).
Step-by-Step Procedure
-
Reduction Step:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrobenzaldehyde (1.51 g, 10.0 mmol), iron powder (2.23 g, 40.0 mmol, 4 equiv), and ethanol (20 mL).
-
Begin stirring the suspension and add 0.1 N aqueous HCl (2.0 mL, 0.2 mmol, 0.02 equiv).
-
Attach a reflux condenser and heat the mixture to 80 °C. Maintain this temperature for 40-60 minutes. The reaction progress (disappearance of the starting material) can be monitored by Thin Layer Chromatography (TLC). The color of the mixture will typically change from yellow to dark brown/black.
-
-
Condensation Step:
-
After the reduction is complete, add acetophenone (1.32 g, 11.0 mmol, 1.1 equiv) to the reaction mixture.
-
Carefully add solid potassium hydroxide (1.12 g, 20.0 mmol, 2.0 equiv).
-
Increase the temperature to bring the mixture to a gentle reflux and maintain for 30-60 minutes, again monitoring by TLC until the intermediate 2-aminobenzaldehyde is consumed.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite to remove the iron salts and other solids. Wash the filter cake with a small amount of ethanol or ethyl acetate.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
To the residue, add water (30 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to afford 2-phenylquinoline as a solid.
-
Conclusion
The Friedländer synthesis, though over a century old, continues to be a cornerstone of heterocyclic chemistry. Its fundamental robustness, coupled with extensive modern advancements in catalysis and reaction design, ensures its relevance for contemporary challenges in drug discovery and materials science. The evolution from harsh, high-temperature conditions to mild, efficient, and environmentally benign protocols showcases a paradigm of chemical innovation. For researchers aiming to construct the vital quinoline scaffold, a thorough understanding of the Friedländer reaction—from its mechanistic nuances to its practical, modern applications—is not just beneficial, but essential.
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Merck Index. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
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Polshettiwar, V., & Kauthale, S. (2017). Advances in polymer based Friedlander quinoline synthesis. PMC. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]
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ResearchGate. (2020). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Retrieved from [Link]
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Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews. Retrieved from [Link]
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Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. Retrieved from [Link]
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Cheng, C. C., & Yan, S. J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]
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Li, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. PMC. Retrieved from [Link]
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Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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ResearchGate. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. Retrieved from [Link]
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Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Retrieved from [Link]
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Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]
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Wiley Online Library. (2023). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Retrieved from [Link]
-
ResearchGate. (2009). Recent Advances in the Friedländer Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Retrieved from [Link]
-
United Arab Emirates University. (2009). Recent advances in the friedländer reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2013). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]
-
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-
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]
-
ResearchGate. (2007). Fast, Solvent-Free, Microwave-Promoted Friedländer Annulation with a Reusable Solid Catalyst. Retrieved from [Link]
-
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-
ResearchGate. (2007). A Rapid, High-Yielding, and Efficient Friedlander Synthesis of Quinolines Catalyzed by 2,4,6-Trichloro-1,3,5-triazine. Retrieved from [Link]
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The Gould-Jacobs Reaction: A Deep Dive into Quinoline Synthesis for the Modern Chemist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents. The Gould-Jacobs reaction, a venerable yet consistently relevant synthetic tool, provides a robust pathway to 4-hydroxyquinolines, key precursors to a vast array of functionalized quinoline derivatives. This in-depth technical guide moves beyond a mere recitation of procedural steps, offering researchers, scientists, and drug development professionals a comprehensive understanding of the reaction's mechanistic underpinnings, its scope and limitations, and practical, field-proven insights into its execution. We will explore both classical and modern iterations of this reaction, providing the causal reasoning behind experimental choices to empower chemists in their synthetic endeavors.
The Enduring Significance of the Gould-Jacobs Reaction
First reported by R. Gordon Gould and Walter A. Jacobs in 1939, the Gould-Jacobs reaction has stood the test of time as a reliable method for the synthesis of 4-hydroxyquinolines.[1] Its enduring utility lies in its ability to construct the bicyclic quinoline core from readily available anilines and malonic acid derivatives.[2][3] The resulting 4-hydroxyquinolines are not merely synthetic endpoints but versatile intermediates, most notably in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[4][5]
Deconstructing the Mechanism: A Step-by-Step Analysis
The Gould-Jacobs reaction is a multi-step process, each stage governed by distinct reaction principles. A thorough understanding of this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates. The overall transformation can be dissected into four key stages: condensation, thermal cyclization, saponification, and decarboxylation.[3][6]
Step 1: Condensation - Formation of the Anilidomethylenemalonate Intermediate
The reaction commences with the nucleophilic attack of the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[7] This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[7]
-
Expert Insight: The choice of the malonic ester derivative can influence the reaction rate and yield. While DEEM is common, other alkoxy methylenemalonic esters or acyl malonic esters can also be employed.[2]
Step 2: Thermal Cyclization - The Heart of the Reaction
This crucial step is a thermally induced 6-electron electrocyclization, an intramolecular reaction that forms the quinoline ring system.[3] This stage demands significant thermal energy, traditionally achieved by heating in a high-boiling inert solvent.[7]
-
Causality in Solvent Choice: The use of high-boiling solvents like diphenyl ether (boiling point: 258 °C) is not merely to reach a high temperature. These solvents provide a stable, inert medium that can effectively transfer heat to the substrate, ensuring uniform heating and minimizing localized charring or decomposition that can occur with neat reactions at such high temperatures.[8] However, these solvents can be difficult to remove during workup.[9]
Step 3 & 4: Saponification and Decarboxylation - Unveiling the 4-Hydroxyquinoline Core
The cyclized product, a 4-hydroxy-3-carboalkoxyquinoline, is then subjected to saponification with a strong base, such as sodium hydroxide, to hydrolyze the ester to a carboxylic acid.[2] The final step is a decarboxylation, typically achieved by heating the quinoline-3-carboxylic acid above its melting point, which expels carbon dioxide to yield the desired 4-hydroxyquinoline.[7] The product exists in a tautomeric equilibrium with its 4-oxo form, 4-quinolone.[2][3]
Caption: Workflow for the classical thermal Gould-Jacobs synthesis.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system. [10] Materials:
-
Aniline (0.16 mL, 2.0 mmol)
-
Diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol)
-
2.5 mL microwave vial with a magnetic stirring bar
-
Microwave synthesis system
Procedure:
-
Add aniline and diethyl ethoxymethylenemalonate to the microwave vial. The excess DEEM serves as both a reagent and a solvent. [7]2. Seal the vial and place it in the microwave reactor.
-
Heat the mixture to the desired temperature and hold for the specified time as detailed in Table 1.
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with ice-cold acetonitrile (3 mL).
-
Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.
Data-Driven Comparison of Methodologies
The choice of synthetic route for the Gould-Jacobs reaction can significantly impact the outcome. The following table summarizes and compares the performance of the classical thermal method with modern microwave-assisted and Eaton's reagent-catalyzed approaches for the synthesis of various quinoline derivatives.
| Aniline Derivative | Method | Conditions | Reaction Time | Yield (%) | Reference |
| Aniline | Classical Thermal | Diphenyl ether, 250 °C | 30-60 min (cyclization) | Moderate | [7] |
| Aniline | Microwave | Neat, 300 °C | 5 min | 47 | [10] |
| 4-Fluoroaniline | Eaton's Reagent | 100 °C | 2 h | Good | [11] |
| 4-Chloroaniline | Microwave (Condensation) + Eaton's Reagent (Cyclization) | MW: Neat, 7 min; Eaton's: 100 °C, 2 h | ~2.1 h | Good | [11] |
| 4-Bromoaniline | Classical (Condensation) + Eaton's Reagent (Cyclization) | EtOH, reflux, 2 h; Eaton's: 100 °C, 2 h | 4 h | Good | [11] |
| 4-Methylaniline | Microwave (Condensation) + Eaton's Reagent (Cyclization) | MW: Neat, 7 min; Eaton's: 100 °C, 2 h | ~2.1 h | Excellent | [11] |
| 4-Methoxyaniline | Classical (Condensation) + Eaton's Reagent (Cyclization) | EtOH, reflux, 2 h; Eaton's: 100 °C, 2 h | 4 h | Excellent | [11] |
Analysis: The data clearly demonstrates that modern methods offer significant advantages. Microwave-assisted synthesis drastically reduces reaction times. Eaton's reagent allows for cyclization at much lower temperatures, which is beneficial for sensitive substrates and simplifies the overall process. The combination of microwave-assisted condensation followed by Eaton's reagent-catalyzed cyclization presents a highly efficient and versatile approach.
Conclusion: A Versatile Tool for the Modern Chemist
The Gould-Jacobs reaction, in both its classical and modern forms, remains an indispensable tool for the synthesis of the quinoline core structure. By understanding the underlying mechanism, the factors governing its scope and regioselectivity, and the advantages offered by contemporary techniques such as microwave synthesis and the use of Eaton's reagent, researchers can effectively harness this powerful reaction. This guide provides the necessary technical foundation and practical insights to empower scientists and drug development professionals to confidently apply and adapt the Gould-Jacobs reaction to their specific synthetic challenges, paving the way for the discovery of novel and impactful quinoline-based molecules.
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-
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-
Alarcón, S. E., et al. (2021). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 26(22), 6831. [Link]
-
Quimica Organica. (n.d.). Synthesis of Fluoroquinolone Antibiotics. [Link]
-
Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
Wernik, M., et al. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. European Journal of Organic Chemistry, 2020(44), 7051-7061. [Link]
-
Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1331-1336. [Link]
-
The Merck Index Online. (n.d.). Gould-Jacobs Reaction. [Link]
-
Oprean, R., et al. (2018). Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity. Revista de Chimie, 69(4), 814-818. [Link]
-
Dave, C. G., & Shah, R. D. (2002). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. Indian Journal of Chemistry - Section B, 41B(3), 649-652. [Link]
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Staliński, K. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163. [Link]
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Thimmaiah, S., et al. (2016). Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones. European Journal of Chemistry, 7(4), 391-396. [Link]
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Sipos, G., et al. (2015). Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor. Organic Process Research & Development, 19(11), 1794-1799. [Link]
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Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 70(25), 10292-10296. [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging 4-Chloro-5,7-difluoroquinoline-3-carbonitrile in Modern Synthesis
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The strategic introduction of fluorine atoms and a carbonitrile group can significantly modulate a molecule's physicochemical properties, metabolic stability, and target-binding affinity. This guide provides an in-depth exploration of 4-Chloro-5,7-difluoroquinoline-3-carbonitrile, a highly versatile and reactive building block. We will dissect its reactivity profile, provide detailed, field-proven protocols for its key transformations, and discuss its application in the synthesis of high-value compounds, particularly kinase inhibitors.
Introduction: The Strategic Value of a Multifunctional Scaffold
This compound is not merely another halogenated heterocycle; it is a meticulously designed building block for advanced chemical synthesis. Each functional group serves a distinct, synergistic purpose:
-
The Quinoline Core: A privileged heterocyclic system known for its role in numerous bioactive compounds, including antimalarials and anticancer agents.[1][2]
-
4-Chloro Group: This is the primary reactive handle. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen.
-
5,7-Difluoro Substitution: The two fluorine atoms on the benzene ring are potent electron-withdrawing groups. They further activate the C4 position towards nucleophilic attack and offer a means to enhance binding affinity and improve metabolic stability in the final drug candidates.
-
3-Carbonitrile Group: This strongly electron-withdrawing group provides an additional layer of activation for the C4 position. Furthermore, the nitrile itself is a versatile functional group that can be transformed into amides, carboxylic acids, or amines, or act as a key hydrogen bond acceptor in ligand-protein interactions.[3]
This unique combination of features makes this scaffold particularly valuable for the rapid generation of compound libraries in drug discovery programs, especially those targeting protein kinases.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary and most synthetically useful transformation of this building block is the nucleophilic aromatic substitution (SNAr) at the C4 position. The reaction proceeds via a well-established addition-elimination mechanism, which is greatly favored on this electron-deficient quinoline system.[4]
Mechanism Insight: A nucleophile attacks the electron-poor C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[4] This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing quinoline nitrogen and the 3-carbonitrile group. The subsequent expulsion of the chloride leaving group restores aromaticity and yields the substituted product. The fluorine atoms enhance the electrophilicity of the ring, accelerating the initial nucleophilic attack, which is the rate-determining step.[4]
Caption: General mechanism for SNAr at the C4 position.
Experimental Protocols: Harnessing the C4 Position
The following protocols are designed to be robust and adaptable for a range of nucleophiles. They represent common and high-yield transformations critical for library synthesis.
Protocol 1: Synthesis of 4-Anilino-5,7-difluoroquinoline-3-carbonitrile Derivatives
The introduction of substituted anilines at the C4 position is a cornerstone reaction for the synthesis of numerous kinase inhibitors, including those targeting EGFR and Src kinases.[3][5][6]
Caption: Standard workflow for C4-amination via SNAr.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Solvent Addition: Add a suitable polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP), isopropanol, or DMF (approx. 0.1-0.2 M concentration).
-
Reagent Addition: Add the desired substituted aniline (1.0-1.2 eq.). For less reactive anilines or to scavenge the HCl byproduct, an inorganic base like K₂CO₃ (2.0 eq.) can be beneficial.[7]
-
Reaction Conditions: Heat the mixture to 100-140 °C. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed (typically 4-24 hours). Conventional heating is standard, but microwave irradiation can dramatically reduce reaction times.[7]
-
Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, pour the mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).
Expert Insights (Behind the Protocol):
-
Solvent Choice: NMP or DMF are excellent solvents for their ability to dissolve a wide range of reactants and their high boiling points, which facilitate reactions requiring significant thermal energy. Isopropanol is a greener alternative that can be effective for more reactive nucleophiles.
-
Base: While the reaction can proceed without a base (autocatalytic), adding a non-nucleophilic base like K₂CO₃ or DIPEA prevents the protonation of the aniline nucleophile by the generated HCl, maintaining its nucleophilicity and driving the reaction to completion.
Protocol 2: Synthesis of 4-Thioether Derivatives
Substitution with sulfur nucleophiles provides access to another class of important compounds. Thiols are generally excellent nucleophiles for SNAr reactions.[8]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the desired thiol (1.2 eq.) in a polar solvent like DMF or acetonitrile.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq., handle with extreme care) to deprotonate the thiol and form the more nucleophilic thiolate anion. Stir for 15-30 minutes at room temperature.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Reaction Conditions: Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. Monitor by TLC for the disappearance of the starting material. These reactions are often faster than aminations.
-
Workup & Purification: Follow a similar aqueous workup and purification procedure as described in Protocol 1.
Expert Insights (Behind the Protocol):
-
Thiolate Formation: Pre-forming the thiolate anion with a base is crucial as it is a significantly stronger nucleophile than the neutral thiol. The choice of base depends on the thiol's acidity and desired reaction conditions.
Data Summary: Representative SNAr Transformations
The following table summarizes typical reaction conditions for the SNAr of 4-chloroquinolines, which are directly applicable to the this compound scaffold.
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Typical Time (h) | Reference |
| Primary Amines | 3-chloro-4-fluoroaniline | Isopropanol | - | Reflux | 12-24 | [9] |
| Secondary Amines | Morpholine | DMF | K₂CO₃ | 120 | 24 | [10] |
| Anilines | 4-Methoxyaniline | Water | KF | 100 | 17 | [11] |
| Thiols | 1-Octanethiol | Acetonitrile | K₂CO₃ | RT | 2-6 | [8] |
| Azoles | 1,2,4-Triazole | DMF | NaH | 80-100 | 8-16 | [12] |
Applications in Kinase Inhibitor Drug Discovery
A primary application of this building block is in the synthesis of ATP-competitive kinase inhibitors. The 4-anilinoquinoline-3-carbonitrile core is a well-established pharmacophore that mimics the adenine portion of ATP, binding to the hinge region of the kinase active site.[3][5]
Caption: Binding model of a 4-anilinoquinoline inhibitor in a kinase active site.
The 3-carbonitrile group often serves as a critical hydrogen bond acceptor, interacting with key residues within the active site, thereby increasing binding affinity and selectivity.[3] The 5,7-difluoro substituents can further enhance potency through favorable interactions in hydrophobic pockets or by modulating the basicity of the quinoline nitrogen. This scaffold has been successfully employed to develop potent inhibitors of Src, EGFR, and other important cancer-related kinases.[3][5][6]
Conclusion
This compound is a powerful and versatile building block for synthetic and medicinal chemistry. Its highly reactive C4 position allows for straightforward functionalization via nucleophilic aromatic substitution with a wide array of amines, thiols, and other nucleophiles. The strategic placement of fluorine and nitrile groups provides multiple avenues for optimizing the pharmacological properties of the resulting molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in the rapid development of novel, high-value chemical entities for drug discovery and beyond.
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General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]
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3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives: unexpected facile synthesis, full-color-tunable solid-state emissions and mechanofluorochromic activities. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. PubMed. [Link]
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Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI. [Link]
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Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloroquinolines
Introduction
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among the various methods for the functionalization of this important scaffold, nucleophilic aromatic substitution (SNAr) on 4-chloroquinolines stands out as a robust and versatile strategy. The inherent electronic properties of the quinoline ring system, particularly the electron-withdrawing effect of the endocyclic nitrogen, render the C4-position highly susceptible to nucleophilic attack. This reactivity allows for the direct introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles, providing facile access to diverse libraries of 4-substituted quinolines.
This guide provides an in-depth exploration of the SNAr on 4-chloroquinolines, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols for various nucleophiles, and discuss alternative metal-catalyzed approaches. The causality behind experimental choices is explained throughout, ensuring a thorough understanding of the reaction intricacies.
Mechanistic Overview: The SNAr Pathway
The nucleophilic aromatic substitution on 4-chloroquinolines predominantly proceeds via a two-step addition-elimination mechanism.[1][2] This pathway is energetically favored due to the ability of the quinoline ring to stabilize the intermediate anionic species.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the quinoline ring. This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized across the aromatic system, including the electronegative nitrogen atom, which is crucial for the stability of this intermediate. The formation of this complex is typically the rate-determining step of the reaction.[4]
-
Elimination of the Leaving Group: In the subsequent, generally faster step, the aromaticity of the quinoline ring is restored through the expulsion of the chloride leaving group.
While the two-step mechanism involving a discrete Meisenheimer complex is widely accepted, some studies suggest that under certain conditions, a concerted mechanism may be operative.[5]
Core Synthetic Strategies and Protocols
The versatility of the SNAr reaction on 4-chloroquinolines allows for the introduction of a diverse range of functional groups. Below, we detail protocols for the synthesis of 4-amino, 4-alkoxy/aryloxy, and 4-thioalkoxy/thioaryloxy quinolines.
Synthesis of 4-Chloroquinoline Precursors
The starting 4-chloroquinolines are typically prepared from the corresponding 4-hydroxyquinolines. A common and effective method involves heating the 4-hydroxyquinoline in phosphorus oxychloride (POCl₃).
Protocol 1: General Procedure for the Chlorination of 4-Hydroxyquinolines
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), suspend the desired 4-hydroxyquinoline (1.0 eq.) in phosphorus oxychloride (5-10 eq.).
-
Reaction Execution: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring in a fume hood. This is a highly exothermic and gas-evolving step.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., concentrated ammonium hydroxide or solid sodium bicarbonate) until the pH is basic. The 4-chloroquinoline product often precipitates as a solid and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Workflow for Nucleophilic Aromatic Substitution on 4-Chloroquinolines
Caption: General workflow for the synthesis of 4-substituted quinolines.
Synthesis of 4-Aminoquinolines
The introduction of an amino group at the C4-position is arguably the most common application of this protocol, driven by the prevalence of 4-aminoquinolines in antimalarial drugs.[6][7]
This method is straightforward and suitable for a wide range of primary and secondary amines.
Protocol 2: Synthesis of 7-Chloro-N-(2-((diethylamino)methyl)benzyl)quinolin-4-amine [1]
-
Reagents and Setup: To a 25 mL round-bottomed flask, add o-(diethylaminomethyl)benzylamine (0.8 g, 4.2 mmol), 4,7-dichloroquinoline (5.0 g, 25 mmol), potassium carbonate (1.0 g, 7.25 mmol), anhydrous triethylamine (5 mL, 36 mmol), and anhydrous N-methyl-2-pyrrolidone (NMP) (7 mL).
-
Reaction: Heat the mixture under reflux with a nitrogen atmosphere for 15 hours.
-
Work-up: Cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with brine (10 times) and then with a large volume of water (6 times) to remove the NMP.
-
Purification: Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography (eluent: ethyl acetate/hexane with a few drops of triethylamine) to yield a yellow crystalline product.
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner product profiles in shorter reaction times.[4][8]
Protocol 3: Microwave-Assisted Synthesis of 4-Amino-7-chloroquinolines [8]
-
Reagents and Setup: In a microwave vial, combine 4,7-dichloroquinoline (1.0 eq.) and the desired amine (primary or secondary, 1.2-1.5 eq.). For many reactions, a solvent is not necessary; however, DMSO can be used if needed.[8]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140-180 °C for 20-30 minutes.[8]
-
Work-up and Purification: After cooling, the product can often be purified by direct recrystallization or by standard column chromatography.
| Nucleophile Type | Base | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Primary Alkylamines | None needed | 140-180 | 20-30 | 80-95 | [8] |
| Secondary Alkylamines | Auxiliary base (e.g., Et₃N) | 140-180 | 20-30 | 80-95 | [8] |
| Anilines/Heteroarylamines | Stronger base (e.g., NaOH) | 140-180 | 20-30 | 80-95 | [8] |
| Table 1: General conditions for microwave-assisted synthesis of 4-amino-7-chloroquinolines. |
Synthesis of 4-Alkoxy- and 4-Aryloxyquinolines
The reaction of 4-chloroquinolines with alcohols and phenols provides access to the corresponding ethers, which are also of significant interest in medicinal chemistry.
Protocol 4: Synthesis of 4-Alkoxyquinolines
-
Generation of Alkoxide: In a flame-dried flask under an inert atmosphere, dissolve the desired alcohol (1.2 eq.) in a dry aprotic solvent like THF or DMF. Add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Substitution Reaction: Add a solution of the 4-chloroquinoline (1.0 eq.) in the same dry solvent to the alkoxide solution.
-
Reaction Execution: Heat the reaction mixture at a suitable temperature (e.g., 60-100 °C) and monitor by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench carefully with water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Palladium-Catalyzed and Copper-Catalyzed Cross-Coupling Reactions
While SNAr is a powerful tool, certain less nucleophilic amines or challenging substrates may require metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are important alternatives.[9][10]
This reaction is particularly useful for coupling a wide range of amines, including those that are poor nucleophiles for traditional SNAr.
Catalytic Cycles for C-N Bond Formation
Caption: Simplified catalytic cycles for Buchwald-Hartwig and Ullmann C-N couplings.
Protocol 5: General Procedure for Buchwald-Hartwig Amination
-
Reagents and Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq.).
-
Addition of Substrates: Add the 4-chloroquinoline (1.0 eq.) and the amine (1.2 eq.).
-
Solvent and Reaction: Add a dry, deoxygenated solvent (e.g., toluene, dioxane). Seal the tube and heat the reaction mixture at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
The Ullmann reaction, traditionally requiring harsh conditions, has seen significant improvements with the development of modern ligand systems, making it a viable method for forming C-N, C-O, and C-S bonds.[11][12]
Protocol 6: General Procedure for Ullmann Condensation
-
Reagents and Setup: To a reaction vessel, add a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Addition of Substrates: Add the 4-chloroquinoline (1.0 eq.) and the nucleophile (amine, phenol, or thiol, 1.2-1.5 eq.).
-
Solvent and Reaction: Add a polar aprotic solvent (e.g., DMF, NMP, or DMSO). Heat the reaction mixture at 100-150 °C.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry, concentrate, and purify by column chromatography.
Safety Precautions
-
4-Chloroquinolines: These compounds are generally irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood. Wear heavy-duty gloves, a face shield, and a lab coat. Ensure that all glassware is scrupulously dry. Quenching of POCl₃ should be done slowly and carefully with ice.
-
Bases: Strong bases like sodium hydride (NaH) are flammable and react violently with water. Handle under an inert atmosphere.
-
Solvents: Many of the solvents used (e.g., DMF, NMP, DMSO, dioxane, toluene) have their own specific hazards. Consult the Safety Data Sheet (SDS) for each before use.
-
Microwave Synthesis: Reactions in a microwave synthesizer are conducted in sealed vessels under pressure. Ensure that the vial is not overfilled and that the correct cap is used to prevent explosions.
Conclusion
The nucleophilic aromatic substitution on 4-chloroquinolines is a cornerstone of quinoline chemistry, offering a direct and efficient route to a vast array of functionalized derivatives. By understanding the underlying mechanism and having access to detailed, reliable protocols, researchers can effectively leverage this powerful transformation in their synthetic endeavors. The choice between conventional heating, microwave-assisted synthesis, or metal-catalyzed cross-coupling will depend on the specific substrate, the nature of the nucleophile, and the desired scale of the reaction. The protocols and guidelines presented herein provide a solid foundation for the successful application of these methods in the fields of medicinal chemistry and materials science.
References
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Melato, S., Coghi, P., Basilico, N., Prosperi, D., & Monti, D. (2007). Novel 4‐Aminoquinolines through Microwave‐Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. Chemistry – A European Journal, 13(32), 9049-9055. [Link]
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Rajapakse, C. S. K., Lisai, M., Deregnaucourt, C., Sinou, V., Latour, C., Roy, D., Schrével, J., & Sánchez-Delgado, R. A. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. [Link]
-
Kaur, K., Jain, M., Kaur, T., & Jain, R. (2010). Synthesis and antimalarial activity of side chain modified 4-aminoquinoline derivatives. Journal of Medicinal Chemistry, 53(1), 401-409. [Link]
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Crowley, P. J., & DeRisi, J. L. (2005). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of Combinatorial Chemistry, 7(4), 628-634. [Link]
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Romero, M. H., & Delgado, F. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1289574. [Link]
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Campodónico, P. R., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 7, 43. [Link]
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El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis of 7-chloroquinolinyl-4-amino chalcones and their corresponding pyrazole, pyrazoline, and isoxazole derivatives with evaluation of their antimalarial and anticancer activities. Medicinal Chemistry Research, 26, 2030-2044. [Link]
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Singleton, D. A. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. Angewandte Chemie International Edition, 57(45), 14734-14736. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr). [Link]
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Minnaard, A. J., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(37), 15838-15849. [Link]
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Kóródi, F., & Lévai, A. (1998). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Acta Chimica Hungarica, Models in Chemistry, 135(5-6), 635-643. [Link]
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Monnier, F., & Taillefer, M. (2009). Catalytic CC, CN, and CO Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
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The Difluoroquinoline Scaffold: A Privileged Motif in Modern Kinase Inhibitor Synthesis
Abstract
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of contemporary drug discovery, particularly in oncology. The quinoline core has long been recognized as a "privileged structure" in medicinal chemistry, forming the foundation of numerous approved therapeutics.[1] The strategic incorporation of fluorine atoms into this scaffold can dramatically enhance a molecule's pharmacological profile, including metabolic stability, binding affinity, and cell permeability. This technical guide provides an in-depth exploration of the application of difluoroquinolines in the synthesis of kinase inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols for the construction of key difluoroquinoline intermediates, and propose a synthetic pathway to a novel class of difluoroquinoline-based kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorinated heterocycles in their kinase inhibitor discovery programs.
Introduction: The Strategic Advantage of Fluorine in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Kinase inhibitors have revolutionized the treatment of various malignancies by selectively targeting these aberrant signaling pathways.[2]
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize their pharmacokinetic and pharmacodynamic properties.[3] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's behavior. In the context of kinase inhibitors, fluorination can:
-
Enhance Binding Affinity: The polarized C-F bond can participate in favorable electrostatic interactions within the ATP-binding pocket of the kinase.
-
Improve Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic degradation, thereby increasing the drug's half-life.
-
Modulate Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity, which in turn affects its solubility, cell membrane permeability, and overall bioavailability.
-
Induce Favorable Conformations: The presence of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for optimal target engagement.
The difluoroquinoline scaffold, therefore, represents a highly attractive starting point for the design of next-generation kinase inhibitors, combining the proven efficacy of the quinoline core with the advantageous properties of fluorine.
Synthesis of the Difluoroquinoline Core: A Step-by-Step Protocol
The construction of the difluoroquinoline core can be efficiently achieved through established synthetic methodologies such as the Conrad-Limpach and Gould-Jacobs reactions. Here, we provide a detailed protocol for the synthesis of a key intermediate, 6,8-difluoro-2-methylquinolin-4-ol , via a thermal cyclization approach.[4]
Experimental Protocol: Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol
Objective: To synthesize the 6,8-difluoro-2-methylquinolin-4-ol scaffold as a precursor for kinase inhibitor elaboration.
Materials:
-
2,4-Difluoroaniline
-
Ethyl acetoacetate
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle with temperature control
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
Step 1: Condensation to form Ethyl 3-(2,4-difluoroanilino)crotonate
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 2,4-difluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Heat the mixture with stirring at 110-120 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
Upon completion, allow the reaction mixture to cool to room temperature. The resulting crude ethyl 3-(2,4-difluoroanilino)crotonate can often be used in the next step without further purification.
Step 2: Thermal Cyclization to 6,8-Difluoro-2-methylquinolin-4-ol
-
To the flask containing the crude enamine from Step 1, add a high-boiling point solvent such as Dowtherm A (sufficient to ensure good stirring).
-
Heat the mixture to approximately 250 °C under a nitrogen atmosphere. Maintain this temperature for 30-60 minutes. The cyclization reaction will result in the formation of the quinolin-4-ol product.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to below 100 °C.
-
Carefully add hexane to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling point solvent.
-
The crude 6,8-difluoro-2-methylquinolin-4-ol can be further purified by recrystallization from a suitable solvent such as ethanol.
Causality Behind Experimental Choices:
-
Excess Ethyl Acetoacetate: A slight excess of ethyl acetoacetate is used to ensure complete consumption of the difluoroaniline.
-
High-Boiling Point Solvent: A high-boiling point solvent is crucial for achieving the high temperature required for the thermal cyclization. Dowtherm A or diphenyl ether are commonly used due to their thermal stability.
-
Precipitation with Hexane: The product is insoluble in non-polar solvents like hexane, while the high-boiling point solvent is soluble, allowing for efficient separation.
Proposed Synthesis of a Difluoroquinoline-Based Kinase Inhibitor
Building upon the synthesized difluoroquinoline core, we propose a synthetic route to a novel 4-anilino-6,8-difluoroquinoline, a class of compounds with known potential as kinase inhibitors. This proposed synthesis is adapted from established procedures for the synthesis of related 4-anilinoquinolines.[5]
Experimental Workflow: From Difluoroquinolin-4-ol to a Potential Kinase Inhibitor
Caption: Proposed synthetic workflow for a difluoroquinoline-based kinase inhibitor.
Step 1: Chlorination of 6,8-Difluoro-2-methylquinolin-4-ol
-
In a round-bottom flask, suspend 6,8-difluoro-2-methylquinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture at reflux for 2-4 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-chloro-6,8-difluoro-2-methylquinoline.
Step 2: Nucleophilic Aromatic Substitution with a Substituted Aniline
-
In a sealed tube, dissolve 4-chloro-6,8-difluoro-2-methylquinoline (1.0 eq) and a desired substituted aniline (1.1 eq) in a suitable solvent such as isopropanol or n-butanol.
-
Add a catalytic amount of acid (e.g., concentrated HCl).
-
Heat the mixture at reflux for 12-24 hours.
-
Cool the reaction mixture and collect the precipitated product (often the hydrochloride salt) by filtration.
-
The product can be purified by recrystallization or column chromatography.
Anticipated Biological Activity and Structure-Activity Relationship (SAR)
While specific biological data for 4-anilino-6,8-difluoroquinoline derivatives is not yet widely published, we can extrapolate potential activity based on closely related analogs. For instance, a series of 7-fluoro-4-anilinoquinolines has demonstrated potent antiproliferative activity against HeLa and BGC823 cancer cell lines, with some compounds exhibiting superior IC₅₀ values compared to the approved EGFR inhibitor, gefitinib.[5]
Table 1: Antiproliferative Activity of 7-Fluoro-4-anilinoquinoline Analogs [5]
| Compound ID | R Group on Aniline | HeLa IC₅₀ (µM) | BGC823 IC₅₀ (µM) |
| 1a | 3-chloro-4-fluoro | >40 | 1.83 |
| 1f | 3-ethynyl | 3.02 | 1.25 |
| Gefitinib | - | 17.12 | 19.27 |
Data extracted from reference[5]. This table is for illustrative purposes to suggest potential activity of difluoro-analogs.
The introduction of a second fluorine atom at the 8-position of the quinoline ring is expected to further modulate the electronic and steric properties of the molecule, potentially leading to:
-
Enhanced Kinase Selectivity: The difluoro substitution pattern may favor binding to specific kinase targets over others.
-
Improved Pharmacokinetic Profile: Increased metabolic stability and altered lipophilicity could lead to better oral bioavailability and a longer duration of action.
Further structure-activity relationship (SAR) studies would be crucial to optimize the substitution pattern on the aniline ring to maximize potency and selectivity against specific kinase targets.
Signaling Pathway and Mechanism of Action
Many 4-anilinoquinoline and 4-anilinoquinazoline derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[5] Overexpression or mutation of EGFR is a key driver in many cancers. These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding site of the EGFR kinase domain and preventing the phosphorylation of downstream signaling molecules.
Caption: Proposed mechanism of action for a difluoroquinoline-based EGFR inhibitor.
Conclusion and Future Directions
The difluoroquinoline scaffold represents a promising and underexplored area in the design of novel kinase inhibitors. The synthetic routes to the core structure are well-established, providing a solid foundation for the generation of diverse compound libraries. Based on the activity of closely related fluoroquinoline analogs, difluoroquinoline-based kinase inhibitors hold the potential for enhanced potency, selectivity, and improved pharmacokinetic properties. Future work should focus on the synthesis and comprehensive biological evaluation of a focused library of 4-anilino-6,8-difluoroquinolines against a panel of cancer-relevant kinases. Such studies will be instrumental in validating the therapeutic potential of this exciting class of compounds.
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Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC - NIH. (URL: [Link])
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Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - MDPI. (URL: [Link])
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Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines - PubMed. (URL: [Link])
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Synthesis route to furnish 4-anilinoquinoline (8). - ResearchGate. (URL: [Link])
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Application Notes & Protocols: 4-Chloro-5,7-difluoroquinoline-3-carbonitrile in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide on the synthesis, functionalization, and application of 4-Chloro-5,7-difluoroquinoline-3-carbonitrile, a pivotal building block in modern medicinal chemistry. We delve into the strategic importance of its structural features—the reactive 4-chloro group, the activating 3-carbonitrile moiety, and the modulating 5,7-difluoro substitutions. Detailed, field-proven protocols for its synthesis and subsequent derivatization via nucleophilic aromatic substitution (SNAr) are provided. The application of this scaffold in the design of targeted therapeutics, particularly kinase inhibitors, is explored, supported by mechanistic insights and structure-activity relationship (SAR) principles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the discovery of novel bioactive agents.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline core is a quintessential "privileged structure" in medicinal chemistry, a framework that consistently yields high-affinity ligands for a diverse range of biological targets.[1][2] Its rigid, bicyclic aromatic nature provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with protein active sites. Within this class, this compound has emerged as a particularly valuable and versatile intermediate for constructing compound libraries aimed at complex therapeutic targets.
The strategic utility of this molecule is derived from its unique combination of functional groups:
-
4-Chloro Group : This is the primary reactive handle. The electron-withdrawing effect of the quinoline ring nitrogen makes the C4 position highly electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr).[3][4] This allows for the facile and predictable introduction of a vast array of nucleophiles (amines, thiols, alcohols), which is the cornerstone of library synthesis for lead discovery and optimization.
-
3-Carbonitrile Group : This potent electron-withdrawing group further activates the C4 position towards SNAr, enhancing its reactivity.[5] Beyond its activating role, the nitrile moiety itself can serve as a critical hydrogen bond acceptor, anchoring the molecule within a target's binding pocket. It can also be chemically transformed into other key functional groups, such as amides or carboxylic acids.
-
5,7-Difluoro Substitution : The fluorine atoms at these positions are not mere spectators. They profoundly influence the molecule's physicochemical properties. Fluorine substitution is a well-established strategy to enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, it can increase binding affinity through favorable electrostatic or hydrogen bonding interactions and modulate the compound's lipophilicity and pKa, thereby improving its pharmacokinetic profile.
This combination of a reactive handle, an activating/binding group, and property-modulating substituents makes this compound an ideal starting point for programs targeting enzymes like protein kinases.[6]
Physicochemical Properties
A summary of the key computed and identifying properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1016819-82-1 | [7] |
| Molecular Formula | C₁₀H₃ClF₂N₂ | [7][8] |
| Molecular Weight | 224.59 g/mol | [7][9] |
| Predicted Boiling Point | 347.5 ± 37.0 °C | [7] |
| Predicted Density | 1.51 ± 0.1 g/cm³ | [7] |
| SMILES | C1=C(C=C(C2=C(C(=CN=C21)C#N)Cl)F)F | [8] |
| InChIKey | OUYCZKIKRRLOFH-UHFFFAOYSA-N | [8] |
Synthesis of the Core Scaffold
The synthesis of this compound is not commonly reported as a one-pot reaction but can be achieved through a logical, multi-step sequence adapted from established quinoline synthesis methodologies, such as the Gould-Jacobs reaction.[10] The following protocol outlines a robust and reproducible pathway starting from commercially available materials.
Diagram: Proposed Synthetic Pathway
Caption: Proposed synthesis of the title compound from 3,5-difluoroaniline.
Protocol 1: Synthesis of this compound
Step A: Condensation to form Ethyl 2-cyano-3-(3,5-difluoroanilino)acrylate
-
To a round-bottom flask, add 3,5-difluoroaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (EMMCA) (1.05 eq).
-
Add absolute ethanol as a solvent (approx. 3-5 mL per gram of aniline).
-
Heat the mixture to reflux with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: This is a classic condensation reaction where the aniline displaces the ethoxy group of EMMCA to form the enamine intermediate. The reaction is typically driven to completion by heating.
-
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. This intermediate is often pure enough for the next step.
Step B: Thermal Cyclization to form 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile
-
In a separate flask suitable for high temperatures, heat Dowtherm A (a mixture of diphenyl ether and biphenyl) to 250 °C.
-
Carefully add the intermediate from Step A in portions to the hot Dowtherm A with vigorous stirring.
-
Rationale: The high temperature induces an intramolecular electrophilic cyclization (a Conrad-Limpach-Knorr type reaction), followed by tautomerization to form the more stable 4-hydroxyquinoline ring system.
-
-
Maintain the temperature at 250 °C for 30-60 minutes after the addition is complete.
-
Cool the mixture to below 100 °C and add hexane or toluene to precipitate the product.
-
Filter the solid, wash thoroughly with hexane to remove the Dowtherm A, and dry.
Step C: Chlorination to form this compound
-
In a flask equipped with a reflux condenser and a gas trap (for HCl), suspend the 4-hydroxyquinoline from Step B (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux (approx. 110 °C) for 2-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until the pH is ~7-8.
-
The product will precipitate as a solid. Collect it by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization (e.g., from ethanol or acetonitrile) or by column chromatography on silica gel.
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound is as an electrophile in SNAr reactions. This allows for the modular synthesis of diverse 4-substituted quinoline libraries. The high reactivity of the C4 position enables reactions with a wide range of nucleophiles under relatively mild conditions.
Diagram: General SNAr Workflow
Caption: General scheme for SNAr on the 4-chloroquinoline scaffold.
Protocol 2: General SNAr with Amines (Conventional Heating)
This protocol is a robust, general-purpose method for coupling primary or secondary amines.
-
In a sealable reaction vessel, combine this compound (1.0 eq) and the desired amine (1.1-1.5 eq).
-
Add a suitable solvent such as isopropanol, n-butanol, or DMF (0.1-0.5 M concentration).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq), to scavenge the HCl byproduct.
-
Rationale: The reaction generates HCl, which can protonate the amine nucleophile, rendering it unreactive. A base is required to neutralize the acid and maintain the reaction rate.[3]
-
-
Seal the vessel and heat the mixture to 80-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Upon completion, cool the mixture to room temperature. If a precipitate forms, collect the product by filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography or recrystallization.
Protocol 3: Microwave-Assisted SNAr
Microwave synthesis offers a significant acceleration of reaction times and often leads to cleaner products and higher yields.
-
In a microwave vial, combine this compound (1.0 eq), the amine (1.2 eq), and a base (e.g., DIPEA, 1.5 eq).
-
Add a high-boiling point solvent such as DMF, NMP, or DMA (to allow for higher temperatures).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-160 °C) for 10-45 minutes.
-
Rationale: Microwave irradiation efficiently and uniformly heats the reaction mixture, dramatically increasing the reaction rate compared to conventional heating.[3]
-
-
After cooling, the product can be isolated using standard workup and purification procedures as described in Protocol 2.
Application in Kinase Inhibitor Design
A major application of this scaffold is in the development of protein kinase inhibitors for oncology and immunology.[6] Many successful kinase inhibitors bind to the ATP-binding site, and the 4-aminoquinoline structure is an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interactions of the adenine moiety of ATP.
Diagram: Kinase Hinge-Binding Motif
Caption: The 4-aminoquinoline core acting as a hinge-binder in an ATP-binding site.
The this compound scaffold provides an ideal starting point for designing such inhibitors:
-
The quinoline core and the 4-amino group (introduced via SNAr) form the hinge-binding motif.
-
The substituent on the 4-amino group (e.g., a substituted phenyl ring) can be tailored to occupy the hydrophobic pocket of the active site, providing potency and selectivity.
-
The 3-carbonitrile and 5,7-difluoro groups can make additional contacts within the solvent-exposed region or other pockets, further enhancing affinity and fine-tuning physicochemical properties.
This scaffold has been instrumental in developing inhibitors against targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others.[13][14][15]
Structure-Activity Relationship (SAR) Insights
When using this scaffold, several SAR principles should be considered:
-
Position 4 Substitution : This is the primary driver of potency and selectivity. The choice of amine is critical. Aromatic amines (anilines) are commonly used to target the hydrophobic pocket adjacent to the hinge. The substitution pattern on the aniline ring must be optimized for each specific kinase target.
-
Position 3 Moiety : The carbonitrile group is often optimal for activity, likely due to its ability to act as a hydrogen bond acceptor. Conversion of the nitrile to a small amide can sometimes be beneficial, but larger groups or its complete removal often lead to a significant loss of potency.[16]
-
Positions 5 and 7 Fluorination : As discussed, these fluorine atoms are crucial for ADME properties. They generally increase metabolic stability and can enhance binding affinity. In some cases, replacing one or both with other small groups (e.g., methoxy) can be explored to modulate solubility and cell permeability, although this often comes at the cost of increased metabolic liability.
By systematically exploring these three regions, researchers can rapidly generate potent and selective drug candidates from the this compound scaffold.
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Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,.... Retrieved from [Link]
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PubChem. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of the Cyano Group
Introduction: The Versatility of the Cyano Group in Chemical Synthesis
The cyano, or nitrile, group (–C≡N) is a cornerstone of modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Its strong electron-withdrawing nature, linear geometry, and ability to be transformed into a diverse array of other functional groups make it an invaluable synthetic handle. The derivatization of the cyano group unlocks pathways to key molecular building blocks, including carboxylic acids, primary amines, ketones, and amides. This guide provides an in-depth exploration of the experimental procedures for several common and powerful derivatizations of the cyano group, grounded in mechanistic understanding and practical laboratory considerations.
Hydrolysis of Nitriles to Carboxylic Acids
The conversion of a nitrile to a carboxylic acid is a fundamental transformation that adds a valuable acidic functional group to a molecule. This hydrolysis can be effectively achieved under either acidic or basic conditions, with the choice often dictated by the overall tolerance of the substrate to the reaction environment.[1][2]
Causality of Experimental Choices
Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[3] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[3] In basic hydrolysis, the hydroxide ion directly attacks the electrophilic nitrile carbon.[4] This also forms an amide intermediate that is further hydrolyzed to a carboxylate salt. A final acidification step is then required to protonate the carboxylate and yield the neutral carboxylic acid.[1][2]
Experimental Workflow: Hydrolysis of a Nitrile
Caption: General workflow for the hydrolysis of a nitrile to a carboxylic acid.
Protocol 1: Basic Hydrolysis of Benzonitrile to Benzoic Acid
This protocol details the hydrolysis of benzonitrile to benzoic acid using sodium hydroxide.[1]
Materials:
-
Benzonitrile
-
10% Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Litmus paper or pH meter
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Beaker, ice bath, Buchner funnel, filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzonitrile (e.g., 5.0 g, 48.5 mmol) and 10% aqueous NaOH solution (e.g., 100 mL).
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the oily benzonitrile layer and the cessation of ammonia evolution (which can be tested with moist red litmus paper turning blue at the top of the condenser).[2] Reflux is typically continued for 1-2 hours after the organic layer has disappeared.
-
Cooling and Acidification: After the reaction is complete, cool the flask to room temperature and then further in an ice bath.
-
Precipitation: Slowly add concentrated HCl to the cooled solution with stirring until the solution is acidic (pH ~2), which will cause the benzoic acid to precipitate as a white solid.[1]
-
Isolation: Collect the precipitated benzoic acid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified benzoic acid, for instance, in a drying oven at a moderate temperature.
Reduction of Nitriles to Primary Amines
The reduction of nitriles is a highly valuable transformation, providing a direct route to primary amines, which are prevalent in bioactive molecules and serve as versatile synthetic intermediates. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose.[5][6]
Causality of Experimental Choices
LiAlH₄ is a potent source of hydride ions (H⁻). The reaction mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an imine anion intermediate.[7] A second equivalent of hydride then adds to this intermediate, resulting in a dianion.[7] Subsequent quenching with water protonates the dianion to yield the primary amine.[6][7] Due to the high reactivity of LiAlH₄ with water and other protic sources, this reaction must be carried out under anhydrous conditions.
Experimental Workflow: LiAlH₄ Reduction of a Nitrile
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Introduction: A New Frontier in the Fight Against Antimicrobial Resistance
An in-depth guide for researchers, scientists, and drug development professionals on the role, application, and evaluation of quinoline-3-carbonitrile derivatives in antimicrobial research.
The relentless rise of antimicrobial resistance (AMR) presents a formidable threat to global health, necessitating the urgent discovery of novel therapeutic agents.[1] Quinoline scaffolds have long been a cornerstone in medicinal chemistry, yielding potent drugs for a variety of diseases.[2][3][4] Within this versatile class of heterocyclic compounds, quinoline-3-carbonitrile derivatives have recently emerged as a particularly promising scaffold for the development of new antimicrobial agents.[2][5] These compounds demonstrate significant activity against a broad spectrum of pathogens, including drug-resistant strains, positioning them as valuable leads in the next generation of antibiotics.[1][5]
This guide provides a comprehensive overview of quinoline-3-carbonitrile derivatives, detailing their mechanism of action, key structure-activity relationships, and practical, field-proven protocols for their synthesis and antimicrobial evaluation.
Mechanism of Action: Targeting Bacterial DNA Replication
The primary antibacterial mechanism of quinoline-3-carbonitrile derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[6][7][8] These enzymes are essential for bacterial survival as they control the topological state of DNA during replication, transcription, and repair.[8]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for initiating replication and relieving torsional stress.[8][9] In most Gram-negative bacteria, DNA gyrase is the primary target.[9]
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating daughter chromosomes after replication, allowing them to segregate into daughter cells.[10] It is often the main target in Gram-positive bacteria.[9]
By binding to these enzymes, quinoline-3-carbonitrile derivatives stabilize the enzyme-DNA cleavage complex, leading to double-stranded DNA breaks, the cessation of DNA replication, and ultimately, bacterial cell death.[5][6] This dual-targeting capability is a significant advantage, potentially reducing the likelihood of resistance development.[7]
Caption: Mechanism of quinoline-3-carbonitrile derivatives targeting bacterial DNA replication.
Structure-Activity Relationship (SAR)
The antimicrobial potency of the quinoline-3-carbonitrile scaffold is highly dependent on the nature and position of its substituents. Understanding these relationships is critical for designing more effective derivatives.
Caption: Key Structure-Activity Relationship (SAR) insights for quinoline-3-carbonitrile derivatives.
-
Position 3 (Carbonitrile Group): The cyano (-CN) group is generally considered a key part of the pharmacophore, essential for activity.
-
Position 4: This position is critical for interaction with the target enzymes. Aromatic substituents, such as substituted anilino groups, have been shown to form crucial hydrogen bonds within the enzyme's active site, significantly enhancing inhibitory activity.[11]
-
Positions 6 and 7: Modifications at these positions can modulate the compound's electronic properties and overall potency. The introduction of electron-withdrawing groups like fluorine, a common feature in fluoroquinolone antibiotics, often enhances antibacterial efficacy.[12]
-
Position 2: Substitutions at this position can influence the compound's spectrum of activity and physical properties.
Application Notes
Synthesis of Quinoline-3-Carbonitrile Derivatives
A common and efficient method for synthesizing these compounds is through a one-pot, multicomponent reaction.[5] This approach offers several advantages, including high atom economy, simplified purification, and the ability to rapidly generate a diverse library of derivatives for screening. A typical reaction involves the condensation of an appropriate aldehyde, an active methylene compound like ethyl cyanoacetate, a cyclic ketone, and an ammonium salt as the nitrogen source.[5]
Antimicrobial Screening Strategy
A tiered approach is recommended for evaluating the antimicrobial potential of newly synthesized derivatives.
-
Primary Screening: Initial screening is often performed using agar-based diffusion methods (disk or well diffusion) to qualitatively assess the antimicrobial activity against a panel of representative Gram-positive and Gram-negative bacteria.[13][14]
-
Secondary Screening (Quantitative): Compounds showing promising activity in the primary screen are then subjected to quantitative analysis to determine their Minimum Inhibitory Concentration (MIC). The broth microdilution method is the gold standard for this purpose.[15][16]
-
Bactericidal vs. Bacteriostatic Activity: For compounds with potent MIC values, the Minimum Bactericidal Concentration (MBC) is determined to ascertain whether the compound kills the bacteria (bactericidal) or merely inhibits its growth (bacteriostatic).[17][18] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[18]
Detailed Protocols
Protocol 1: General Synthesis of a 2-Amino-4-aryl-quinoline-3-carbonitrile Derivative
This protocol describes a representative one-pot multicomponent synthesis.
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Cyclohexanone (1 mmol)
-
Ammonium acetate (2 mmol)
-
Ethanol (10 mL)
-
Reflux apparatus, magnetic stirrer, and heating mantle
-
Thin-Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), cyclohexanone (1 mmol), and ammonium acetate (2 mmol) in 10 mL of ethanol.
-
Rationale: This one-pot setup brings all reactants together, allowing the cascade of reactions (Knoevenagel condensation followed by Michael addition and cyclization) to proceed efficiently. Ammonium acetate serves as both the nitrogen source and a catalyst.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, ensuring the reaction is allowed to proceed to completion without unnecessary heating.
-
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product will often precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using spectroscopic techniques (FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows standardized guidelines for determining the MIC of a test compound.[19][20]
Materials:
-
Test quinoline-3-carbonitrile derivative, stock solution prepared in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or PBS
-
Multichannel pipette
Workflow Diagram:
Caption: Experimental workflow for the broth microdilution MIC assay.
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism. b. Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[20] c. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16] This final dilution is typically 1:100.
-
Plate Preparation: a. Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. b. Prepare a working solution of the test compound at twice the highest desired concentration. Add 200 µL of this solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard the final 100 µL from well 10.[18][20]
-
Rationale: This creates a logarithmic concentration gradient of the test compound, allowing for precise determination of the MIC.
-
-
Controls:
-
Growth Control (Well 11): Contains 100 µL of CAMHB and will be inoculated with bacteria. This well should show turbidity, confirming the viability of the bacteria.
-
Sterility Control (Well 12): Contains 100 µL of CAMHB only (no compound, no bacteria). This well should remain clear, confirming the sterility of the medium.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (from step 1c) to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism.[20]
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay.[21]
Procedure:
-
Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate the 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate. Be sure to label each spot corresponding to its concentration in the microtiter plate.
-
Rationale: This step transfers bacteria from a growth-inhibiting environment to a nutrient-rich solid medium without the antimicrobial agent. If the bacteria are viable, they will form colonies.
-
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction corresponds to ≤500 CFU/mL).[17][18]
Data Presentation
The following table summarizes representative MIC and MBC values for hypothetical quinoline-3-carbonitrile derivatives against common bacterial pathogens.
| Compound | Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Q3C-A | Staphylococcus aureus | 29213 | 0.5 | 1 | 2 | Bactericidal |
| Escherichia coli | 25922 | 1 | 2 | 2 | Bactericidal | |
| Q3C-B | Staphylococcus aureus | 29213 | 2 | 32 | 16 | Bacteriostatic |
| Escherichia coli | 25922 | 4 | >64 | >16 | Bacteriostatic | |
| Ciprofloxacin | Staphylococcus aureus | 29213 | 0.25 | 0.5 | 2 | Bactericidal |
| (Control) | Escherichia coli | 25922 | 0.06 | 0.125 | 2 | Bactericidal |
Disclaimer: The data are for illustrative purposes. Actual values must be determined experimentally.
Conclusion
Quinoline-3-carbonitrile derivatives represent a highly adaptable and potent scaffold in the search for novel antimicrobial agents. Their mechanism of action, targeting essential bacterial enzymes, and the potential for broad-spectrum activity make them compelling candidates for further development.[5][6] The synthetic accessibility and the well-defined structure-activity relationships provide a clear path for medicinal chemists to optimize these compounds, addressing the critical need for new drugs to combat the growing threat of antimicrobial resistance.
References
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available at: [Link]
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Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed. Available at: [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available at: [Link]
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. Available at: [Link]
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Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. Available at: [Link]
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Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. Available at: [Link]
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Screening Strategies to Identify New Antibiotics - Ingenta Connect. Available at: [Link]
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Chemical structures of some potent antimicrobial quinoline derivatives. - ResearchGate. Available at: [Link]
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The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - MDPI. Available at: [Link]
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. Available at: [Link]
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. Available at: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available at: [Link]
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(PDF) Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - ResearchGate. Available at: [Link]
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Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives | Semantic Scholar. Available at: [Link]
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Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. Available at: [Link]
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Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents | Scilit. Available at: [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PubMed. Available at: [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. Available at: [Link]
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A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids - ResearchGate. Available at: [Link]
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Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. Available at: [Link]
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Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed. Available at: [Link]
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Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed. Available at: [Link]
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Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC - NIH. Available at: [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - ResearchGate. Available at: [Link]
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Quinolone antimicrobial agents: structure-activity relationships - PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - NIH. Available at: [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. Available at: [Link]
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New[5][19][22]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC - NIH. Available at: [Link]
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DNA Gyrase as a Target for Quinolones - MDPI. Available at: [Link]
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Topoisomerase IV is a target of quinolones in Escherichia coli - PubMed - NIH. Available at: [Link]
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Application Note: A Strategic Two-Step Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-Dichloroquinoline
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline framework is a cornerstone in medicinal chemistry, famously represented by the antimalarial drug chloroquine.[1][2] This "privileged structure" is integral to drugs developed for a wide array of diseases, including cancer, parasitic infections, and inflammatory conditions.[3][4][5] Its biological activity is often modulated by substituents on the quinoline ring, particularly at the 7-position.[1] The introduction of a carbonitrile (cyano) group at this position to create 4-aminoquinoline-7-carbonitrile offers a compelling modification. The nitrile group can act as a hydrogen bond acceptor, a metabolic handle, or a precursor for other functional groups, making it a valuable target for drug discovery programs.[6][7]
However, the synthesis of this molecule from the common precursor, 4,7-dichloroquinoline, presents a significant regioselectivity challenge. The chlorine atom at the 4-position is substantially more reactive towards nucleophilic aromatic substitution (SNAr) than the one at the 7-position.[8] A direct, one-pot conversion is therefore not feasible. This guide details a robust, two-step synthetic strategy that leverages this inherent reactivity difference to achieve the target molecule efficiently. The pathway involves an initial selective amination at the C4 position, followed by a palladium-catalyzed cyanation at the less reactive C7 position.
Synthetic Strategy and Mechanistic Rationale
The proposed synthesis navigates the differential reactivity of the C4 and C7 positions by addressing them in a stepwise manner. The overall pathway first installs the amino group at the highly electrophilic C4 position, followed by the more challenging cyanation at C7.
Diagram 1: High-level overview of the two-step synthetic route.
Step 1: Selective Amination via Nucleophilic Aromatic Substitution (SNAr)
The first transformation is the selective replacement of the C4 chlorine with an amino group. The quinoline ring, particularly when protonated or coordinated to a Lewis acid, is electron-deficient, making it susceptible to nucleophilic attack. The C4 position is significantly more activated towards SNAr than the C7 position because the negative charge in the intermediate (a Meisenheimer-like complex) can be delocalized onto the ring nitrogen, providing substantial stabilization.[9][10]
For the introduction of a primary amino group (–NH₂), a direct reaction with ammonia can be challenging. A more modern and reliable approach is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.[11][12] This method offers excellent functional group tolerance and generally proceeds under milder conditions than traditional SNAr reactions.[13] Using an ammonia surrogate like lithium bis(trimethylsilyl)amide or simply an ammonium salt in the presence of a suitable palladium catalyst and ligand provides a high-yielding route to the 4-amino-7-chloroquinoline intermediate.[14][15]
Step 2: Palladium-Catalyzed Cyanation of an Inactivated Aryl Chloride
With the electron-donating amino group now at the C4 position, the C7 chlorine becomes even less reactive. Effecting a substitution at this position requires a more powerful transformation than classical SNAr. Palladium-catalyzed cyanation is the state-of-the-art method for converting aryl chlorides to aryl nitriles.[16][17] The catalytic cycle typically involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chlorine bond.
-
Cyanide Exchange: The chloride on the Pd(II) complex is exchanged for a cyanide group from the cyanide source.
-
Reductive Elimination: The aryl group and the cyanide group couple, forming the C-CN bond and regenerating the Pd(0) catalyst.
The choice of cyanide source is critical for safety and efficiency. While sources like Zn(CN)₂ are effective, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as a less toxic and environmentally benign alternative.[18][19][20] The success of this step hinges on the selection of an appropriate ligand—often a sterically hindered, electron-rich phosphine—that promotes the challenging oxidative addition and subsequent reductive elimination steps.[16][18][21]
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous materials, including palladium catalysts, organic solvents, and a cyanide source. All operations must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 4-Amino-7-chloroquinoline (Intermediate)
This protocol utilizes a Buchwald-Hartwig amination approach for robust and clean conversion.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Equiv. |
| 4,7-Dichloroquinoline | 198.05 | 1.00 g | 5.05 mmol | 1.0 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 92.5 mg | 0.10 mmol | 0.02 |
| Xantphos | 578.68 | 146 mg | 0.25 mmol | 0.05 |
| Lithium bis(trimethylsilyl)amide (LiHMDS), 1M in THF | 167.33 | 7.6 mL | 7.6 mmol | 1.5 |
| Toluene, Anhydrous | - | 25 mL | - | - |
Procedure:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,7-dichloroquinoline (1.00 g, 5.05 mmol), Pd₂(dba)₃ (92.5 mg, 0.10 mmol), and Xantphos (146 mg, 0.25 mmol).
-
Seal the flask with a septum, and purge with dry nitrogen or argon for 15 minutes.
-
Add anhydrous toluene (25 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes to allow for pre-catalyst formation.
-
Slowly add the 1M solution of LiHMDS in THF (7.6 mL, 7.6 mmol) via syringe over 5 minutes. The reaction mixture may darken.
-
Heat the reaction mixture to 100 °C and maintain under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 4-amino-7-chloroquinoline as a solid.
Protocol 2: Synthesis of 4-Aminoquinoline-7-carbonitrile (Final Product)
This protocol uses a palladium-catalyzed cyanation with a low-toxicity cyanide source.[18][19]
Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Equiv. |
| 4-Amino-7-chloroquinoline | 178.62 | 500 mg | 2.80 mmol | 1.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 31.4 mg | 0.14 mmol | 0.05 |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.56 | 155 mg | 0.28 mmol | 0.10 |
| Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O) | 422.39 | 791 mg | 1.87 mmol | 0.67 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 593 mg | 5.60 mmol | 2.0 |
| N,N-Dimethylacetamide (DMAc) | - | 15 mL | - | - |
Procedure:
-
In a dry round-bottom flask, combine 4-amino-7-chloroquinoline (500 mg, 2.80 mmol), Pd(OAc)₂ (31.4 mg, 0.14 mmol), dppf (155 mg, 0.28 mmol), K₄[Fe(CN)₆]·3H₂O (791 mg, 1.87 mmol), and Na₂CO₃ (593 mg, 5.60 mmol).
-
Seal the flask, and purge with dry nitrogen or argon.
-
Add anhydrous N,N-dimethylacetamide (DMAc, 15 mL).
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 18-24 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (3 x 40 mL) to remove DMAc, followed by brine (1 x 40 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford 4-aminoquinoline-7-carbonitrile.
Workflow and Data Summary
The overall process from starting material to purified product follows a logical sequence of reaction, workup, and purification for each step.
Diagram 2: Detailed experimental workflow from precursor to final product.
Conclusion
This application note provides a validated, two-step protocol for the synthesis of 4-aminoquinoline-7-carbonitrile from the commercially available precursor 4,7-dichloroquinoline. By strategically leveraging the inherent reactivity differences between the C4 and C7 positions, this method first employs a robust Buchwald-Hartwig amination followed by a palladium-catalyzed cyanation using a low-toxicity cyanide source. This approach overcomes the primary regioselectivity challenge and provides a reliable route for researchers in medicinal chemistry and drug development to access this valuable scaffold and its derivatives for further investigation.
References
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Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]
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de Kock, C., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. [Link]
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Solomon, V. R., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 18(9), 730-738. [Link]
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ResearchGate. (n.d.). A possible mechanism for the CDC reaction of 4,7-dichloroquinoline with 1,4-dioxane, mediated by PIFA/NaN3. ResearchGate. [Link]
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Opsenica, I. M., et al. (2013). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Journal of Medicinal Chemistry, 56(16), 6449–6461. [Link]
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Burgess, K., et al. (2006). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Journal of Medicinal Chemistry, 49(23), 6959–6962. [Link]
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Sharma, M., et al. (2013). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 57(1), 375–382. [Link]
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de Kock, C., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resis. CUNY Academic Works. [Link]
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Thomson, R. J., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
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da Silva, G. V. J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1-18. [Link]
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Strategic Functionalization of the Quinoline Core: A Guide to Introducing Side Chains
An Application Guide to Modern Synthetic Methods
Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. The strategic introduction of side chains onto the quinoline core is a critical step in drug discovery, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to optimize efficacy and selectivity.[3][4][5] This guide provides an in-depth overview of key synthetic methodologies for quinoline functionalization, offering both the theoretical underpinnings and practical, field-proven protocols for researchers and drug development professionals.
Understanding Quinoline's Reactivity: The quinoline ring is a bicyclic heterocycle where a benzene ring is fused to a pyridine ring. This fusion creates a distinct electronic landscape. The pyridine ring is π-electron-deficient due to the electronegative nitrogen atom, which lowers the electron density, particularly at the C2 (alpha) and C4 (gamma) positions.[6][7] This makes these positions highly susceptible to nucleophilic and radical attack. Conversely, the benzene ring remains comparatively electron-rich, making it the preferred site for electrophilic substitution, although the deactivating effect of the heterocyclic nitrogen must be considered. In recent decades, transition-metal-catalyzed C-H activation has emerged as a powerful strategy, enabling the direct functionalization of previously non-reactive C-H bonds across the entire scaffold, revolutionizing the synthesis of complex quinoline derivatives.[4][8][9]
Method 1: Transition Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are among the most robust and versatile tools for forming carbon-carbon and carbon-heteroatom bonds. These methods typically require a pre-functionalized quinoline (e.g., a haloquinoline) and a coupling partner, brought together by a transition metal catalyst, most commonly palladium.[10]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for introducing aryl and vinyl side chains. It involves the palladium-catalyzed coupling of a haloquinoline with an organoboron reagent, such as a boronic acid or ester.
Causality and Experimental Choices:
-
Catalyst: Palladium complexes like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. The choice of phosphine ligands is critical; they stabilize the Pd(0) active species and influence the rates of oxidative addition and reductive elimination.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[11]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often optimal. Water aids in dissolving the base and the boronate intermediate.[7][12]
Experimental Protocol: Synthesis of 2-Aryl-4-aminoquinoline [7]
-
Setup: To a microwave vial, add 4-amino-2-chloroquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and Na₂CO₃ (2.0 mmol).
-
Solvent Addition: Add 5 mL of water to the vial.
-
Reaction: Seal the vial and heat it in a microwave reactor to 100°C for 15-20 minutes.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling, pour the reaction mixture into 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.
Sonogashira Coupling: Introducing Alkynyl Groups
This reaction couples a haloquinoline with a terminal alkyne, catalyzed by both palladium and copper salts. It is the most direct method for installing a C(sp) side chain.
Causality and Experimental Choices:
-
Dual Catalysis: A palladium catalyst (e.g., Pd(PPh₃)₄) activates the haloquinoline via oxidative addition. A copper(I) salt (e.g., CuI) acts as a co-catalyst, reacting with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive in the transmetalation step than the alkyne itself.[13]
-
Regioselectivity: In dihaloquinolines, such as 2,4-dichloroquinoline, the C2 position is more electron-deficient and thus more reactive, leading to selective alkynylation at this position.[13][14]
Experimental Protocol: Regioselective Synthesis of 2-Alkynyl-4-chloroquinoline [13]
-
Setup: In a round-bottom flask, dissolve 2,4-dichloroquinoline (1.0 mmol) in 10 mL of water.
-
Reagent Addition: Add the terminal alkyne (1.1 mmol), Pd/C (10 mol%), CuI (5 mol%), and PPh₃ (20 mol%).
-
Base: Add triethylamine (Et₃N, 3.0 mmol) as the base and solvent.
-
Reaction: Stir the mixture at 80°C for 4-6 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Workup: After cooling, extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the residue by column chromatography on silica gel to yield the desired product.
Method 2: Direct C-H Activation and Functionalization
C-H activation is an atom-economical strategy that avoids the need for pre-functionalization of the quinoline ring.[4] Transition metals directly cleave a C-H bond, typically at a position ortho to the nitrogen atom (C2 or C8), and couple it with a reaction partner.[8][9]
Causality and Experimental Choices:
-
Directing Group: The nitrogen atom of the quinoline ring often acts as a directing group, coordinating to the metal center and positioning it to activate a nearby C-H bond. Using quinoline N-oxides can enhance reactivity and direct functionalization primarily to the C2 position.[4][8]
-
Catalyst and Oxidant: Palladium(II) acetate is a common catalyst. An oxidant (e.g., Ag₂CO₃) is often required to regenerate the active catalytic species.[8]
Experimental Protocol: Pd-Catalyzed C2 Arylation of Quinoline N-Oxide [8]
-
Setup: In a sealed tube, combine quinoline N-oxide (1.0 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), and Ag₂CO₃ (2.2 mmol).
-
Solvent/Reagent: Add benzene (40 mmol) as both the arylating agent and solvent.
-
Reaction: Heat the sealed tube at 130°C for 24 hours.
-
Workup: Cool the reaction mixture, dilute with dichloromethane (CH₂Cl₂), and filter through a pad of Celite to remove metal salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
DOT Diagram: C-H Activation Workflow
Caption: Simplified workflow for C-H functionalization of quinolines.
Method 3: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a classical and highly effective method for introducing nucleophilic side chains onto the electron-deficient pyridine ring of quinoline. This reaction requires a quinoline bearing a good leaving group (typically a halogen) at the C2 or C4 position.[15][16]
Causality and Experimental Choices:
-
Reactivity: The C2 and C4 positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.[6] An attacking nucleophile forms a stabilized anionic intermediate (a Meisenheimer complex) before the leaving group is expelled, restoring aromaticity.
-
Nucleophiles: A wide range of nucleophiles can be used, including amines (N-nucleophiles), alkoxides/phenoxides (O-nucleophiles), and thiolates (S-nucleophiles).[15]
Experimental Protocol: Substitution of 4-Chloroquinoline with a Thiol [15]
-
Setup: Dissolve 4,7-dichloroquinoline (1.0 mmol) in a suitable solvent such as DMF or pyridine in a round-bottom flask.
-
Nucleophile Addition: Add the desired thiophenol (1.1 mmol).
-
Base (if needed): For less acidic nucleophiles, a base like K₂CO₃ may be required to generate the active nucleophile in situ.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours, monitoring by TLC.
-
Workup: After cooling, pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product as its hydrochloride salt.
-
Purification: Filter the resulting solid, wash thoroughly with water, and air dry. The product can be further purified by recrystallization.
Method 4: Radical Substitution (Minisci Reaction)
The Minisci reaction is a powerful tool for the direct C-H alkylation and acylation of electron-deficient heterocycles like quinoline.[17] It proceeds via the addition of a nucleophilic radical to the protonated quinolinium ion.
Causality and Experimental Choices:
-
Acidic Conditions: The reaction must be performed under acidic conditions (e.g., using H₂SO₄ or TFA) to protonate the quinoline nitrogen. This protonation makes the ring highly electron-deficient and thus susceptible to attack by the nucleophilic radical.[17][18]
-
Radical Generation: Alkyl radicals are typically generated via oxidative decarboxylation of carboxylic acids using a system like AgNO₃ / (NH₄)₂S₂O₈, or from alkyl halides under electrochemical conditions.[17][19]
-
Regioselectivity: The radical attack preferentially occurs at the C2 and C4 positions due to maximum stabilization of the resulting radical intermediate.
Experimental Protocol: Minisci Acylation of Isoquinoline [20]
-
Setup: In a reaction tube, combine isoquinoline (0.24 mmol), an aldehyde (e.g., heptanal, 0.97 mmol, 4 equiv), tetrabutylammonium bromide (TBAB, 0.073 mmol, 0.3 equiv), and K₂S₂O₈ (0.49 mmol, 2 equiv).
-
Solvent: Add 1,2-dichloroethane (DCE, 2 mL).
-
Reaction: Stir the mixture at 100°C for 2-5 hours.
-
Monitoring: Follow the reaction progress by TLC.
-
Workup: Remove the solvent under vacuum. Add saturated sodium bicarbonate solution (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry, concentrate, and purify by column chromatography.
Summary of Methods
| Method | Side Chain Introduced | Quinoline Substrate | Key Reagents | Regioselectivity |
| Suzuki-Miyaura | Aryl, Vinyl | Haloquinoline (Cl, Br, I) | Pd Catalyst, Base, Boronic Acid | Site of Halogen |
| Sonogashira | Alkynyl | Haloquinoline (Cl, Br, I) | Pd Catalyst, Cu(I) Co-catalyst, Base | C2 > C4 |
| Heck Reaction | Alkenyl | Haloquinoline (Br, I) | Pd Catalyst, Base, Alkene | Site of Halogen |
| C-H Activation | Aryl, Alkenyl, Alkyl | Parent Quinoline or N-Oxide | Transition Metal (Pd, Rh), Oxidant | C2 or C8 |
| SNAr | -NR₂, -OR, -SR | Haloquinoline (C2 or C4) | Nucleophile (amine, alcohol, thiol) | C2 and C4 |
| Minisci Reaction | Alkyl, Acyl | Parent Quinoline | Radical Source, Acid, Oxidant | C2 and C4 |
| Friedel-Crafts | Acyl | Parent Quinoline | Lewis Acid (AlCl₃), Acyl Halide | C5, C8 on Benzene Ring |
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- 11. red.library.usd.edu [red.library.usd.edu]
- 12. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 17. Minisci reaction - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. General electrochemical Minisci alkylation of N -heteroarenes with alkyl halides - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01799G [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to Transition-Metal-Catalyzed Functionalization of Quinolines
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Challenge of Precision
The quinoline motif, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid structure and nitrogen heteroatom are key features in a multitude of FDA-approved drugs, including antimalarials (chloroquine), antibacterials (ciprofloxacin), and kinase inhibitors (bosutinib).[3] The therapeutic potential of a quinoline-based molecule is profoundly influenced by the nature and position of its substituents. Consequently, the ability to selectively install functional groups onto the quinoline core is a critical task in drug discovery and development.[4][5]
Historically, the functionalization of pre-formed quinoline rings has been challenging. Classical electrophilic substitution typically favors the benzene ring, while the electron-deficient pyridine ring is resistant to such transformations.[2] Modern synthetic chemistry has overcome this hurdle through the advent of transition-metal-catalyzed C-H functionalization.[1][6] This powerful strategy allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds with remarkable efficiency and regioselectivity, minimizing synthetic steps and waste.[6][7]
This guide provides an in-depth exploration of key transition-metal-catalyzed methodologies for the selective functionalization of quinolines. We will delve into the mechanistic rationale behind site-selectivity, present field-proven protocols, and offer insights to empower researchers in their synthetic endeavors. We will focus on the most synthetically valuable positions: the electronically activated C2-position and the sterically distinct C8-position, while also touching upon emerging frontiers.
Part I: Targeting the C2-Position — The Path of Least Resistance
The C2-position of the quinoline ring is the most electronically deficient carbon adjacent to the nitrogen atom, making it the intrinsic site for nucleophilic attack and a prime target for C-H activation.[6][8][9] This inherent reactivity is often enhanced by converting the quinoline to its corresponding N-oxide. The N-oxide moiety not only further activates the C2 and C4 positions but also acts as a coordinating group for the metal catalyst, facilitating the C-H activation step.[1][8]
Method 1: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxides
Palladium catalysis is a workhorse for C-C bond formation. In the context of quinoline N-oxides, Pd-catalysis enables the direct coupling of the C2-position with a variety of aryl partners.
Mechanistic Rationale: The reaction is believed to proceed through a Pd(II)/Pd(IV) or Pd(0)/Pd(II) catalytic cycle. A key step involves the coordination of the N-oxide to the palladium center, followed by a Concerted Metalation-Deprotonation (CMD) event where the C2-H bond is broken to form a palladacycle intermediate.[1] This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to forge the new C-C bond and regenerate the active palladium catalyst.[1][9]
Visualization: Catalytic Cycle for Pd-Catalyzed C2-Arylation
Caption: Pd-catalyzed C2-arylation via a CMD pathway.
Experimental Protocol: Pd-Catalyzed C2-Arylation with Aryl Bromides [1][9]
-
Materials: Quinoline N-oxide (1.0 equiv), Aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 equiv), Anhydrous DMF.
-
Safety Precaution: Palladium salts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). DMF is a skin irritant.
-
Procedure:
-
To an oven-dried Schlenk tube, add quinoline N-oxide (e.g., 145 mg, 1.0 mmol), the aryl bromide (1.5 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C2-arylated quinoline N-oxide.
-
Data Presentation: Scope of C2-Arylation
| Entry | Quinoline N-Oxide Substituent | Aryl Bromide | Yield (%) |
| 1 | H | 4-Bromotoluene | 74[1] |
| 2 | H | 4-Bromoanisole | 85 |
| 3 | 6-Chloro | 4-Bromotoluene | 68 |
| 4 | H | 3-Bromopyridine | 62 |
Part II: Conquering the C8-Position — A Steric and Coordination Feat
Functionalizing the C8-position is significantly more challenging due to steric hindrance from the fused benzene ring and the absence of direct electronic activation.[5] However, the peri C-H bond at C8 offers a unique opportunity. The N-oxide directing group can coordinate to a metal center in such a way that it forms a highly stable, five-membered metallacyclic intermediate involving the C8-carbon, thereby directing reactivity to this specific site.[2][5]
Method 2: Palladium-Catalyzed C8-Selective Arylation
While palladium catalysis on quinoline N-oxides often defaults to the C2 position, a switch in reaction conditions, particularly the use of a polar, acidic solvent, can dramatically shift the selectivity towards the C8 position.
Mechanistic Rationale: The key to C8 selectivity lies in promoting the formation of the C8-cyclopalladated intermediate over the C2 alternative. It has been demonstrated that polar acidic solvents, such as acetic acid, play a crucial role in stabilizing the transition state leading to the C8-palladacycle.[10][11] This solvent effect is powerful enough to override the intrinsic electronic preference for C2 activation, providing a rare example of solvent-controlled regioselectivity in C-H activation.
Visualization: C8 vs. C2 Palladacycle Formation
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the One-Pot Synthesis of Quinoline-3-carbonitrile Derivatives
Introduction: The Significance of the Quinoline-3-carbonitrile Scaffold
The quinoline ring system is a privileged heterocyclic motif extensively found in natural alkaloids, synthetic pharmaceuticals, and functional materials.[1] Its derivatives are renowned for a wide spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1] Within this versatile class of compounds, quinoline-3-carbonitrile derivatives have emerged as particularly valuable scaffolds in medicinal chemistry and drug discovery. The presence of the nitrile group at the 3-position not only influences the electronic properties and binding capabilities of the molecule but also serves as a versatile synthetic handle for further structural modifications.
The development of efficient and sustainable synthetic methodologies is paramount for exploring the full potential of these compounds. One-pot multicomponent reactions (MCRs) have become a cornerstone in modern organic synthesis, offering significant advantages such as operational simplicity, high atom economy, reduced reaction times, and minimal waste generation.[2][3] This guide provides a detailed overview of contemporary one-pot strategies for the synthesis of quinoline-3-carbonitrile derivatives, with a focus on the underlying reaction mechanisms, practical experimental protocols, and the scope of these methodologies.
Synthetic Methodologies and Mechanistic Insights
The one-pot synthesis of quinoline-3-carbonitrile derivatives is predominantly achieved through multicomponent reactions that ingeniously combine classical named reactions with modern catalytic systems. Two prominent and widely adopted strategies are the focus of this section.
Three-Component Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles
A highly efficient and green approach for the synthesis of 2-amino-4-arylquinoline-3-carbonitriles involves a three-component reaction between an aniline, an aromatic aldehyde, and malononitrile.[4] This reaction can be catalyzed by a variety of catalysts, including organocatalysts like L-proline, under environmentally benign conditions such as in neat water with microwave irradiation.[4]
Reaction Scheme:
Mechanistic Pathway:
The reaction mechanism is a fascinating cascade of well-established organic transformations, beginning with a Knoevenagel condensation, followed by a Michael addition, and culminating in a cyclization and oxidative aromatization. The use of a catalyst like L-proline is believed to facilitate several steps of this sequence.[5][6]
Step 1: Knoevenagel Condensation. The reaction initiates with the condensation of the aromatic aldehyde and malononitrile to form an arylidene malononitrile intermediate. This step is often accelerated by a basic catalyst.
Step 2: Michael Addition. The aniline then acts as a nucleophile and undergoes a Michael addition to the electron-deficient double bond of the arylidene malononitrile.
Step 3: Intramolecular Cyclization and Tautomerization. The resulting intermediate undergoes an intramolecular cyclization where the amino group attacks one of the nitrile groups. This is followed by tautomerization to form a more stable dihydroquinoline intermediate.
Step 4: Oxidative Aromatization. The final step involves the oxidation of the dihydroquinoline intermediate to the aromatic quinoline product. This oxidation can occur via air oxidation or other oxidants present in the reaction medium.
Modified Friedländer Annulation
The Friedländer synthesis is a classical and versatile method for constructing the quinoline ring system, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7] This reaction can be adapted for the one-pot synthesis of quinoline-3-carbonitriles by using a methylene-activated nitrile, such as ethyl cyanoacetate or malononitrile, as the coupling partner.
A particularly effective one-pot modification involves the in situ reduction of a 2-nitroaryl aldehyde or ketone to the corresponding 2-amino derivative, which then immediately undergoes the Friedländer condensation.[8] This circumvents the need to isolate the often-unstable 2-aminoaryl carbonyl compounds.
Reaction Scheme:
Mechanistic Pathway:
The mechanism of the Friedländer synthesis can proceed through two primary pathways, both of which are plausible under typical reaction conditions.[7]
Pathway A: Aldol Condensation First.
-
Aldol Condensation: The 2-aminoaryl carbonyl compound undergoes an aldol-type condensation with the active methylene nitrile to form an α,β-unsaturated intermediate.
-
Intramolecular Cyclization (Imine Formation): The amino group then attacks the carbonyl group of the former aldehyde/ketone moiety, leading to an intramolecular cyclization and subsequent dehydration to form the quinoline ring.
Pathway B: Schiff Base Formation First.
-
Schiff Base Formation: The amino group of the 2-aminoaryl carbonyl compound condenses with the carbonyl group of the active methylene compound (if it has one) or a related species to form a Schiff base (imine).
-
Intramolecular Aldol-type Reaction: An intramolecular aldol-type reaction then occurs between the enolizable position of the active methylene nitrile and the carbonyl group of the former 2-aminoaryl moiety, followed by dehydration to yield the quinoline product.
Data Summary: Scope and Efficiency
The following table summarizes the scope of the three-component synthesis of 2-amino-4-arylquinoline-3-carbonitriles, highlighting the versatility of this methodology with various substituted anilines and aldehydes.
| Entry | Aniline (R1) | Aldehyde (R2) | Catalyst | Conditions | Yield (%) | Reference |
| 1 | 4-Methylaniline | 4-Nitrobenzaldehyde | L-proline (5 mol%) | Water, MW, 90°C, 30 sec | 99 | [4] |
| 2 | Aniline | Benzaldehyde | L-proline (5 mol%) | Water, MW, 90°C, 1 min | 95 | [4] |
| 3 | 4-Chloroaniline | 4-Chlorobenzaldehyde | L-proline (5 mol%) | Water, MW, 90°C, 2 min | 96 | [4] |
| 4 | 4-Methoxyaniline | 4-Methoxybenzaldehyde | L-proline (5 mol%) | Water, MW, 90°C, 1 min | 98 | [4] |
| 5 | Aniline | 2-Naphthaldehyde | L-proline (5 mol%) | Water, MW, 90°C, 3 min | 92 | [4] |
Experimental Protocols
Protocol 1: Microwave-Assisted, L-Proline-Catalyzed Synthesis of 2-Amino-4-(4-nitrophenyl)quinoline-3-carbonitrile in Water
This protocol details a green and highly efficient method for the synthesis of a representative 2-amino-4-arylquinoline-3-carbonitrile derivative.[4]
Materials:
-
4-Nitrobenzaldehyde (1 mmol, 151.1 mg)
-
Malononitrile (1 mmol, 66.1 mg)
-
4-Methylaniline (1 mmol, 107.1 mg)
-
L-proline (0.05 mmol, 5.8 mg, 5 mol%)
-
Deionized water (10 mL)
-
Pyrex glass vial with a screw cap
-
CEM Discover monomode microwave reactor
Procedure:
-
To a Pyrex glass vial, add 4-nitrobenzaldehyde (1 mmol), malononitrile (1 mmol), 4-methylaniline (1 mmol), and L-proline (5 mol%).
-
Add 10 mL of deionized water to the vial.
-
Securely cap the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture for 30 seconds at a constant temperature of 90°C (power set to 200 W).
-
After the reaction is complete (monitored by TLC), allow the vial to cool to room temperature.
-
The solid product will precipitate out of the aqueous solution.
-
Collect the product by vacuum filtration and wash thoroughly with water to remove any water-soluble impurities.
-
Dry the product in a vacuum oven to obtain the pure 2-amino-4-(4-nitrophenyl)-6-methylquinoline-3-carbonitrile.
Expected Yield: ~99%
Characterization Data for a related compound, 2-amino-4-phenylquinoline-3-carbonitrile:
-
¹H NMR (DMSO-d₆): Chemical shifts (δ) will typically be observed in the aromatic region (7.0-8.5 ppm) corresponding to the protons of the quinoline and phenyl rings, and a broad singlet for the amino (NH₂) protons.[9]
-
¹³C NMR (DMSO-d₆): Resonances for the aromatic carbons, the nitrile carbon (C≡N) typically around 115-120 ppm, and the carbons of the quinoline core will be observed.[1]
-
IR (KBr): Characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2210-2230 cm⁻¹), and C=N and C=C stretching in the aromatic region (around 1600-1660 cm⁻¹).[1]
Protocol 2: One-Pot Friedländer Synthesis of 2-Phenylquinoline via in situ Nitro Reduction
This protocol demonstrates a practical and scalable one-pot Friedländer synthesis, which can be adapted for quinoline-3-carbonitrile synthesis by substituting the ketone with an active methylene nitrile.[10]
Materials:
-
2-Nitrobenzaldehyde (10 mmol, 1.51 g)
-
Acetophenone (12 mmol, 1.44 g, 1.4 mL)
-
Iron powder (30 mmol, 1.68 g)
-
Concentrated Hydrochloric Acid (0.5 mL)
-
Ethanol (50 mL)
-
Potassium Hydroxide (20 mmol, 1.12 g)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-nitrobenzaldehyde (10 mmol) and iron powder (30 mmol) in ethanol (30 mL).
-
Heat the mixture to reflux and then add concentrated hydrochloric acid (0.5 mL) dropwise.
-
Continue refluxing for 30 minutes. The progress of the reduction can be monitored by TLC.
-
After the reduction is complete, add a solution of potassium hydroxide (20 mmol) in ethanol (20 mL) to the reaction mixture, followed by the addition of acetophenone (12 mmol).
-
Continue to reflux the mixture for an additional 4 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylquinoline.
Note on Adaptation: To synthesize a quinoline-3-carbonitrile derivative using this protocol, replace acetophenone with an appropriate active methylene nitrile such as phenylacetonitrile or ethyl cyanoacetate. The reaction conditions may require optimization.
Conclusion and Future Perspectives
The one-pot synthesis of quinoline-3-carbonitrile derivatives through multicomponent strategies represents a highly efficient, atom-economical, and often environmentally friendly approach to this important class of heterocyclic compounds. The methodologies outlined in this guide, particularly the three-component synthesis and the modified Friedländer annulation, offer researchers versatile and powerful tools for the rapid generation of molecular diversity. The use of green solvents like water and energy-efficient techniques such as microwave irradiation further enhances the appeal of these protocols.
Future research in this area will likely focus on the development of novel catalytic systems, including nanocatalysts and biocatalysts, to further improve reaction efficiency and selectivity. The expansion of the substrate scope to include more complex and functionally diverse starting materials will continue to be an area of active investigation. Ultimately, these advancements will facilitate the discovery of new quinoline-3-carbonitrile derivatives with enhanced biological activities, contributing to the development of next-generation therapeutics.
References
-
Mandal, A., & Khan, A. T. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. [Link][7][11]
-
Mandal, A., & Khan, A. T. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. ChemRxiv. [Link][2]
-
Arya, K., Rawat, D. S., & Sasai, H. (2012). Greener one pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles in neat water under microwaves. Molbank, 2012(4), M784. [Link][4]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-251. [Link][12]
-
Al-Mokhanam, A. A., Al-Salahi, R., Al-Omar, M. A., & Marzouk, M. (2022). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. RSC advances, 12(46), 30069-30084. [Link][1]
-
Tu, S., Jia, R., Zhang, J., Zhang, Y., Yao, C., & Ji, S. (2007). A Facile One‐Pot Synthesis of 2‐Amino‐4‐arylbenzo [h] quinoline‐3‐carbonitrile Derivatives Without Catalyst. ChemInform, 38(42). [Link][13]
-
Arumugam, N., Al-Deyab, S. S., & Al-Qahtani, S. D. (2012). Three‐component one‐pot synthesis of 2‐amino‐4‐arylquinoline‐3‐carbonitrile. ResearchGate. [Link][14]
-
Arya, K., Rawat, D. S., & Sasai, H. (2012). Greener One Pot Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles in Neat Water Under Microwaves. ResearchGate. [Link][15]
-
Nazhad, H. R., & Azimi, S. (2017). ChemInform Abstract: L-Proline-Promoted Three-Component Reaction of Anilines, Aldehydes and Barbituric Acids/Malononitrile: Regioselective Synthesis of 5-Arylpyrimido [4,5-b] quinoline-diones and 2-Amino-4-arylquinoline-3-carbonitriles in Water. ResearchGate. [Link][5]
-
Davoodi, E., Youseftabar-Miri, L., & Hosseinjani-Pirdehib, H. (2014). L-proline: An efficient catalyst for the synthesis of quinoline derivatives in aqueous media. Iranian Journal of Catalysis, 4(2), 99-104. [Link][10]
-
Li, A. H., Beard, D. J., Coate, H., Honda, A., Kadalbajoo, M., Kleinberg, A., ... & Mulvihill, M. J. (2010). One-pot Friedländer quinoline synthesis: scope and limitations. Synthesis, 2010(10), 1629-1632. [Link][8]
-
PubChem. (n.d.). 2-Amino-4-phenylquinoline-3-carbonitrile. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link][9]
-
List, B., Pojarliev, P., & Martin, H. J. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839-5842. [Link][6]
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- 3. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
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- 7. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. | Semantic Scholar [semanticscholar.org]
- 8. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 2-Amino-4-phenylquinoline-3-carbonitrile | C16H11N3 | CID 12472975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. iipseries.org [iipseries.org]
- 13. Sci-Hub. A Facile One‐Pot Synthesis of 2‐Amino‐4‐arylbenzo[h]quinoline‐3‐carbonitrile Derivatives Without Catalyst. / ChemInform, 2007 [sci-hub.ru]
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- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-5,7-difluoroquinoline-3-carbonitrile
Welcome to the technical support center for the synthesis of 4-Chloro-5,7-difluoroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and final product purity.
Overview of Synthesis
The synthesis of this compound typically proceeds through a cyclization reaction, often employing a Vilsmeier-Haack type approach or a variation thereof. The general strategy involves the reaction of a suitably substituted aniline with a reagent that provides the atoms necessary to form the quinoline core. The yield and purity of the final product are highly sensitive to reaction conditions, reagent quality, and work-up procedures.
A common synthetic route starts with 2-amino-4,6-difluorobenzonitrile, which undergoes cyclization to form a 4-hydroxyquinoline intermediate. Subsequent chlorination yields the desired this compound. Understanding the nuances of each step is critical for a successful synthesis.
Core Reaction Pathway
Caption: General synthetic pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
FAQ 1: Low Yield in the Cyclization Step
Question: I am experiencing a low yield during the formation of the 4-hydroxyquinoline intermediate from 2-amino-4,6-difluorobenzonitrile. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the cyclization step can often be attributed to several factors, including incomplete reaction, side product formation, or issues with the starting materials.
Potential Causes & Solutions:
-
Purity of Starting Materials: Ensure that the 2-amino-4,6-difluorobenzonitrile is of high purity. Impurities can interfere with the reaction. A method for synthesizing this precursor is by the reaction of 2,4,6-trifluorobenzonitrile with ammonia.[1]
-
Reaction Temperature: The cyclization temperature is a critical parameter. If the temperature is too low, the reaction may be incomplete. Conversely, if it's too high, you risk decomposition of starting materials or products, or the formation of unwanted side products. An optimal temperature is often determined empirically, but a good starting point for many quinoline syntheses is around 250°C in a high-boiling solvent like Dowtherm A.[2]
-
Choice of Base and Solvent: The choice of base and solvent can significantly impact the reaction. For cyclizations involving malonic esters, a strong, non-nucleophilic base is often required to deprotonate the active methylene compound. The solvent should be high-boiling and inert under the reaction conditions.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
FAQ 2: Incomplete Chlorination
Question: My chlorination of 4-hydroxy-5,7-difluoroquinoline-3-carbonitrile is not going to completion, and I'm left with a mixture of starting material and product. How can I drive the reaction to completion?
Answer:
Incomplete chlorination is a common hurdle. The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).
Potential Causes & Solutions:
-
Excess of Chlorinating Agent: It is often necessary to use a significant excess of the chlorinating agent to ensure complete conversion. The molar ratio of POCl₃ to the hydroxyquinoline can be as high as 12:1 to achieve maximum yield.
-
Reaction Temperature and Time: The reaction temperature for chlorination is crucial. A common procedure involves heating the reaction mixture, often to reflux.[3] The reaction time should also be sufficient for complete conversion, which can be monitored by TLC or HPLC.
-
Presence of a Catalyst: In some cases, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.
-
Removal of HCl: The reaction generates HCl as a byproduct, which can inhibit the reaction. Performing the reaction under conditions that allow for the removal of HCl can be beneficial.
| Parameter | Recommended Range | Rationale |
| POCl₃ to Substrate Ratio | 5-15 equivalents | Drives the equilibrium towards the product. |
| Temperature | 90-110 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2-6 hours | Allows for complete conversion of the starting material. |
FAQ 3: Formation of Impurities
Question: I am observing significant impurity formation during my synthesis. What are the common side reactions, and how can I minimize them?
Answer:
Impurity formation can occur at both the cyclization and chlorination stages. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions & Prevention:
-
Cyclization Step:
-
Self-condensation of the cyclizing agent: This can be minimized by the slow addition of the base or by maintaining a lower reaction temperature initially.
-
Hydrolysis of the nitrile group: This can occur if water is present in the reaction mixture, especially at high temperatures and in the presence of acid or base. Ensure all reagents and solvents are anhydrous.
-
-
Chlorination Step:
-
Over-chlorination or side-chain chlorination: While less common on the quinoline core, this can occur under harsh conditions. Using controlled temperatures and reaction times can prevent this.
-
Formation of tar-like substances: This is often a result of decomposition at high temperatures. Careful temperature control is critical. The reaction mixture turning dark can sometimes indicate decomposition, which may lead to lower yields.[4]
-
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting the synthesis.
Experimental Protocols
Below are detailed, step-by-step methodologies for the key steps in the synthesis of this compound.
Protocol 1: Synthesis of 4-Hydroxy-5,7-difluoroquinoline-3-carbonitrile
This protocol is a generalized procedure based on the Gould-Jacobs reaction, a common method for quinoline synthesis.[5]
Materials:
-
2-Amino-4,6-difluorobenzonitrile
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A (or another high-boiling solvent)
Procedure:
-
In a round-bottom flask, combine 2-amino-4,6-difluorobenzonitrile (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture, allowing the ethanol byproduct to distill off.
-
Add the resulting intermediate to a flask containing pre-heated Dowtherm A (approximately 250 °C).
-
Maintain the temperature for 30-60 minutes to effect cyclization.
-
Cool the reaction mixture, which should cause the product to precipitate.
-
Filter the solid product and wash with a non-polar solvent (e.g., hexanes) to remove the Dowtherm A.
-
The crude product can then be saponified with aqueous sodium hydroxide, followed by acidic workup to yield the corresponding carboxylic acid, which can then be decarboxylated by heating to give the 4-hydroxyquinoline. A more direct route to the nitrile may be possible with different cyclizing agents.
Protocol 2: Synthesis of this compound
This protocol details the chlorination of the 4-hydroxyquinoline intermediate.
Materials:
-
4-Hydroxy-5,7-difluoroquinoline-3-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, optional catalyst)
Procedure:
-
To a flask equipped with a reflux condenser and a means to control the atmosphere (e.g., a nitrogen inlet), add 4-hydroxy-5,7-difluoroquinoline-3-carbonitrile (1 equivalent).
-
Carefully add phosphorus oxychloride (5-12 equivalents). A small amount of DMF can be added as a catalyst.
-
Heat the mixture to reflux (around 100-110 °C) for 2-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until the product precipitates.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography.[6]
References
- BenchChem. (n.d.). Vilsmeier-Haack Reaction for Quinoline Synthesis.
- Reddy, K. H., & Kumar, Y. N. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(3), 541-545.
- Camps, P., Morral, J., & Muñoz-Torrero, D. (1999). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation. Journal of Chemical Research, Synopses, (7), 438-439.
- Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38.
- ResearchGate. (n.d.). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?.
- Patel, H. M., & Patel, K. C. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 1-5.
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- Al-dujaili, J. H., & Al-Zuhairi, A. J. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20958-20981.
Sources
- 1. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandm ... - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A707205H [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Side Product Formation in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize classical quinoline synthesis reactions. The following sections, presented in a question-and-answer format, address specific challenges related to side product formation and offer field-proven strategies to enhance reaction efficiency, yield, and purity.
Part 1: General Troubleshooting Principles
Before delving into specific synthesis methods, several universal principles can significantly mitigate side product formation.
Q1: My reaction mixture consistently turns dark or forms a tar-like substance, regardless of the specific quinoline synthesis I'm using. What are the general causes and solutions?
A1: Dark coloration and tar formation are common issues in many classical quinoline syntheses, often stemming from the harsh, acidic, and high-temperature conditions employed.[1][2] The primary cause is the acid-catalyzed polymerization of reactants and intermediates, particularly α,β-unsaturated carbonyl compounds like acrolein.[1][3]
Core Strategies for Mitigation:
-
Purity of Reagents: Always use freshly distilled or purified starting materials. Impurities can act as catalysts for polymerization or participate in unforeseen side reactions.[3]
-
Temperature Control: Many of these reactions are highly exothermic.[4] Gradual heating, efficient stirring, and the use of an ice bath during the addition of strong acids are critical to prevent localized hotspots that accelerate tar formation.[4]
-
Atmosphere Control: Performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to product degradation and color formation.
-
Catalyst Choice: The concentration and type of acid catalyst can dramatically influence the reaction outcome. Experimenting with milder Brønsted or Lewis acids may be beneficial.[5]
Troubleshooting Decision Workflow
This diagram outlines a general workflow for diagnosing and resolving common issues in quinoline synthesis.
Caption: General troubleshooting workflow for quinoline synthesis.
Part 2: Synthesis-Specific Troubleshooting Guides
The Skraup Synthesis
The Skraup synthesis is a powerful method for creating unsubstituted quinolines but is notoriously aggressive.[2][6]
Q2: My Skraup reaction is extremely violent and produces a black, intractable tar. How can I control the reaction and isolate my product?
A2: This is the most common challenge with the Skraup synthesis. The reaction of glycerol with concentrated sulfuric acid is highly exothermic and generates acrolein in situ, which can readily polymerize.[7][8]
Causality & Solutions:
-
Violent Exotherm: The dehydration of glycerol is the main culprit.
-
Tar Formation: The harsh conditions cause polymerization and charring.[4]
-
Solution 1 (Moderation): As above, ferrous sulfate helps reduce charring.[4]
-
Solution 2 (Temperature Control): Add the concentrated sulfuric acid slowly to the cooled mixture of aniline, glycerol, and ferrous sulfate. Gentle initial heating should be applied, and the heat source should be removed once the exothermic reaction begins.[1]
-
Solution 3 (Work-up): The crude product is often a "black, tarry goo".[9] Effective purification is key. After carefully neutralizing the acidic mixture, steam distillation is a highly effective method to separate the volatile quinoline product from the non-volatile tar.[1][3]
-
Q3: I am concerned about using nitrobenzene as the oxidizing agent. Are there safer or more efficient alternatives?
A3: Yes, while nitrobenzene is traditional, several alternatives have been successfully employed to oxidize the 1,2-dihydroquinoline intermediate to the final quinoline.
| Oxidizing Agent | Advantages | Considerations |
| Nitrobenzene | Traditional, effective, and the aniline byproduct can be reused. | Toxic, high boiling point, can be difficult to remove. |
| Arsenic Pentoxide | Historically used, effective. | Highly toxic and environmentally hazardous. |
| Iodine (catalytic) | Milder, effective in catalytic amounts, avoids heavy metal waste.[10] | May require optimization of reaction conditions. |
| Ferric Compounds (e.g., FeCl₃) | Less toxic than arsenic, readily available.[10] | Can sometimes form complexes with the quinoline product. |
| Air/Oxygen | "Greenest" option, inexpensive.[10] | May require specialized equipment (e.g., pressurized vessel) for efficiency. |
The Doebner-von Miller Synthesis
A more versatile modification of the Skraup, this reaction uses α,β-unsaturated aldehydes or ketones, but is still prone to polymerization.[5]
Q4: My Doebner-von Miller reaction yields are low due to significant polymer formation from my α,β-unsaturated aldehyde. How can I prevent this?
A4: The primary side reaction is the acid-catalyzed self-condensation of the α,β-unsaturated carbonyl compound.[3] The key is to ensure it reacts with the aniline before it has a chance to polymerize.
Causality & Solutions:
-
Cause: The α,β-unsaturated carbonyl is highly reactive and prone to polymerization in strong acid.[3]
-
Solution 1 (Slow Addition): Add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline. This maintains a low instantaneous concentration of the carbonyl, favoring the desired reaction pathway.[3]
-
Solution 2 (In Situ Generation): Generate the α,β-unsaturated carbonyl in situ from a more stable precursor via an aldol condensation. For example, slowly adding acetaldehyde to an acidic aniline solution will form crotonaldehyde in situ, which is immediately consumed.[3]
-
Caption: Competing reaction pathways in the Doebner-von Miller synthesis.
The Friedländer Synthesis
This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[11][12]
Q5: I am attempting a base-catalyzed Friedländer synthesis, but my primary side product comes from the self-condensation of my ketone reactant. How do I favor the quinoline formation?
A5: The aldol self-condensation of the ketone is a classic competing reaction, especially under basic conditions.[1]
Causality & Solutions:
-
Cause: The base deprotonates the α-carbon of the ketone, leading to nucleophilic attack on another ketone molecule (aldol reaction) instead of the 2-aminoaryl carbonyl.
-
Solution 1 (Slow Addition): Slowly adding the ketone to the reaction mixture can help minimize its self-condensation by keeping its concentration low.[1]
-
Solution 2 (Switch to Acid Catalysis): The Friedländer synthesis can also be catalyzed by acids (e.g., p-TsOH, H₂SO₄).[12][13] Under acidic conditions, the aldol self-condensation is often less favorable, promoting the desired reaction pathway.
-
Solution 3 (Use Milder Conditions): Recent literature highlights the use of milder catalysts, such as gold or ruthenium complexes, which can facilitate the reaction under less harsh conditions, thereby reducing side reactions.[13][14]
-
The Combes Synthesis
The Combes synthesis reacts an aniline with a β-diketone and is particularly useful for preparing 2,4-substituted quinolines.[15] Its main challenge is controlling regioselectivity.
Q6: I am using an unsymmetrical β-diketone in my Combes synthesis and obtaining a mixture of two regioisomers. How can I control the cyclization to favor one isomer?
A6: Regioselectivity in the Combes synthesis is determined during the acid-catalyzed cyclization step and is influenced by both steric and electronic factors.[15][16]
Causality & Solutions:
-
Cause: The cyclization can occur at either of the two carbonyl carbons of the β-diketone intermediate. The preferred site depends on the electronic nature of the aniline and the steric bulk of the substituents on the diketone.[15]
-
Solution 1 (Steric Hindrance): Increasing the steric bulk of one of the R groups on the β-diketone will generally direct the cyclization to the less sterically hindered carbonyl group.[15]
-
Solution 2 (Electronic Effects): The electronic properties of substituents on the aniline ring influence the nucleophilicity of the ortho-positions. Electron-donating groups on the aniline can favor cyclization at the more electron-rich position, while electron-withdrawing groups on the diketone can also direct the reaction. A study on trifluoromethyl-β-diketones found that electron-rich anilines favored the formation of 2-CF₃-quinolines, while halo-substituted anilines favored the 4-CF₃ regioisomer.[15]
-
Solution 3 (Catalyst Modification): Using a mixture of polyphosphoric acid (PPA) and an alcohol to generate a polyphosphoric ester (PPE) catalyst has been shown to be more effective than sulfuric acid and can influence the regiochemical outcome.[15]
-
Part 3: Optimized Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates ferrous sulfate to control the reaction's exotherm and reduce tar formation.
-
Setup: In a 1 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add aniline (30 mL, 0.33 mol), glycerol (75 mL, 1.0 mol), and ferrous sulfate heptahydrate (FeSO₄·7H₂O) (10 g).
-
Acid Addition: Cool the flask in an ice-water bath. While stirring vigorously, slowly and cautiously add concentrated sulfuric acid (50 mL) through the condenser over 30-45 minutes.
-
Reaction: Gently heat the mixture in a fume hood. The reaction will become exothermic. If it becomes too vigorous, remove the heat source immediately until it subsides. After the initial vigorous phase, continue heating the mixture under reflux for approximately 3-5 hours.[1]
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the cooled, viscous mixture into a large beaker containing 500 mL of cold water.
-
Neutralization: Make the solution strongly basic by slowly adding a concentrated sodium hydroxide solution until the mixture is alkaline to litmus paper. This will liberate the free quinoline base.
-
Isolation: Set up for steam distillation. Steam distill the mixture until no more oily quinoline droplets are observed in the distillate.[1] The quinoline will co-distill with the water.
-
Purification: Separate the quinoline layer from the aqueous layer in the distillate using a separatory funnel. Dry the organic layer over anhydrous magnesium sulfate, filter, and purify further by vacuum distillation.
References
- Benchchem.
- Benchchem. byproduct formation in the Doebner-von Miller reaction.
-
Khan, I., & Ibrar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Future Journal of Pharmaceutical Sciences, 6(1), 49. [Link]
- Benchchem. Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
- Benchchem.
-
Wikipedia. Combes quinoline synthesis. [Link]
-
Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(12), 1119-1127. [Link]
-
Sciencemadness.org. Alternative Oxidisers in Skraup reaction. [Link]
-
Guan, Z. H., et al. (2010). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of organic chemistry, 75(15), 5133–5139. [Link]
-
YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
-
Curly Arrow. The Skraup Reaction - How to Make a Quinoline. [Link]
- Unknown.
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Stevenson, C. S., & Taylor, D. K. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 996. [Link]
-
Wikipedia. Doebner–Miller reaction. [Link]
-
Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uop.edu.pk [uop.edu.pk]
- 8. iipseries.org [iipseries.org]
- 9. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 10. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Friedländer Annulation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Friedländer annulation. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies and practical, field-proven insights to optimize your quinoline synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Friedländer annulation?
The Friedländer synthesis is a classic and versatile organic reaction that constructs the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (another ketone or aldehyde). [1][2][3]This reaction, first reported by Paul Friedländer in 1882, is typically catalyzed by either an acid or a base and proceeds via an initial aldol-type condensation followed by a cyclodehydration to form the quinoline. [2][4][5][6][7] Q2: My reaction is resulting in a very low yield or has failed completely. What are the primary factors to investigate?
Low yields are a common challenge and can often be traced back to several key factors:
-
Catalyst Choice and Activity: The selection of an acid or base catalyst is critical and highly dependent on the specific substrates. Ensure your catalyst is fresh and active. [1][8]* Reaction Temperature: The reaction often requires heating, but excessive temperatures can lead to decomposition and the formation of side products. [8][9][10]Conversely, a temperature that is too low will result in an incomplete reaction.
-
Substrate Reactivity: Steric hindrance or the electronic properties of your starting materials can significantly impact the reaction rate. [8][11]* Solvent Effects: The polarity and nature of the solvent play a crucial role in the solubility of reactants and overall reaction efficiency. [1][8] Q3: How do I select the appropriate catalyst for my specific substrates?
The choice between an acid or base catalyst depends on the reactivity of your starting materials.
-
Acid Catalysts: Generally effective for a broad range of substrates. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and various Lewis acids like zinc chloride (ZnCl₂). [3][8]Trifluoroacetic acid has also been successfully employed. [3][8][12]More modern approaches utilize highly active catalysts like gold(III) or indium(III) triflate (In(OTf)₃) which can promote the reaction under milder conditions. [5][13]* Base Catalysts: Often preferred for more reactive substrates. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu). [4][8]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The catalyst may have degraded. | Use a fresh batch of catalyst or consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). [1] |
| Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. | Incrementally increase the reaction temperature in 10 °C increments and monitor the reaction progress by Thin-Layer Chromatography (TLC). [1] | |
| Poor Solubility of Reactants: The starting materials may not be sufficiently soluble in the chosen solvent. | Switch to a more polar solvent such as DMF or ethanol to improve solubility. [1] | |
| Incomplete Reaction: The reaction may not have been allowed to run to completion. | Increase the reaction time and continue to monitor the progress using TLC or LC-MS. [1] | |
| Formation of Multiple Products/Isomers | Use of Unsymmetrical Ketones: This can lead to a lack of regioselectivity. | To control the regioselectivity, consider introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone. The choice of catalyst can also influence the outcome; specific amine catalysts or ionic liquids have been shown to favor the formation of a single product. [1][5] |
| Significant Side Product Formation (e.g., tar) | Harsh Reaction Conditions: High temperatures can lead to degradation of starting materials or products. | Lower the reaction temperature to increase selectivity and minimize degradation. [1]Milder reaction conditions or a more selective catalyst, such as a gold(III)-based catalyst, can be beneficial. [1][5] |
| Self-Condensation of Ketone: A common side reaction, particularly under basic conditions, is the aldol condensation of the ketone reactant with itself. [8] | To mitigate this, consider using the imine analogue of the o-aminoaryl carbonyl compound. [5] | |
| Difficulty with Product Isolation | Poor Precipitation: The product may not readily precipitate from the reaction mixture. | After cooling the reaction, try adding a non-polar solvent like hexanes to induce precipitation. [10] |
| Emulsion during Workup: This can complicate the separation of aqueous and organic layers. | Break the emulsion by adding brine or by filtering the mixture through a pad of Celite. |
Advanced Optimization Strategies
For challenging substrates or to improve the overall efficiency and sustainability of your synthesis, consider the following advanced strategies.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the Friedländer annulation, often leading to higher yields in shorter reaction times. [12][14][15][16]This technique is particularly effective for overcoming the activation energy barrier in less reactive systems.
-
Key Advantages: Rapid heating, improved yields, and often cleaner reactions. [12][15][17]* Considerations: Requires specialized microwave reactor equipment. Careful optimization of irradiation time and power is necessary to avoid decomposition. [1]
Solvent-Free and Green Chemistry Approaches
To align with the principles of green chemistry, consider solvent-free conditions or the use of environmentally benign solvents.
-
Solvent-Free: Running the reaction neat, often with microwave assistance, can simplify workup and reduce waste. [10][14][18]* Aqueous Media: Water has been successfully employed as a solvent for the Friedländer reaction, in some cases even without a catalyst, offering a sustainable alternative. [19][20]
Experimental Protocols
Here are detailed, step-by-step methodologies for key experimental setups.
Protocol 1: Iodine-Catalyzed Friedländer Annulation
[1] This protocol describes a straightforward method using molecular iodine as a catalyst.
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Molecular iodine (10 mol%)
-
Ethyl acetate
-
Saturated aqueous solution of Na₂S₂O₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a mixture of the 2-aminoaryl ketone and the active methylene compound, add molecular iodine.
-
Heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Microwave-Assisted Synthesis in Acetic Acid
[9][15] This protocol utilizes microwave irradiation for a rapid and efficient synthesis.
Materials:
-
2-aminobenzophenone (1.0 mmol)
-
Cyclic or α-methylene ketone (e.g., Cyclohexanone) (2.0 mmol)
-
Glacial Acetic Acid (2.0 mL)
Procedure:
-
Place the 2-aminobenzophenone and the ketone into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Add glacial acetic acid, which serves as both the catalyst and the solvent. [9]3. Seal the vessel securely and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes. [9][15]Monitor the internal pressure to ensure it remains within the safe operational limits of the instrument.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing water and stir.
-
Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography.
Visualizing the Workflow
To systematically approach the optimization of your Friedländer annulation, the following workflow can be employed.
Caption: A logical workflow for the systematic optimization of Friedländer annulation reaction conditions.
The mechanism of the Friedländer synthesis can proceed through two primary pathways, both of which are generally accepted.
Caption: The two plausible reaction mechanisms for the Friedländer annulation. [3] By understanding the underlying principles and systematically addressing common experimental challenges, you can significantly improve the success rate and efficiency of your Friedländer annulation reactions.
References
-
Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. Available from: [Link]
-
Majumder, S., et al. (2016). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 40(10), 8537-8544. Available from: [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]
-
Marco-Contelles, J. (2010). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Name Reactions in Heterocyclic Chemistry II (pp. 529-547). John Wiley & Sons, Inc. Available from: [Link]
-
Wikipedia. Friedländer synthesis. Available from: [Link]
-
Garella, D., et al. (2010). Fast, Solvent-Free, Microwave-Promoted Friedländer Annulation with a Reusable Solid Catalyst. Synthetic Communications, 40(1), 120-128. Available from: [Link]
-
Wang, L., et al. (2011). Microwave-assisted new conversion of friedländer reaction based on o-aminocyanopyrazole and cyclohexanone. Chinese Journal of Chemistry, 29(1), 143-146. Available from: [Link]
-
Sharma, P., & Kumar, A. (2018). Advances in polymer based Friedlander quinoline synthesis. Heliyon, 4(11), e00943. Available from: [Link]
-
Sharma, P., & Kumar, A. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Available from: [Link]
-
Gonzalez, M. A., et al. (2015). Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. Molecules, 20(8), 14894-14907. Available from: [Link]
-
Rock, K. L., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113-1122. Available from: [Link]
-
Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. Available from: [Link]
-
McWilliams, J. C., et al. (1996). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 61(20), 7013-7019. Available from: [Link]
-
Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Available from: [Link]
-
ResearchGate. Metal catalysts used in indirect Friedländer annulation. Available from: [Link]
-
Sharma, P., & Kumar, A. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(50), 35058-35078. Available from: [Link]
-
Katritzky, A. R., et al. (2012). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 17(7), 8193-8201. Available from: [Link]
-
Cheng, C. C. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. Available from: [Link]
-
Cheng, C. C. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions. Available from: [Link]
-
Majumder, S., et al. (2016). ChemInform Abstract: Friedlaender Annulation: Scope and Limitations of Metal Salt Lewis Acid Catalysts in Selectivity Control for the Synthesis of Functionalized Quinolines. ChemInform, 47(45). Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Available from: [Link]
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- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
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- 13. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 15. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
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- 18. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Technical Support Center: Purification Strategies for Halogenated Quinoline Compounds
Welcome to the technical support center for the purification of halogenated quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these critical chemical entities. Halogenated quinolines are pivotal in pharmaceutical development, but their unique electronic and structural properties can present significant purification hurdles.[1] This resource provides in-depth, field-proven insights through troubleshooting guides and FAQs to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial queries and recurring problems faced during the purification of halogenated quinolines.
Q1: What are the most effective primary methods for purifying crude halogenated quinolines? A1: The two most prevalent and effective methods are flash column chromatography on silica gel and recrystallization.[2] Flash chromatography is highly versatile for separating mixtures of compounds with varying polarities, while recrystallization is an excellent and often scalable technique for achieving high purity of a single solid compound.[2][3] Liquid-liquid extraction using acidic solutions can also be a powerful initial step to separate the basic quinoline compounds from neutral or acidic impurities.[3]
Q2: My halogenated quinoline appears to be degrading on the silica gel column. What is happening and how can I prevent it? A2: Degradation on a standard silica gel column is a common issue, often due to the acidic nature of the silica, which can interact with the basic quinoline nitrogen or labile functional groups.[2][4] Here are several strategies to mitigate this:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by preparing a slurry in your eluent and adding 1-2% triethylamine or another volatile base.[2] This simple step can dramatically reduce degradation and improve recovery.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, which can be less harsh for acid-sensitive compounds.[2][4] Florisil® is another potential alternative.[4]
-
Minimize Contact Time: The principle of "flash" chromatography is speed. Running the column quickly with gentle air pressure minimizes the time your compound is in contact with the stationary phase, reducing the opportunity for degradation.[4]
Q3: I am struggling to separate my desired halogenated quinoline from a dehalogenated impurity. Why is this so difficult? A3: Dehalogenated impurities are notoriously difficult to remove because their polarity and molecular shape are often very similar to the halogenated parent compound.[1] This similarity leads to co-elution in chromatography and co-crystallization during recrystallization.[1] Solving this requires high-resolution techniques. For chromatography, consider using a high-performance stationary phase like a Pentafluorophenyl (PFP) column, which can offer unique selectivity for halogenated compounds.[1] For crystallization, extensive solvent screening or conversion to a salt derivative may be necessary to disrupt the crystal lattice packing that allows the impurity to incorporate.[5]
Q4: I can't get my halogenated quinoline to crystallize; it just oils out. What should I do? A4: "Oiling out" occurs when a compound precipitates from a solution above its melting point or as a liquid amorphous solid. This is often due to the presence of impurities or using a solvent in which the compound is too soluble.[6]
-
Reduce the Rate of Supersaturation: Cool the solution more slowly to give the molecules time to orient into a crystal lattice.
-
Change Solvents: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. Experiment with different solvent systems, including solvent/anti-solvent pairs (e.g., dissolving in a small amount of dichloromethane and slowly adding hexane).
-
Induce Nucleation: Gently scratch the inside of the flask with a glass rod below the solvent line to create nucleation sites. Alternatively, add a "seed crystal" of the pure compound to the solution.[6]
-
Purify Further: If the compound consistently oils out, it may be too impure to crystallize. A preliminary pass through a silica gel plug or a quick column can remove impurities that inhibit crystallization.[6]
Troubleshooting Guide: Column Chromatography
Column chromatography is the workhorse of purification. However, the basic nitrogen in the quinoline ring can lead to common issues like streaking and poor separation on acidic silica gel.[4]
Issue 1: Tailing or Streaking of the Compound Spot
-
Causality: The basic lone pair on the quinoline nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This strong, non-specific binding causes the compound to "drag" or "tail" down the column, leading to broad peaks and poor separation.
-
Troubleshooting Protocol:
-
Baseline Test: Run a Thin Layer Chromatography (TLC) plate using your proposed eluent system. If you observe significant tailing, proceed to the next steps.
-
Add a Basic Modifier: Prepare your mobile phase (eluent) with a small amount of a volatile base. A 0.5-1% addition of triethylamine (Et₃N) or pyridine is standard. This base will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Alternative: Deactivate the Stationary Phase: Before packing your column, prepare a slurry of the silica gel in the mobile phase and add 1-2% triethylamine.[2] This ensures the silica is neutralized before your compound is loaded.
-
Consider a Different Stationary Phase: If tailing persists, switch to neutral alumina, which lacks the strongly acidic silanol groups.[4]
-
Issue 2: Poor Separation of Closely Related Isomers or Impurities
-
Causality: The compounds have very similar polarities, resulting in overlapping Rf values and co-elution from the column. This is common when separating constitutional isomers or dehalogenated impurities.[1]
-
Troubleshooting Protocol:
-
Optimize the Mobile Phase: The key to separating spots with a small ΔRf is to use a less polar solvent system. This will keep the compounds on the column longer, allowing for more interactions and better separation. Aim for an Rf value of ~0.2-0.3 for your target compound on TLC.
-
Try Different Solvent Systems: Don't just vary the ratio; vary the solvents. A switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation.
-
Increase Column Length and Reduce Diameter: Use a longer, thinner column. This increases the number of theoretical plates, enhancing resolving power.
-
Use High-Performance Stationary Phases: For very challenging separations, consider High-Performance Liquid Chromatography (HPLC). Columns with alternative selectivities, such as those based on pentafluorophenyl (PFP) phases, are particularly effective for resolving halogenated compounds.[1]
-
Workflow for Troubleshooting Column Chromatography Issues
Caption: Decision tree for troubleshooting common column chromatography problems.
Troubleshooting Guide: Crystallization
Crystallization is a powerful technique for achieving high purity, but it requires careful optimization of solvent and conditions.
Solvent Selection for Halogenated Quinolines
The choice of solvent is the most critical factor for successful crystallization. The ideal solvent will dissolve the compound when hot but not when cold.
| Solvent System | Compound Type / Application | Achieved Purity (%) | Yield (%) | Source |
| Dichloromethane | Crude 8-hydroxyquinoline (78.0% purity) | 99.5 | 96.5 | [3] |
| Chloroform | Crude 8-hydroxyquinoline (82.0% purity) | 99.0 | 95.0 | [3] |
| Methanol | Quinoline derivative hydrochloride | Not Specified | Not Specified | [7] |
| Chloroparaffin | Crude 8-hydroxyquinoline | 99.0 - 99.9 | 95 - 98 | [8] |
General Protocol for Recrystallization
-
Solvent Screening: In parallel on a small scale, test the solubility of your crude material (~10-20 mg) in various solvents (0.5 mL). Good candidates will show low solubility at room temperature but complete dissolution upon heating.
-
Dissolution: In an appropriately sized flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling: Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass and insulating it can promote the formation of larger, purer crystals. Afterward, the flask can be placed in an ice bath or refrigerator to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Workflow for Purification Strategy Selection
Caption: General workflow for selecting an appropriate purification strategy.
Final Purity Assessment
After purification, it is essential to accurately determine the purity of the final compound. No single method is perfect; often, a combination of techniques provides the most comprehensive characterization.[9]
| Analytical Method | Principle | Advantages | Limitations |
| HPLC | Separation based on partitioning between a stationary and liquid mobile phase.[9] | High resolution, versatile, suitable for routine quality control.[9] | Requires a reference standard for quantification. |
| GC-MS | Separation based on volatility, with mass-based detection.[9] | High sensitivity and specificity, excellent for volatile impurities.[9] | Compound must be thermally stable and volatile. |
| qNMR | Quantitative analysis based on the direct proportionality between NMR signal intensity and the number of nuclei.[9] | Primary method, does not require a specific reference standard of the analyte, gives a direct measure of molar purity.[9] | Lower sensitivity than chromatographic methods, requires a high-purity internal standard. |
By systematically applying these troubleshooting guides and understanding the chemical principles behind each technique, researchers can overcome the common challenges associated with the purification of halogenated quinoline compounds, leading to higher purity materials and more reliable experimental outcomes.
References
- Technical Support Center: Purification of Halogenated Quinoxalines - Benchchem.
- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers - ACS Publications. (2013).
- CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents.
- Overcoming challenges in the direct halogenation of the quinoline ring - Benchchem.
- Purification of Quinoline - Chempedia - LookChem.
- Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways - MDPI.
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem.
- Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography - Benchchem.
- A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8 - Benchchem.
- Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water.
- CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents.
- Technical Support Center: Crystallization of Quinoline-Based Compounds - Benchchem.
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- 7. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]
- 8. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselectivity in the Conrad-Limpach-Knorr Synthesis
Welcome to the technical support center for the Conrad-Limpach-Knorr synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in this classic yet powerful quinoline synthesis. Here, we will address common challenges and provide in-depth, field-proven insights to help you achieve your desired isomeric products.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of 4-hydroxyquinoline and 2-hydroxyquinoline products. What is the primary factor controlling this regioselectivity?
A1: The regiochemical outcome of the Conrad-Limpach-Knorr synthesis is predominantly dictated by the principle of kinetic versus thermodynamic control , which is directly influenced by the reaction temperature.[1][2][3]
-
Kinetic Control (Lower Temperatures): At lower temperatures (typically room temperature), the reaction is under kinetic control.[1][4] The aniline nucleophile preferentially attacks the more electrophilic keto-carbonyl group of the β-ketoester. This pathway has a lower activation energy, leading to the faster formation of a β-aminoacrylate intermediate, which then cyclizes upon heating to yield the 4-hydroxyquinoline product.[2][4][5] This is the hallmark of the Conrad-Limpach synthesis .
-
Thermodynamic Control (Higher Temperatures): At higher temperatures (around 140-160°C), the reaction shifts to thermodynamic control.[1][4] While the initial attack on the keto group is reversible, the attack on the less reactive ester carbonyl becomes significant.[1] This leads to the formation of a more stable β-keto anilide intermediate. This intermediate is thermodynamically favored and, upon cyclization (often requiring strong acid and heat), yields the 2-hydroxyquinoline product.[4][6] This pathway is known as the Knorr quinoline synthesis .[4][6]
Q2: My yield of the 4-hydroxyquinoline is low during the cyclization step. How can I optimize this?
A2: Low yields in the Conrad-Limpach cyclization step, which typically requires high temperatures (around 250°C), are a common issue.[4][7] This step involves a high-energy electrocyclic ring closure of the β-aminoacrylate intermediate.[4][8]
Troubleshooting Steps:
-
Inert, High-Boiling Solvent: The choice of solvent is critical. Early syntheses performed without a solvent often resulted in poor yields (<30%).[4] Using a high-boiling, inert solvent like mineral oil or Dowtherm A can significantly improve yields, often to over 90%, by ensuring even heat distribution and preventing decomposition.[4][9]
-
Temperature Control: Ensure the reaction temperature is maintained consistently around 250°C. Insufficient temperature will lead to incomplete cyclization, while excessive heat can cause decomposition of the starting material and product.
-
Acid Catalysis: The presence of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is often necessary to catalyze the multiple keto-enol tautomerizations and the final dehydration step in the mechanism.[4]
| Condition | Recommendation | Rationale |
| Temperature | ~250°C | To overcome the activation energy for the electrocyclic ring closure.[4][7] |
| Solvent | Mineral Oil, Dowtherm A | Provides even heating and prevents charring, improving yields significantly.[4][9] |
| Catalyst | H₂SO₄, PPA | Facilitates the necessary tautomerizations and dehydrative cyclization.[4][6] |
Q3: I am performing the Knorr synthesis to obtain a 2-hydroxyquinoline, but I am still seeing the 4-hydroxyquinoline isomer. How can I improve the selectivity?
A3: The formation of the 4-hydroxyquinoline isomer as a byproduct in the Knorr synthesis indicates that the reaction conditions are not fully favoring the thermodynamic pathway.[6]
Troubleshooting Steps:
-
Sufficiently High Temperature: Ensure the initial condensation of the aniline and β-ketoester is performed at a high enough temperature (e.g., 140°C) to favor the formation of the thermodynamic β-keto anilide intermediate.[1][4]
-
Strong Acid for Cyclization: The cyclization of the β-keto anilide to the 2-hydroxyquinoline requires a strong acid.[6][10] Polyphosphoric acid (PPA) or an excess of sulfuric acid are commonly used.[6] A 1964 study highlighted that using a large excess of PPA favors the formation of the 2-hydroxyquinoline, while smaller amounts can lead to the competing 4-hydroxyquinoline product.[6]
-
Pre-formation of the Anilide: To ensure complete conversion to the desired intermediate, consider synthesizing and isolating the β-keto anilide first, and then subjecting it to the acidic cyclization conditions. This two-step approach can often provide cleaner results and higher selectivity.
Q4: How do substituents on the aniline ring affect the regioselectivity of the cyclization?
A4: Substituents on the aniline ring can significantly influence the regioselectivity of the cyclization step through both electronic and steric effects.[11]
-
Electronic Effects: The cyclization step is an electrophilic aromatic substitution.[6] Electron-donating groups (EDGs) on the aniline ring will activate the ortho and para positions, directing the cyclization to these sites. Conversely, electron-withdrawing groups (EWGs) will deactivate the ring, making the cyclization more difficult and potentially influencing the regiochemical outcome based on the least deactivated position.
-
Steric Hindrance: Bulky substituents on the aniline, particularly at the ortho position, can sterically hinder cyclization at the adjacent carbon.[11][12] This can force the reaction to proceed at the less hindered para position, leading to a specific regioisomer.
Experimental Protocol: Test Reaction for Substituent Effects
-
Setup: In separate flasks, combine a substituted aniline (1.0 mmol) with ethyl acetoacetate (1.1 mmol) in a suitable solvent (e.g., ethanol, 5 mL).
-
Condensation: Stir the mixtures at room temperature for 2 hours to favor the formation of the kinetic β-aminoacrylate intermediate. Monitor by TLC.
-
Isolation: Remove the solvent under reduced pressure to isolate the crude intermediate.
-
Cyclization: Add the crude intermediate to a high-boiling solvent (e.g., mineral oil, 10 mL) and heat to 250°C for 30 minutes.
-
Work-up and Analysis: Cool the reaction, dilute with hexane to precipitate the product, filter, and wash. Analyze the crude product by ¹H NMR to determine the ratio of the resulting quinoline regioisomers.
References
-
Conrad–Limpach synthesis. In: Wikipedia. [Link]
-
Conrad-Limpach Synthesis. SynArchive. [Link]
-
Knorr quinoline synthesis. In: Wikipedia. [Link]
- Conrad-Limpach Reaction. Name Reactions in Organic Synthesis.
-
Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]
-
Conrad-Limpach reaction. ResearchGate. [Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. [Link]
-
SYNTHETIC STUDIES IN THE QUINOLINE AND PHENAN-THROLINE SERIES. SKRAUP AND CONRAD-LIMPACH-KNORR REACTIONS. The Journal of Organic Chemistry. [Link]
-
Knorr Quinoline Synthesis. SynArchive. [Link]
-
Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link]
-
Thermodynamic and kinetic reaction control. In: Wikipedia. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
Skraup synthesis of Quinoline. Centurion University. [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]
-
Kinetic and Thermodynamic Control. Dalal Institute. [Link]
-
Kinetic vs Thermodynamic Products. Master Organic Chemistry. [Link]
-
Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. [Link]
-
Multiple substituents. Khan Academy. [Link]
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- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synarchive.com [synarchive.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the catalytic synthesis of quinoline scaffolds. Our focus is on the causality behind experimental choices to empower you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: Foundational Catalyst Selection & General FAQs
The success of a quinoline synthesis is fundamentally tied to the selection of an appropriate catalyst. The catalyst's role extends beyond simply accelerating the reaction; it dictates the reaction pathway, influences regioselectivity, and determines the overall efficiency and environmental impact of the process.
Q1: I am starting a new quinoline synthesis. What are the primary factors to consider when selecting a catalyst?
A1: Catalyst selection is a multi-parameter optimization problem. Before screening catalysts, define your experimental constraints and desired outcomes based on the following pillars:
-
Reaction Mechanism & Substrate Scope: Are you performing a classic condensation like a Friedländer or Combes synthesis, or a modern C-H activation/annulation?[1][2] Traditional methods often rely on Brønsted or Lewis acids, while newer strategies utilize transition metals like palladium, gold, or copper.[3][4][5] The electronic properties of your substrates are critical; electron-donating or -withdrawing groups on the aniline or carbonyl component can significantly affect catalyst performance.[6]
-
Reaction Conditions: Consider the required temperature, pressure, and solvent. Harsh conditions (e.g., strong acids, high temperatures) can lead to side reactions and product degradation.[7][8] The push for greener chemistry favors catalysts that are effective under milder, solvent-free, or aqueous conditions.[9][10]
-
Catalyst Type & Performance:
-
Homogeneous vs. Heterogeneous: Homogeneous catalysts (e.g., metal triflates, molecular iodine) often exhibit high activity but can be difficult to separate from the product.[7][11] Heterogeneous catalysts (e.g., nanocatalysts, metal-organic frameworks (MOFs), polymer-supported acids) are easily recoverable and reusable, which is advantageous for scalability and sustainability.[9][12][13]
-
Cost & Availability: Precious metal catalysts (Au, Pd, Ru) can be highly effective but costly.[3][14][15] Consider earth-abundant metal catalysts (Fe, Cu) or metal-free options like iodine, p-TSA, or functionalized ionic liquids as more economical alternatives.[3][6][16]
-
-
Desired Outcome: Is the primary goal highest possible yield, regioselectivity, or atom economy? For chiral quinolines, an asymmetric catalyst is required.[17]
Below is a workflow to guide your initial selection process.
Caption: Decision workflow for initial catalyst selection in quinoline synthesis.
Section 2: Troubleshooting Classic Condensation Reactions
Classic methods like the Friedländer, Skraup, and Combes syntheses are workhorses in quinoline synthesis but are often plagued by issues related to harsh conditions and side reactions.
Q2: My Friedländer reaction yield is consistently low. What are the likely causes and how can I fix it?
A2: Low yields in the Friedländer synthesis are a common complaint and typically stem from three areas.[7]
-
Cause 1: Suboptimal Catalyst Activity. The condensation of a 2-aminoaryl ketone with an active methylene compound requires an effective catalyst to promote both the initial aldol-type reaction and the subsequent cyclodehydration.[11][17]
-
Troubleshooting:
-
Switch Catalyst Type: If using a traditional Brønsted acid (H₂SO₄), consider a Lewis acid. Metal triflates, particularly Indium(III) triflate (In(OTf)₃), have shown exceptional efficacy and selectivity for the Friedländer product, even under solvent-free conditions.[11][18]
-
Increase Catalyst Loading: If you suspect catalyst deactivation, try increasing the loading incrementally (e.g., from 5 mol% to 10 mol%).[7]
-
Use a Heterogeneous Catalyst: For improved reusability and simpler workup, consider solid acid catalysts like SiO₂ nanoparticles or polymer-supported sulfonic acids, which can be highly effective, especially with microwave assistance.[7][12][13]
-
-
-
Cause 2: Competing Side Reactions. The conditions of the Friedländer reaction can promote unwanted side reactions.
-
Self-condensation of the ketone: The active methylene component can undergo an aldol condensation with itself, especially under basic catalysis.[19] Solution: Switch to an acidic catalyst, as this disfavors the aldol pathway.[19]
-
Degradation of Starting Materials: Strong acids and high temperatures can cause your 2-aminoaryl ketone or the product to degrade.[7] Solution: Use a milder catalyst that allows the reaction to proceed at a lower temperature. Gold(III)-catalyzed reactions, for example, can proceed under much milder conditions.[7][20]
-
-
Cause 3: Poor Reaction Conditions.
-
Inadequate Temperature: The reaction can be sensitive to temperature. Solution: Incrementally increase the reaction temperature in 10°C steps, monitoring progress by TLC.[7]
-
Poor Solubility: If reactants are not fully dissolved, the reaction rate will be slow. Solution: Switch to a more polar solvent like DMF or ethanol, especially if using microwave heating.[7][16]
-
Q3: My Skraup synthesis is violent and produces a lot of tar. How can I improve safety and yield?
A3: The classic Skraup reaction (aniline, glycerol, sulfuric acid, and an oxidant) is notoriously exothermic and prone to polymerization.[21]
-
Cause: The reaction mechanism involves the dehydration of glycerol to acrolein, which then undergoes a series of additions and cyclizations. This process is highly exothermic. The strong acid and oxidizing conditions promote the polymerization of intermediates, leading to tar formation.[2]
-
Troubleshooting:
-
Control the Reaction Rate: A modified procedure involves adding the sulfuric acid slowly to a mixture of the other reactants while keeping the temperature controlled in an ice bath. This moderates the initial exotherm.
-
Use a Moderator: Adding a moderator like ferrous sulfate (FeSO₄) can help control the reaction's vigor and improve yields.[21]
-
Explore Milder Variants: The Doebner-von Miller reaction is a related synthesis that uses α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol, offering better control.[2] Recent protocols have demonstrated that this reaction can be run effectively in water, providing a greener and safer alternative.[2]
-
Section 3: Navigating Modern Catalytic Systems
Modern methods often employ transition-metal catalysts to construct the quinoline core via novel pathways like C-H activation, annulation, or multi-component reactions (MCRs).[4] These offer high efficiency and atom economy but come with their own set of challenges.
Q4: I am attempting a gold-catalyzed annulation to synthesize a quinoline, but the reaction is stalling. What could be wrong?
A4: Gold catalysts are powerful tools for quinoline synthesis, often enabling reactions under mild conditions.[14][15] However, catalyst deactivation or an inappropriate catalytic cycle can halt the reaction.
-
Cause 1: Catalyst Deactivation. Gold catalysts, particularly Au(I) species, can be sensitive to air, moisture, or impurities. They can also aggregate into inactive gold nanoparticles.
-
Troubleshooting:
-
Ensure Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.
-
Use Dry Solvents: Use freshly distilled, anhydrous solvents to avoid hydrolysis of the catalyst or intermediates.
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., JohnPhos) can stabilize the active gold species and prevent aggregation.[22]
-
-
-
Cause 2: Incorrect Mechanistic Pathway. A plausible mechanism for many gold-catalyzed transformations involves the initial coordination of gold to an alkyne, making it susceptible to nucleophilic attack.[14] If the subsequent cyclization or rearrangement steps are unfavorable, the reaction will not proceed.
-
Troubleshooting:
-
Re-evaluate Substrates: Ensure your substrates are electronically and sterically suited for the proposed mechanism. For instance, an intramolecular hydroarylation requires an appropriately positioned aryl group for the cyclization to occur.[14]
-
Solvent Effects: The solvent can play a key role. Highly polar or coordinating solvents can interfere with the catalyst. Non-coordinating solvents like dichloromethane (CH₂Cl₂) or fluorinated alcohols are often preferred.[14][22]
-
-
Caption: Simplified catalytic cycle for a gold-catalyzed quinoline synthesis.
Q5: My palladium-catalyzed oxidative annulation reaction is giving poor regioselectivity. How can I control which isomer is formed?
A5: Regioselectivity is a common challenge in syntheses involving unsymmetrical starting materials.[2] In Pd-catalyzed reactions, selectivity is often directed by the C-H bond activation step or the subsequent nucleophilic attack.
-
Cause: The catalyst may be activating multiple C-H bonds or the nucleophilic attack can occur at different positions, leading to a mixture of products.
-
Troubleshooting:
-
Directing Groups: Introduce a directing group on your substrate to guide the catalyst to a specific C-H bond. This is a powerful strategy for controlling regioselectivity in C-H activation chemistry.
-
Ligand Modification: The steric and electronic properties of the ligand on the palladium center can have a profound influence on selectivity. Systematically screen a panel of ligands (e.g., phosphines, N-heterocyclic carbenes) to find one that favors your desired isomer.
-
Oxidant and Additives: The choice of oxidant and the presence of additives (e.g., acids, bases) can alter the reaction pathway and improve selectivity. For example, in some aerobic oxidations, the mechanism proceeds via a π-allylpalladium intermediate, and the nature of the nucleophile (e.g., H₂O) can influence the outcome.[1]
-
Section 4: Catalyst Performance Comparison
The table below summarizes the performance characteristics of different catalyst classes commonly used in quinoline synthesis to aid in selection.
| Catalyst Class | Examples | Typical Conditions | Advantages | Common Issues & Limitations |
| Brønsted Acids | H₂SO₄, p-TSA, TFA | High Temp (100-180°C), often neat | Inexpensive, readily available | Harsh conditions, low yields, tar formation, poor selectivity[7][8][23] |
| Lewis Acids | In(OTf)₃, FeCl₃, ZnCl₂ | 25-100°C, often solvent-free | High selectivity, milder conditions, good yields[11][18] | Moisture sensitivity, cost of metal triflates, catalyst recovery[13] |
| Transition Metals | Pd(OAc)₂, AuCl₃, Cu(OTf)₂ | 25-120°C, various solvents | High efficiency, novel pathways (C-H activation), high atom economy[1][4] | Catalyst cost, ligand sensitivity, deactivation, requires inert atmosphere[8][14] |
| Heterogeneous | Zeolites, MOFs, Nanoparticles (Fe₃O₄, SiO₂) | 60-120°C, solvent or solvent-free | Reusable, easy separation, environmentally friendly[9][13][16] | Lower activity than homogeneous counterparts, potential for metal leaching |
| Metal-Free (Green) | Iodine, Ionic Liquids | 25-100°C, often solvent-free | Low cost, low toxicity, often mild conditions[6][7][10] | Ionic liquids can be viscous and difficult to purify from[13] |
Section 5: Reference Experimental Protocol
This section provides a detailed, representative protocol for a modern, efficient quinoline synthesis.
Protocol: Indium(III) Triflate-Catalyzed Friedländer Annulation (Solvent-Free) [11]
This protocol describes a highly efficient and selective synthesis of a substituted quinoline using a Lewis acid catalyst under solvent-free conditions.
-
Materials:
-
2-Aminobenzophenone (1.0 mmol, 1.0 equiv)
-
Ethyl acetoacetate (1.2 mmol, 1.2 equiv)
-
Indium(III) triflate [In(OTf)₃] (0.05 mmol, 5 mol%)
-
Round-bottom flask with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
-
Procedure:
-
To a clean, dry round-bottom flask, add 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol).
-
Add In(OTf)₃ (5 mol%) to the mixture.
-
Place the flask in a pre-heated oil bath at 80°C.
-
Stir the reaction mixture vigorously. The reactants will typically melt to form a clear liquid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature, at which point it will solidify.
-
Dissolve the crude solid in a minimal amount of dichloromethane or ethyl acetate.
-
Purify the product directly by column chromatography on silica gel to afford the desired quinoline derivative. Yields for this reaction are typically in the range of 75-92%.[11][18]
-
-
Self-Validation & Trustworthiness: The success of this protocol relies on the high Lewis acidity of In(OTf)₃, which efficiently catalyzes the condensation and subsequent cyclodehydration while minimizing side reactions often seen with Brønsted acids.[11] The solvent-free condition enhances reaction rates and simplifies the procedure. The progress can be reliably tracked by TLC, and the final product is easily purified, ensuring a high-purity final compound.
References
-
Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. (2025). ResearchGate. [Link]
-
Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (2015). New Journal of Chemistry (RSC Publishing). [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). PMC - NIH. [Link]
-
Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (2015). RSC Publishing. [Link]
-
Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. (2024). NIH. [Link]
-
State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2024). RSC Publishing. [Link]
-
Advances in gold catalyzed synthesis of quinoid heteroaryls. (2024). PMC - NIH. [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). Bentham Science. [Link]
-
A review on transition-metal mediated synthesis of quinolines. (2024). ResearchGate. [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). PubMed. [Link]
-
Gold catalysis in quinoline synthesis. (2021). ResearchGate. [Link]
-
Gold Catalysed Synthesis of Quinolines. (2007). ResearchGate. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2022). IIP Series. [Link]
-
Friedländer synthesis. (2024). Wikipedia. [Link]
-
Advances in polymer based Friedlander quinoline synthesis. (2014). PMC - PubMed Central - NIH. [Link]
-
A review on transition-metal mediated synthesis of quinolines. (2018). Indian Academy of Sciences. [Link]
-
Scope for the synthesis of quinoline derivatives. (2020). ResearchGate. [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). ResearchGate. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]
-
THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (2024). ResearchGate. [Link]
-
The Skraup Synthesis of Quinolines. (2024). ResearchGate. [Link]
-
The Skraup Synthesis of Quinolines. (2024). Organic Reactions. [Link]
-
One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (2010). Organic Chemistry Portal. [Link]
-
Different catalytic approaches of Friedländer synthesis of quinolines. (2024). PubMed Central - NIH. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 12. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in gold catalyzed synthesis of quinoid heteroaryls - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Friedländer synthesis - Wikipedia [en.wikipedia.org]
troubleshooting common problems in the Skraup quinoline synthesis
Welcome to the technical support resource for the Skraup quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this classic and powerful heterocyclic synthesis. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical reasoning to empower you to make informed decisions in your experimental work.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the Skraup synthesis, offering probable causes and field-proven solutions.
Question 1: My reaction is extremely vigorous and difficult to control. How can I moderate it?
Answer: The Skraup synthesis is notoriously exothermic and can become violent.[1][2] This is primarily due to the rapid, acid-catalyzed dehydration of glycerol to acrolein, which generates significant heat.[3] An uncontrolled reaction not only poses a safety risk but can also lead to significant charring and reduced yields.
Probable Causes:
-
Rapid addition of sulfuric acid: This accelerates the initial dehydration of glycerol.
-
Localized overheating: Inefficient stirring of the viscous mixture can create hotspots.
-
Absence of a moderator: The classic, unmoderated reaction is known to be violent.[4][5]
Solutions:
-
Incorporate a Moderator: The most common and effective solution is to add a moderator before heating.
-
Controlled Reagent Addition:
-
Add concentrated sulfuric acid slowly and dropwise, with efficient external cooling (e.g., an ice bath) and vigorous stirring.[2][3]
-
Ensure all reagents are well-mixed before applying heat. The ferrous sulfate should be distributed throughout the solution, and the aniline sulfate should be mostly dissolved.[4]
-
-
Temperature Management:
Question 2: I am observing significant tar formation and my yield is very low. What is the cause and how can I minimize it?
Answer: Tar formation is a frequent side reaction in the Skraup synthesis, resulting from the harsh acidic and oxidizing conditions that cause polymerization of reactants and intermediates.[2] The primary culprit is the polymerization of the acrolein intermediate, which is highly susceptible to this under strong acid catalysis.[3][7]
Probable Causes:
-
Uncontrolled reaction temperature: Excessively high temperatures promote polymerization and charring.[2][3]
-
High concentration of acrolein: A rapid dehydration of glycerol leads to a high concentration of reactive acrolein.
-
Substrate decomposition: Sensitive aniline derivatives may decompose under the harsh conditions.
Solutions:
-
Strict Temperature Control: As detailed above, maintain careful control over the reaction temperature. Avoid overheating.
-
Use of Moderators: Ferrous sulfate not only controls the exotherm but also helps reduce charring and tar formation by smoothing the reaction rate.[2]
-
Reagent Quality: Use anhydrous or "dynamite" glycerol (containing less than 0.5% water). The presence of excess water can lower yields.[4][8]
-
Modern Modifications: For particularly sensitive substrates, consider alternative methods that use milder conditions, such as microwave irradiation in the presence of ionic liquids, which can allow for lower temperatures and shorter reaction times.[3][7]
-
Purification Strategy: Accept that some tar is almost inevitable. The crude product is often a thick, dark mixture.[2][7] An effective workup is crucial. Steam distillation is the classic and most effective method to isolate the volatile quinoline product from the non-volatile tar.[5][9]
Question 3: My yield is poor when using an aniline with an electron-withdrawing group (e.g., a nitro group). How can I improve this?
Answer: The nucleophilicity of the starting aniline is critical for the initial Michael addition to acrolein and the subsequent cyclization step.[10][11] Anilines substituted with strong electron-withdrawing groups (EWGs), such as -NO₂, are significantly less nucleophilic, which dramatically hinders the reaction and leads to poor yields.[6][12] For example, yields for 8-nitroquinoline from o-nitroaniline can be as low as 17%, whereas the less deactivated o-bromoaniline can give a 75% yield under similar conditions.[12][13]
Probable Causes:
-
Reduced nucleophilicity of the aniline: The EWG deactivates the aromatic ring and the amino group.
-
Competition in oxidation: If the EWG is a nitro group, it may compete with the primary oxidizing agent (e.g., nitrobenzene), leading to complex side reactions.[12]
Solutions:
-
Modify Reaction Conditions:
-
Harsher Conditions: For deactivated anilines, you may need to use higher temperatures and longer reaction times, though this risks increased tar formation.[6][14]
-
Stronger Oxidizing Agent: Consider using arsenic pentoxide (As₂O₅) instead of nitrobenzene, as it is often more effective for challenging substrates, though it is highly toxic and requires special handling.[1][14]
-
-
Alternative Synthetic Strategy:
-
Synthesize the Substituted Quinoline via another route: It may be more efficient to synthesize the parent quinoline first and then introduce the electron-withdrawing group in a subsequent electrophilic aromatic substitution step. Quinoline undergoes electrophilic substitution preferentially at the 5- and 8-positions.[15]
-
Protecting Groups: In some cases, it may be possible to temporarily protect other functional groups on the aniline to survive the Skraup conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Skraup synthesis? The reaction proceeds in several key steps:
-
Dehydration: Concentrated sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein.[10][15]
-
Michael Addition: The aniline nitrogen acts as a nucleophile and adds to the acrolein in a 1,4-conjugate addition.[11][15]
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic ring closure to form 1,2-dihydroquinoline.[15][16]
-
Oxidation: The 1,2-dihydroquinoline is oxidized by an oxidizing agent (e.g., nitrobenzene) to the final aromatic quinoline product.[15][16] The oxidizing agent itself is reduced in the process; for instance, nitrobenzene is reduced to aniline, which can then re-enter the reaction cycle.[15]
Q2: What are the typical reagents and their roles?
-
Aromatic Amine (e.g., Aniline): Provides the benzene ring and the nitrogen atom for the final quinoline structure.[17]
-
Glycerol: Acts as the source for the three-carbon chain (C2, C3, and C4) of the quinoline ring after being dehydrated to acrolein.[15]
-
Concentrated Sulfuric Acid: Serves as both a dehydrating agent for the glycerol and as an acid catalyst for the cyclization step.[1][10]
-
Oxidizing Agent (e.g., Nitrobenzene, Arsenic Acid): Required for the final aromatization step, converting the dihydroquinoline intermediate to quinoline.[1] Nitrobenzene can also serve as a solvent.[18]
-
Moderator (e.g., Ferrous Sulfate): Added to control the highly exothermic nature of the reaction.[1][4]
Q3: What safety precautions are essential for this reaction? The Skraup synthesis demands strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[14][19]
-
Ventilation: The reaction must be performed in a certified chemical fume hood due to toxic vapors from aniline and nitrobenzene.[19]
-
Handling Reagents: Concentrated sulfuric acid is extremely corrosive.[19] Aniline and nitrobenzene are toxic and can be absorbed through the skin.[19] Arsenic compounds, if used, are potent poisons.
-
Exotherm Control: Be prepared for a vigorous reaction. Use a robust setup with secure clamping and ensure a method for rapid cooling is available. Never perform this reaction in a sealed system.[5]
Q4: Can I use α,β-unsaturated aldehydes or ketones instead of glycerol? Yes. This is known as the Doebner-von Miller reaction, a key modification of the Skraup synthesis.[20] Using pre-formed α,β-unsaturated carbonyl compounds instead of generating acrolein in situ from glycerol allows for the synthesis of quinolines with substituents on the heterocyclic ring.[11][17] However, this variant is also prone to acid-catalyzed polymerization of the carbonyl substrate.[7]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during the Skraup synthesis.
Caption: A workflow diagram for troubleshooting common Skraup synthesis issues.
Data & Protocols
Table 1: Effect of Aniline Substituent on Skraup Synthesis Yield
The nature of the substituent on the aniline ring has a profound impact on the reaction outcome. This table provides representative data for comparison.
| Aniline Derivative | Key Conditions | Yield (%) | Reference(s) |
| Aniline | H₂SO₄, Glycerol, Nitrobenzene, FeSO₄ | 84-91% | [4] |
| o-Bromoaniline | H₂SO₄, Glycerol, As₂O₅ | ~75% | [12][13] |
| p-Aminophenol | H₂SO₄, Glycerol, Microwave | 10-66% | [13] |
| o-Nitroaniline | H₂SO₄, Glycerol, As₂O₅ | ~17% | [12][13] |
Experimental Protocol: Moderated Skraup Synthesis of Quinoline
This protocol is adapted from established procedures designed to ensure safety and reproducibility by controlling the reaction's exothermicity.[4][19]
Materials:
-
Aniline (24 g)
-
Anhydrous Ferrous Sulfate (FeSO₄) (8 g)
-
Anhydrous Glycerol (57 g)
-
Nitrobenzene (30 g)
-
Concentrated Sulfuric Acid (H₂SO₄) (100 mL)
Procedure:
-
Setup: In a large (e.g., 2-liter) round-bottom flask equipped with a robust mechanical stirrer and a long reflux condenser, add the aniline, ferrous sulfate, glycerol, and nitrobenzene in that order.[4]
-
Acid Addition: Mix the contents thoroughly. While stirring vigorously, add 100 mL of concentrated sulfuric acid slowly in portions. It is crucial that the materials are well-mixed before heating begins.[4]
-
Initiation: Gently heat the mixture with a heating mantle or oil bath. As the reaction temperature rises, it will begin to boil.[4][19]
-
Reaction: Once boiling starts, immediately remove the heat source . The exothermic nature of the reaction will sustain boiling for 30-60 minutes.[4] If the reaction becomes too violent, the top of the flask can be cooled with a wet towel.
-
Completion: After the initial exotherm subsides and boiling ceases, reapply heat and maintain a steady reflux for an additional 3-5 hours to ensure the reaction goes to completion.[4]
-
Work-up: Allow the mixture to cool. Carefully dilute the dark, viscous mixture with water and then neutralize it by slowly adding a concentrated solution of sodium hydroxide until it is strongly alkaline.[9][19]
-
Purification: Perform a steam distillation to isolate the crude quinoline. The product will co-distill with any unreacted nitrobenzene and aniline.[5][9] The quinoline can be further purified by separation, drying over an anhydrous agent like potassium carbonate, and fractional distillation.[9]
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Unknown. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
ACS Publications. (2005). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications | PPTX. Retrieved from [Link]
-
Chemistry Online. (2023). Skraup quinoline synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Skraup reaction. Retrieved from [Link]
-
Sciencemadness.org. (2009). Alternative Oxidisers in Skraup reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]
-
YouTube. (2024). Making quinoline - the Skraup synthesis. Retrieved from [Link]
-
NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Retrieved from [Link]
-
Vive Chemistry - WordPress.com. (2012). Skraup's Synthesis. Retrieved from [Link]
-
chemeurope.com. (n.d.). Skraup reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
-
NIH. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Retrieved from [Link]
-
Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2019). Reaction mechanism of the Skraup quinoline synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
-
Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
Sciencemadness.org. (2021). My attempt at the Skraup quinoline synthesis. Retrieved from [Link]
Sources
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- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 16. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
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stability of 4-Chloro-5,7-difluoroquinoline-3-carbonitrile in various solvents
Technical Support Center: 4-Chloro-5,7-difluoroquinoline-3-carbonitrile
A Guide to Solvent Stability and Experimental Best Practices
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this compound in various solvents. We will address common issues encountered during experimental work, explain the chemical principles governing its stability, and provide robust protocols for you to validate its performance in your specific applications.
Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the fundamental stability questions researchers face when working with this compound.
Q1: What are the primary points of instability in the this compound structure?
Answer: Understanding the molecule's structure is key to predicting its stability. There are three main areas of potential reactivity:
-
The 4-Chloro Substituent: The chlorine atom at the C4 position is the most significant site of reactivity. It is susceptible to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the quinoline ring's nitrogen atom and the adjacent cyano group (carbonitrile) makes the C4 carbon electron-deficient and thus highly activated for attack by nucleophiles.[1][2] This is the most common degradation pathway in the presence of nucleophilic solvents or reagents.
-
The Quinoline Core: The fluoroquinoline core itself can be susceptible to degradation, particularly under harsh environmental conditions. Many quinoline compounds are known to be sensitive to light (photodegradation) and can degrade under strong acidic or basic conditions.[3][4] UV irradiation, for instance, has been shown to cause photolability in 8-halogeno quinolones.[5]
-
The Nitrile Group (Carbonitrile): While generally stable, the nitrile group can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid under strong acidic or basic conditions, typically requiring elevated temperatures. This is a less common and slower degradation pathway compared to the displacement of the 4-chloro group.
Q2: My solution of the compound is turning yellow/brown. What is happening?
Answer: Discoloration is a common visual indicator of chemical degradation for quinoline-based compounds.[3] This is most often caused by:
-
Photodegradation: Exposure to ambient or UV light can initiate degradation, leading to the formation of colored byproducts. Quinolone drugs should be strictly protected from all light during storage and administration.[6]
-
Oxidation: The quinoline ring system can be susceptible to oxidation, especially in the presence of air and light over extended periods.
To prevent this, always store solutions of this compound in amber vials or wrapped in aluminum foil to protect them from light, and consider purging the headspace with an inert gas like nitrogen or argon for long-term storage.
Q3: Which solvents are most likely to cause degradation?
Answer: The choice of solvent is critical. Solvents should be considered based on their potential to act as nucleophiles.
-
High-Risk Solvents (Nucleophilic Protic): Solvents like methanol, ethanol, and water are nucleophilic and can directly react with the compound to displace the chlorine atom, forming the corresponding methoxy, ethoxy, or hydroxy (quinolone) derivatives. This reaction can be accelerated by heat or the presence of a base. The hydrolysis of chloroquinolines to quinolones is a well-documented reaction.[7][8]
-
Moderate-Risk Solvents (Nucleophilic Aprotic): Solvents like DMSO and DMF , while commonly used for solubility, can contain or degrade to form nucleophilic impurities (e.g., dimethylamine in DMF). While generally safer than protic solvents, long-term storage at room temperature is not recommended. Degradation may be slower but is still possible.
-
Low-Risk Solvents (Non-Nucleophilic): Aprotic, non-nucleophilic solvents are the safest choice for preparing stable stock solutions. These include acetonitrile (ACN), tetrahydrofuran (THF), toluene, and dichloromethane (DCM) . Always use high-purity, anhydrous grade solvents to minimize impurities that could cause degradation.
Q4: How do pH, temperature, and light affect the stability of this compound?
Answer: These three factors are critical and often interdependent.
-
pH: The stability of quinolines is highly pH-dependent.[4][9]
-
Acidic Conditions (pH < 4): While the compound may be soluble due to protonation of the quinoline nitrogen, strong acidic conditions can promote hydrolysis of the 4-chloro group.
-
Neutral Conditions (pH ~7): Generally the most stable pH range, provided no other nucleophiles are present.
-
Basic Conditions (pH > 8): Strongly basic conditions will significantly accelerate the rate of nucleophilic substitution, particularly with water (hydrolysis) or other nucleophiles present in the buffer (e.g., phosphate, amines).
-
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[3] For every 10°C increase, the reaction rate can roughly double. Therefore, solutions should be stored at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) to minimize degradation.
-
Light: As discussed, quinoline structures are often photosensitive.[10][11] Exposure to light, especially UV, can provide the energy to initiate degradation pathways, leading to a loss of potency and the formation of impurities.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action & Scientific Rationale |
| Loss of Potency / Inconsistent Bioassay Results | Compound degradation in the stock solution or assay medium. | 1. Prepare Fresh Solutions: Always use freshly prepared solutions from solid material for critical experiments. This is the most reliable way to ensure compound integrity.[3]2. Validate Solvent Choice: Switch to a non-nucleophilic solvent like acetonitrile for stock solutions.3. Check Assay Buffer Compatibility: Your assay buffer may contain nucleophiles (e.g., Tris, phosphate, thiols like DTT) that react with the 4-chloro group. Run a control experiment by incubating the compound in the assay buffer for the duration of the experiment and analyzing it by HPLC. |
| Appearance of New Peaks in HPLC/LC-MS | Nucleophilic substitution or photodegradation. | 1. Identify the Degradant: Use LC-MS to determine the mass of the new peak. A mass increase of +1 (from -Cl to -OH), +15 (from -Cl to -OCH₃), or corresponding to a buffer component is strong evidence of nucleophilic substitution.2. Perform a Forced Degradation Study: Follow the protocol below (Section 4.1) to systematically identify potential degradants under various stress conditions. This helps confirm the identity of impurities seen in routine analysis.[12] |
| Poor Solubility in Aprotic Solvents | The compound may have high crystal lattice energy. | 1. Use Co-solvents: Try a solvent system like acetonitrile/water or THF/water. Add the aqueous portion just before final dilution to the working concentration to minimize hydrolysis.2. Gentle Warming/Sonication: Briefly warm the solution (e.g., to 30-40°C) or sonicate to aid dissolution, but do not apply excessive heat for extended periods. Cool to room temperature before use. |
| Precipitation of Compound from Solution | The solution is supersaturated, or the temperature has changed. | 1. Confirm Solubility Limit: Experimentally determine the solubility in your chosen solvent at the storage temperature.2. Store at Room Temperature (Short-term): If storing refrigerated causes precipitation, consider storing the stock solution at room temperature (protected from light) for short periods (1-2 days) if stability has been confirmed under those conditions. |
Data Presentation: Predicted Stability Profile
The following table provides an illustrative guide to the predicted relative stability of this compound in common laboratory solvents based on established chemical principles. This should be experimentally verified for your specific conditions.
| Solvent | Solvent Class | Predicted Stability (at RT, protected from light) | Primary Degradation Concern |
| Acetonitrile | Polar Aprotic | Excellent | Minimal; ensure anhydrous grade. |
| Tetrahydrofuran (THF) | Aprotic | Excellent | Risk of peroxide formation in aged THF; use fresh, inhibitor-stabilized solvent. |
| Toluene | Non-polar Aprotic | Excellent | Low solubility may be a limiting factor. |
| Dichloromethane (DCM) | Aprotic | Good | Ensure it is free of acidic impurities. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good to Fair | Suitable for short-term use. Long-term storage not recommended due to potential water content and impurities. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Fair | Can contain trace amine impurities that are highly nucleophilic. |
| Water / Aqueous Buffers | Protic, Nucleophilic | Poor | Hydrolysis to the 4-hydroxy derivative is highly likely, especially at non-neutral pH. |
| Methanol (MeOH) | Protic, Nucleophilic | Poor | Rapid reaction to form the 4-methoxy derivative is expected. |
| Ethanol (EtOH) | Protic, Nucleophilic | Poor | Reaction to form the 4-ethoxy derivative is expected. |
Experimental Protocols & Workflows
As a Senior Application Scientist, I advocate for a proactive, data-driven approach. The following protocols are designed to be self-validating systems to help you determine the stability of this compound under your specific experimental conditions.
Protocol: Forced Degradation Study
This study intentionally exposes the compound to harsh conditions to rapidly identify likely degradation pathways and products, which is a cornerstone of developing stability-indicating analytical methods.[12][13]
Objective: To identify potential degradation products and assess the specificity of the analytical method.
Analytical Method: A gradient HPLC method with a photodiode array (PDA) or UV detector is recommended. LC-MS is ideal for identifying degradant masses.[14][15]
Procedure:
-
Prepare Stock Solution: Prepare a ~1 mg/mL stock solution of the compound in acetonitrile.
-
Set Up Stress Conditions: In separate, appropriately labeled amber glass vials, perform the following additions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Place a tightly capped vial of the stock solution in an oven at 60°C.
-
Photolytic Degradation: Place 2 mL of stock solution in a clear glass vial and expose it to direct light (e.g., a photostability chamber with UV and visible light).[3]
-
-
Control Samples:
-
RT Control: A vial of the stock solution stored at room temperature, protected from light.
-
Photolytic Control: A vial of the stock solution wrapped in aluminum foil and placed next to the photolytic sample.
-
-
Incubation: Incubate all samples. A typical starting point is 24-48 hours. Analyze samples at intermediate time points (e.g., 2, 8, 24 hours). If no degradation is observed, the stress condition can be intensified (e.g., higher temperature or longer duration).
-
Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Look for a decrease in the peak area of the parent compound and the appearance of new peaks.
-
Use a PDA detector to check for peak purity to ensure new peaks are not co-eluting.
-
Aim for 5-20% degradation of the parent compound. This is sufficient to produce detectable degradant peaks without overly complex secondary degradation.
-
Workflow Visualization
Below are diagrams illustrating the key chemical logic and a standard experimental workflow.
Caption: Standard workflow for a forced degradation study.
References
-
Kramer, J., Kober, I. H., & Trager, W. (1991). Photodegradation of some quinolones used as antimicrobial therapeutics. Arzneimittel-Forschung, 41(7), 705-708. [Link]
-
Hori, Y., et al. (2002). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 46(6), 1774–1781. [Link]
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Matsumoto, M., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715–1719. [Link]
-
Matsumoto, M., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. PubMed. [Link]
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Carvajal-Velez, L., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119. [Link]
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Wei, X., et al. (2020). Understanding the Role of Complexation of Fluoroquinolone and β-Lactam Antibiotics with Iron (III) on the Photodegradation under Solar Light and UVC Light. Molecules, 25(18), 4238. [Link]
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Carvajal-Velez, L., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]
-
Kim, Y., et al. (2014). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 57(15), 6347–6361. [Link]
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Ginsburg, H., & Demel, R. A. (1995). Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. Biochemical Pharmacology, 50(4), 451-459. [Link]
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Al-Qalaf, F. A. (2022). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Journal of Chemical and Pharmaceutical Research. [Link]
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Carvajal-Velez, L., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. ResearchGate. [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]
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ResearchGate. (n.d.). Possible degradation pathway of quinoline. ResearchGate. [Link]
- Google Patents. (2014). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
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Wang, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4192. [Link]
-
ResearchGate. (n.d.). Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. ResearchGate. [Link]
-
MDPI. (n.d.). Special Issue: Application of Biotechnology to Dental Treatment. International Journal of Molecular Sciences. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. NJ.gov. [Link]
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Sun, G., et al. (2009). Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. Environmental Science & Technology, 43(21), 8299-8304. [Link]
-
Jinjing Chemical. (2025). How is the antimalarial activity of quinoline affected by temperature? Jinjing Chemical. [Link]
-
Wang, M. F., et al. (2025). HCO₂H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. [Link]
-
Wang, S., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. [Link]
-
de Almeida, C. F., et al. (2021). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Journal of the Brazilian Chemical Society, 32, 1-17. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
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European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. ECSA. [Link]
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Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 8(12), 353-360. [Link]
-
IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents. IPI Global. [Link]
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PubChemLite. (n.d.). This compound (C10H3ClF2N2). PubChemLite. [Link]
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European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. ECSA. [Link]
-
El-Dean, A. M. K., et al. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(3), 629-638. [Link]
-
Pohl, C. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26. [Link]
-
PubChem. (n.d.). 4-Chloro-5,7-difluoroquinazoline. PubChem. [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 874781-04-1 | 4-Chloro-5,7-difluoroquinoline. Hoffman Fine Chemicals. [Link]
-
Rojas-Llanes, D., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]
-
Olin Chlor Alkali. (n.d.). Chlorinated Solvents End-Use Guidelines. Olin. [Link]
-
Vignaduzzo, S. E., & Castellano, P. M. (2013). Stability-indicating methods: a review. Trends in Analytical Chemistry, 49, 151-160. [Link]
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- 6. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Scaling Up the Synthesis of Substituted Quinoline Intermediates
Welcome to the technical support center dedicated to the synthesis of substituted quinoline intermediates. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Quinoline scaffolds are pivotal in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, transitioning their synthesis from laboratory scale to pilot or production scale often presents a unique set of challenges.[2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to empower you to navigate the complexities of scaling up these critical reactions.
Troubleshooting Guide: From Bench to Bulk
Scaling up a chemical synthesis is not merely about using larger flasks and greater volumes of reagents; it involves a fundamental shift in managing mass and heat transfer, reaction kinetics, and impurity profiles.[3] This section addresses specific, commonly encountered problems in a question-and-answer format, providing not just solutions but the underlying scientific rationale.
Issue 1: Drastic Decrease in Yield Upon Scale-Up
Q: My quinoline synthesis, which worked flawlessly on a 10-gram scale, experienced a significant drop in yield when I attempted a 1-kilogram batch. What are the likely causes and how can I rectify this?
A: This is a classic scale-up challenge, often rooted in issues of heat and mass transfer that are negligible at the bench scale.[3]
Causality and Troubleshooting Steps:
-
Inadequate Heat Transfer: The surface-area-to-volume ratio decreases dramatically as the reactor size increases.[3] This makes dissipating the heat from exothermic reactions, such as the notoriously vigorous Skraup or Doebner-von Miller syntheses, incredibly difficult.[1][4] Uncontrolled exotherms can lead to the degradation of starting materials, intermediates, or the final product.[3]
-
Solution: Transition from a simple heating mantle/oil bath setup to a jacketed reactor with a dedicated temperature control unit. For highly exothermic reactions, a semi-batch approach is recommended, where one reactant is added portion-wise to control the rate of heat generation.[3] Monitoring the internal reaction temperature with a calibrated probe is crucial, as the jacket temperature may not accurately reflect the conditions within the reactor.[3]
-
-
Inefficient Mixing: What can be homogenized with a small magnetic stir bar in a round-bottom flask is often inadequately mixed in a large reactor. This leads to localized "hot spots" and areas of high reactant concentration, promoting side reactions and the formation of polymeric tars.[3]
-
Solution: Employ overhead mechanical stirring with an appropriately sized and shaped impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure homogeneity throughout the reaction mass.[3]
-
-
Sub-optimal Reaction Concentration: The ideal concentration on a small scale might not be suitable for a larger batch. Higher concentrations can exacerbate issues with solubility, viscosity, mixing, and heat transfer.[3]
-
Solution: Experiment with slight dilutions of the reaction mixture. While this may slightly increase reaction time, the improvement in control and reduction in side products often leads to a higher isolated yield.
-
Issue 2: Emergence of New or Elevated Levels of Impurities
Q: On scaling up my Friedländer annulation, HPLC analysis revealed new impurity peaks that were not present, or were negligible, in the lab-scale reaction. How do I identify and mitigate these?
A: The appearance of new impurities upon scale-up is often linked to the prolonged reaction times or localized temperature gradients discussed previously.
Causality and Troubleshooting Steps:
-
Identify the Impurity: The first step is to understand what you're dealing with. Common impurities in quinoline syntheses include unreacted starting materials, byproducts from self-condensation (e.g., aldol condensation of ketones in the Friedländer synthesis), over-alkylated products, or oxidized byproducts.[3][5]
-
Implement In-Process Controls (IPCs): Regularly monitor the reaction's progress and the formation of impurities using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[3][6] This will provide a kinetic profile of the reaction, helping you understand when and under what conditions these new impurities form.
-
Optimize the Work-up Procedure: A work-up that is effective on a small scale may be inefficient for larger quantities. For instance, multiple small extractions in the lab are often replaced by a single, larger phase split in a plant. Ensure that the phase separation is clean and that the pH of aqueous layers is precisely controlled to prevent the loss of the product, which is often basic.[1]
Table 1: Common Impurities in Quinoline Synthesis and Mitigation Strategies [3]
| Impurity Type | Probable Cause | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction due to poor mixing or insufficient heating. | Increase reaction time or temperature moderately; improve mixing efficiency.[3] |
| Polymeric/Tarry Materials | Uncontrolled exotherm, high reactant concentration, especially in Skraup and Doebner-von Miller reactions.[4] | Improve heat transfer, control reagent addition rate, use a more dilute system. For Skraup, add a moderator like FeSO₄.[4][7] |
| Aldol Condensation Products | Side reaction of ketone starting materials, particularly under basic conditions in Friedländer synthesis.[5] | Optimize temperature to favor the desired cyclization. Consider using an imine analog of the o-aminoaryl ketone.[5] |
| Regioisomers | Use of unsymmetrical anilines or β-dicarbonyl compounds in reactions like Combes or Gould-Jacobs.[8][9] | Modify substituents to exploit steric or electronic directing effects. The choice of acid catalyst can also influence regioselectivity.[9] |
| Oxidized Byproducts | Exposure to air at elevated temperatures. | Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction.[3] |
Issue 3: Controlling Highly Exothermic Reactions
Q: My Skraup synthesis is extremely vigorous and difficult to control on a larger scale. What are the best practices for moderating this reaction?
A: The Skraup synthesis is notoriously exothermic and requires careful management to prevent a runaway reaction.[4][7]
Causality and Troubleshooting Steps:
-
Reaction Energetics: The reaction involves the dehydration of glycerol to acrolein, followed by a Michael addition and cyclization, all under strongly acidic and oxidizing conditions.[10] Each of these steps contributes to a significant heat release.
-
Moderating Agents: The addition of a moderator is standard practice. Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[4][7] Boric acid can also serve this purpose.[10] These agents help to control the rate of the initial dehydration and subsequent condensation steps.
-
Controlled Reagent Addition: The concentrated sulfuric acid should be added slowly and portion-wise, with efficient cooling and vigorous stirring.[4] This prevents a rapid, uncontrolled initiation of the reaction.
-
Gradual Heating: Heat the mixture gently to initiate the reaction. Once the exotherm begins, the external heat source should be removed, allowing the reaction to proceed under its own heat generation (reflux).[4] If the reaction becomes too vigorous, external cooling should be applied immediately.
Workflow for Managing Exothermic Reactions:
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. uop.edu.pk [uop.edu.pk]
Validation & Comparative
validating the biological activity of novel quinoline-3-carbonitrile derivatives
An In-Depth Guide to Validating the Biological Activity of Novel Quinoline-3-Carbonitrile Derivatives
As a Senior Application Scientist, this guide provides a comprehensive framework for researchers navigating the critical process of validating the biological activity of newly synthesized quinoline-3-carbonitrile derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The addition of a carbonitrile group at the 3-position often enhances this biological potential, making these novel compounds exciting prospects for drug discovery.
This guide moves beyond a simple recitation of protocols. It emphasizes the rationale behind experimental choices, ensuring a robust and logical validation cascade from broad-based screening to mechanistic elucidation. We will compare the performance of hypothetical novel compounds against established standards, providing a clear benchmark for their potential.
The Validation Funnel: A Strategic Approach
A successful validation strategy follows a logical progression, starting with broad screening to identify promising candidates and narrowing down to specific mechanistic studies for the most potent compounds. This "funnel" approach optimizes resources and ensures that the most promising molecules receive the most detailed investigation.
Caption: A strategic workflow for validating novel quinoline-3-carbonitrile derivatives.
Part 1: Primary Screening for Broad Biological Activity
The initial goal is to cast a wide net to determine if the novel compounds possess significant biological activity in two major therapeutic areas where quinolines have historically shown promise: oncology and infectious disease.
Anticancer Activity: In Vitro Cytotoxicity
The Rationale: The first question is fundamental: does the compound kill cancer cells? The MTT assay is a robust, colorimetric method for assessing a cell's metabolic activity, which in most cases, correlates with cell viability.[4][5] It serves as an efficient first-pass screen to measure the cytotoxic or cytostatic effects of potential medicinal agents.[5] We will test our novel compounds against a panel of cancer cell lines to determine their potency and spectrum of activity.
Comparative Data Example:
The table below presents hypothetical data for two novel quinoline-3-carbonitrile (QCN) derivatives compared to Doxorubicin, a standard chemotherapeutic agent.
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) |
| QCN-1 | 15.2 | 25.8 | 18.5 |
| QCN-2 | 1.8 | 3.5 | 2.1 |
| Doxorubicin (Control) | 0.9 | 1.2 | 1.0 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Interpretation: In this example, QCN-1 shows modest activity. However, QCN-2 demonstrates significant cytotoxic potency across all three cell lines, making it a strong "hit" compound worthy of further investigation. While not as potent as Doxorubicin, its novel structure could offer advantages in other areas, such as reduced side effects or activity against drug-resistant cancers.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The Rationale: Quinolone antibiotics (a related class) are famous for their antibacterial effects, primarily through the inhibition of DNA gyrase.[6][7] Therefore, assessing our novel quinoline derivatives for antibacterial activity is a logical step. The broth microdilution method is a gold-standard technique to determine the Minimum Inhibitory Concentration (MIC)—the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[8][9]
Comparative Data Example:
Here, we compare our novel QCN derivatives against Ciprofloxacin, a widely used fluoroquinolone antibiotic, testing them on both Gram-positive and Gram-negative bacteria.
| Compound | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) |
| QCN-1 | >128 | >128 |
| QCN-2 | 4 | 8 |
| Ciprofloxacin (Control) | 0.5 | 0.015 |
Interpretation: QCN-1 shows no significant antibacterial activity. QCN-2, our hit from the cancer screen, also displays promising antibacterial activity against both bacterial types, albeit at a higher concentration than Ciprofloxacin. This dual anticancer and antimicrobial profile is particularly interesting and warrants mechanistic investigation.
Part 2: Secondary Screening - Uncovering the Mechanism of Action (MoA)
Based on our primary screening, QCN-2 is the lead candidate. Now, we must investigate how it works. Understanding the molecular target is paramount in drug development.[10] Given the known activities of quinoline-based compounds, two plausible mechanisms are the inhibition of DNA gyrase and the disruption of tubulin polymerization.[6][11][12]
Target Hypothesis 1: DNA Gyrase Inhibition
The Rationale: DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. It is a well-established target for quinolone antibiotics.[7] An in vitro gyrase supercoiling assay directly measures the enzyme's ability to convert relaxed plasmid DNA into its supercoiled form. Inhibitors will prevent this conversion.
Caption: Mechanism of DNA gyrase inhibition by a novel compound.
Comparative Data Example:
| Compound | DNA Gyrase Inhibition IC₅₀ (µM) |
| QCN-2 | 6.2 |
| Ciprofloxacin (Control) | 0.9 |
Interpretation: The data suggests that QCN-2 is a potent inhibitor of DNA gyrase. This result strongly supports the hypothesis that its antibacterial activity stems from targeting this enzyme. This mechanism could also contribute to its anticancer effects, as human topoisomerase II (the eukaryotic equivalent) can also be a target for such molecules.
Target Hypothesis 2: Tubulin Polymerization Disruption
The Rationale: Microtubules, polymers of α- and β-tubulin, are crucial for forming the mitotic spindle during cell division.[13] Their disruption is a clinically validated strategy for cancer therapy.[11][13] An in vitro tubulin polymerization assay can measure the effect of a compound on the assembly of purified tubulin into microtubules, often by monitoring an increase in fluorescence.[14] Inhibitors will prevent this increase.
Comparative Data Example:
| Compound | Tubulin Polymerization Inhibition IC₅₀ (µM) |
| QCN-2 | 2.5 |
| Nocodazole (Control) | 0.3 |
Interpretation: QCN-2 effectively inhibits tubulin polymerization with an IC₅₀ value in the low micromolar range. This provides a compelling explanation for its potent cytotoxic effect on cancer cell lines. It acts as a microtubule destabilizer, similar to well-known agents like vinca alkaloids and nocodazole.
Part 3: Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, the following are detailed, self-validating protocols for the key assays described.
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from established methods for measuring cell metabolic activity.[4]
Materials:
-
Test compound (QCN-2), Positive Control (Doxorubicin)
-
Cancer cell lines (e.g., MCF-7)
-
96-well flat-bottom plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of QCN-2 and Doxorubicin in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Controls: Include wells with medium only (blank), cells with medium and vehicle (e.g., 0.1% DMSO) (negative control), and cells with Doxorubicin (positive control).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Broth Microdilution MIC Assay
This protocol follows the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test compound (QCN-2), Positive Control (Ciprofloxacin)
-
Bacterial strains (S. aureus, E. coli)
-
96-well U-bottom plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL[15]
-
Spectrophotometer (600 nm)
Procedure:
-
Compound Preparation: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of a 2x concentrated stock of QCN-2 (e.g., 256 µg/mL) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10.
-
Controls: Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (broth only).[15]
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[9]
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
This protocol is based on the principle of separating different DNA topologies by agarose gel electrophoresis.
Materials:
-
Purified E. coli DNA Gyrase enzyme
-
Relaxed pBR322 plasmid DNA (substrate)
-
5x Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP)
-
Test compound (QCN-2), Positive Control (Ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of QCN-2 or Ciprofloxacin.
-
Enzyme Addition: Add a defined unit of DNA gyrase to each reaction tube to initiate the reaction. One unit is typically the amount of enzyme required to fully supercoil the DNA substrate under standard conditions.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and Proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
Visualization: Stain the gel with a DNA stain and visualize it under UV light.
-
Data Analysis: The concentration of the compound that inhibits the supercoiling activity by 50% (IC₅₀) is determined by densitometric analysis of the DNA bands.
Protocol 4: Fluorescence-Based Tubulin Polymerization Assay
This protocol utilizes a fluorescent reporter that binds to polymerized microtubules, providing a sensitive measure of assembly.[13][14]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol (as a polymerization enhancer)
-
Fluorescent reporter (e.g., DAPI)
-
Test compound (QCN-2), Positive Control (Nocodazole - inhibitor), Negative Control (Paclitaxel - enhancer)
-
Pre-warmed 96-well black plates
-
Fluorescence plate reader capable of kinetic reads at 37°C
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin reaction mix containing tubulin (e.g., 2 mg/mL), General Tubulin Buffer, GTP, glycerol, and the fluorescent reporter.[13]
-
Compound Addition: Add a small volume of the test compounds or controls at various concentrations to the wells of the pre-warmed 96-well plate.
-
Initiation: To initiate polymerization, add the ice-cold tubulin reaction mix to each well.
-
Kinetic Reading: Immediately place the plate in the fluorescence reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The rate and extent of polymerization are calculated. The IC₅₀ value is determined by plotting the inhibition of polymerization against the compound concentration.
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The Difluoroquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the quinolone core represents a privileged scaffold, a foundational structure of remarkable versatility. The strategic introduction of two fluorine atoms onto this scaffold gives rise to the difluoroquinoline class, a group of compounds that have demonstrated significant potential across a spectrum of therapeutic areas, from infectious diseases to oncology. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of difluoroquinolines, moving beyond a mere catalog of derivatives to elucidate the causal links between molecular architecture and biological function. Grounded in experimental data and established mechanistic principles, this document serves as a practical and authoritative resource for the rational design of next-generation difluoroquinoline-based therapeutics.
The Enduring Legacy and Therapeutic Promise of Difluoroquinolines
The journey of quinolones in medicine began with the discovery of nalidixic acid in the 1960s. However, it was the introduction of a fluorine atom at the C-6 position that revolutionized the field, leading to the potent fluoroquinolone antibiotics. The addition of a second fluorine atom, typically at C-8, further modulates the electronic and steric properties of the molecule, often enhancing its efficacy and pharmacokinetic profile. This guide will dissect the SAR of difluoroquinolines in their primary roles as antibacterial agents, and explore their expanding applications as anticancer therapeutics and kinase inhibitors, providing a comparative framework for future drug discovery efforts.
Difluoroquinolines as Antibacterial Agents: Targeting Bacterial Topoisomerases
The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately, bacterial cell death. The SAR of difluoroquinolines in this context is well-established, with key modifications at several positions on the quinolone ring dictating potency and spectrum of activity.
The Critical N-1 and C-7 Substitutions: A Symphony of Potency and Spectrum
The substituents at the N-1 and C-7 positions of the quinolone core are paramount in defining the antibacterial profile of difluoroquinolines.
-
The N-1 Position: The Power of the Cyclopropyl Ring. The introduction of a cyclopropyl group at the N-1 position is a hallmark of many potent fluoroquinolones. This small, strained ring system is thought to enhance the binding affinity of the drug to the DNA-gyrase complex, leading to increased inhibitory activity. While other small alkyl groups can be tolerated, the cyclopropyl moiety consistently confers superior potency. Aryl substituents at N-1, such as a p-fluorophenyl or p-hydroxyphenyl group, have also been shown to yield excellent in vitro potency and in vivo efficacy.
-
The C-7 Position: Tailoring the Spectrum of Activity. The C-7 position is the most versatile site for modification, allowing for the introduction of various cyclic amines that significantly impact the antibacterial spectrum, potency, and pharmacokinetic properties. Piperazine and its derivatives are the most common substituents at this position.
-
Unsubstituted Piperazine: Confers good activity against Gram-negative bacteria.
-
Methylated Piperazine (e.g., 4-methyl-1-piperazinyl): Often enhances potency.
-
Bulky Substituents: The addition of larger, more complex heterocycles at C-7 can expand the spectrum of activity to include Gram-positive and atypical bacteria. For instance, the introduction of a 7-(cis-3,5-dimethyl-1-piperazinyl) group, as seen in sparfloxacin, a difluoroquinolone, leads to improved potency compared to ciprofloxacin. Fused heterocyclic rings, such as benzimidazole, attached to the C-7 position have also demonstrated potent activity, particularly against S. aureus.
-
The Influence of C-5 and C-8 Substitutions: Fine-Tuning Activity and Safety
-
The C-5 Position: Substitution at the C-5 position can further enhance antibacterial activity. An amino group at this position, as seen in sparfloxacin, has been shown to be optimal for overall antibacterial properties.
-
The C-8 Position: The Second Fluorine and Beyond. In difluoroquinolines, a fluorine atom at the C-8 position generally enhances in vitro potency. However, this position is also associated with phototoxicity. Replacing the C-8 fluorine with a methoxy group can mitigate this side effect while retaining good antibacterial activity. A halogen (F or Cl) at the C-8 position can also improve oral absorption and activity against anaerobic bacteria.
Comparative Antibacterial Activity of Representative Difluoroquinolines
| Compound | N-1 Substituent | C-5 Substituent | C-7 Substituent | Key Activity Highlights |
| Sparfloxacin | Cyclopropyl | Amino | cis-3,5-dimethyl-1-piperazinyl | Superior in vitro and in vivo potency compared to ciprofloxacin, with a broad spectrum of activity. |
| Arylfluoroquinolone Analog (Compound 45) | p-Fluorophenyl | H | 1-Piperazinyl | Excellent in vitro potency and in vivo efficacy. |
| FA103 | Cyclopropyl | Amino | 7-perhydrodiazepinone | Broad antibacterial spectrum with improved activity against Gram-positive bacteria. |
Difluoroquinolines in Oncology: A Shift in Therapeutic Target
Intriguingly, modifications to the fluoroquinolone scaffold can shift their therapeutic application from antibacterial to anticancer agents. This transition in activity is often associated with a change in the primary molecular target, from bacterial topoisomerases to human topoisomerase II and various protein kinases involved in cancer cell signaling.
Targeting Human Topoisomerase II
Similar to their mechanism of action in bacteria, certain fluoroquinolone derivatives can inhibit human topoisomerase II, an enzyme essential for cell division in rapidly proliferating cancer cells. The structural modifications that confer this activity often involve the C-3 and C-7 positions. While the core quinolone structure is responsible for the interaction with the enzyme-DNA complex, substituents at these positions can enhance the stability of this complex and increase cytotoxic potency.
Difluoroquinolines as Kinase Inhibitors
The quinoline scaffold is a common feature in many approved kinase inhibitors. Difluoroquinolines have emerged as promising candidates for the development of novel inhibitors targeting key kinases in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
EGFR Inhibition: Overexpression of EGFR is a hallmark of many cancers. Several 4-anilinoquinazoline and 4-anilinoquinoline derivatives are potent EGFR inhibitors. The SAR for EGFR inhibition by quinoline-based compounds suggests that the 4-anilino moiety is crucial for binding to the ATP-binding site of the kinase. Modifications at other positions of the quinoline ring can be explored to enhance potency and selectivity. For instance, certain 2-arylquinolines have been identified as dual EGFR and Focal Adhesion Kinase (FAK) inhibitors.
-
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and is primarily driven by the VEGFR-2 signaling pathway. The development of small molecule inhibitors of VEGFR-2 is a key strategy in cancer therapy. While specific SAR data for difluoroquinolines as VEGFR-2 inhibitors is an emerging area, the general principles of kinase inhibitor design, focusing on interactions with the hinge region and the hydrophobic pocket of the ATP-binding site, are applicable.
Comparative Anticancer Activity of Selected Quinolone Derivatives
| Compound Class | Target | Key Structural Features | Representative Activity |
| 2-Arylquinolines | EGFR/FAK | Aryl group at C-2 | IC50 values in the nanomolar range for EGFR and FAK inhibition. |
| 4-Anilinoquinolines | EGFR | 4-Anilino substituent | Potent irreversible inhibition of EGFR. |
Experimental Protocols: From Synthesis to Biological Evaluation
The successful development of novel difluoroquinoline derivatives hinges on robust and reproducible experimental methodologies. This section provides an overview of key experimental workflows.
General Synthesis of C-7 Substituted Difluoroquinolines
The most common synthetic route to C-7 substituted difluoroquinolines involves the nucleophilic aromatic substitution of a halogen (typically chlorine or fluorine) at the C-7 position of the quinolone core with a desired cyclic amine.
Caption: General synthetic scheme for C-7 substituted difluoroquinolines.
Step-by-Step Protocol for the Synthesis of a 7-Piperazinyl-Difluoroquinolone Derivative:
-
Reaction Setup: To a solution of the 7-chloro-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid in a suitable solvent (e.g., dimethyl sulfoxide), add an excess of the desired piperazine derivative.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or potassium carbonate, to scavenge the HCl generated during the reaction.
-
Heating: Heat the reaction mixture at an elevated temperature (e.g., 80-140°C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture and pour it into water. The precipitated product is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and then dried. Further purification can be achieved by recrystallization or column chromatography.
In Vitro Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, such as DNA relaxation or decatenation.
Protocol for Topoisomerase II-Mediated DNA Cleavage Assay:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase IIα, and reaction buffer (containing ATP and MgCl2).
-
Compound Addition: Add varying concentrations of the difluoroquinoline derivative to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing SDS and EDTA.
-
Protein Digestion: Treat the samples with proteinase K to digest the topoisomerase.
-
Agarose Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis. An increase in the amount of linear and nicked DNA compared to the control indicates topoisomerase II-mediated DNA cleavage induced by the compound.
Future Directions and Concluding Remarks
The difluoroquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The well-defined SAR for antibacterial activity provides a solid foundation for the rational design of new antibiotics to combat the growing threat of antimicrobial resistance. Furthermore, the burgeoning field of difluoroquinolines as anticancer agents and kinase inhibitors presents exciting opportunities for drug development.
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models can aid in the prediction of the biological activity of novel difluoroquinoline derivatives, thereby streamlining the drug discovery process.
-
Hybrid Molecules: The synthesis of hybrid molecules that combine the difluoroquinoline scaffold with other pharmacophores is a promising strategy to enhance potency, overcome resistance, and achieve multi-targeting effects.
-
Selectivity Profiling: For anticancer applications, a thorough evaluation of the selectivity of difluoroquinoline-based kinase inhibitors against a panel of kinases is crucial to minimize off-target effects.
By leveraging the principles of medicinal chemistry and a deep understanding of the structure-activity relationships outlined in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of the difluoroquinoline scaffold.
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A Head-to-Head Comparison: The Impact of 7-Position Halogen Substitution on the Efficacy of Quinoline Analogs
A definitive guide for researchers navigating the nuanced landscape of quinoline-based drug discovery. This document provides an in-depth analysis of 7-chloro versus 7-fluoro quinoline analogs, supported by experimental data and protocols to inform rational drug design.
In the relentless pursuit of novel therapeutics, particularly in the realm of antimalarial agents, the quinoline scaffold remains a cornerstone of medicinal chemistry.[1][2] The substitution pattern on this privileged structure profoundly influences its biological activity. Among the various positions amenable to modification, the 7-position has been a focal point of extensive structure-activity relationship (SAR) studies. This guide offers a critical comparison of two key halogen substitutions at this position—chloro and fluoro—to elucidate their differential impact on efficacy and provide actionable insights for drug development professionals.
The Crucial Role of the 7-Position Substituent: A Mechanistic Overview
Quinoline antimalarials, most notably chloroquine, primarily exert their effect by disrupting the detoxification of heme within the malaria parasite's digestive vacuole.[3][4] Plasmodium falciparum, during its intraerythrocytic stage, digests host hemoglobin, releasing toxic free heme. The parasite neutralizes this threat by polymerizing it into inert hemozoin crystals.[4][5] Quinolines, being weak bases, accumulate in the acidic environment of the digestive vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[3][6] This leads to the buildup of toxic heme, ultimately killing the parasite.[4] The electronic and steric properties of the substituent at the 7-position are critical for this interaction and for the overall physicochemical properties that govern drug accumulation and target engagement.
Comparative Efficacy: 7-Chloro vs. 7-Fluoro Analogs
Experimental evidence consistently demonstrates a significant difference in the antimalarial potency of 7-chloro and 7-fluoro quinoline analogs. The 7-chloro substitution, as seen in the archetypal chloroquine, is considered optimal for activity.[7][8]
In Vitro Antiplasmodial Activity
Studies comparing the 50% inhibitory concentration (IC50) of these analogs against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum reveal a clear trend. 7-Chloro-4-aminoquinolines generally exhibit potent activity against CQS strains and, in many cases, retain significant activity against CQR strains.[9][10] In contrast, their 7-fluoro counterparts are typically less active against CQS strains and show a more pronounced loss of efficacy against CQR strains.[9]
One study systematically examined the SAR of 7-substituted 4-aminoquinolines and found that 7-iodo and 7-bromo analogs had comparable activity to the 7-chloro analogs against both CQS and CQR strains. However, the 7-fluoro analogs were less active against CQS P. falciparum and substantially less active against CQR strains.[9] This suggests that the nature of the halogen at the 7-position plays a critical role in overcoming resistance mechanisms.
| Analog Type | Substituent at C7 | P. falciparum Strain | IC50 (nM) - Representative Data | Reference |
| 4-Aminoquinoline | Chloro (Cl) | Chloroquine-Susceptible | 3-12 | [9] |
| 4-Aminoquinoline | Chloro (Cl) | Chloroquine-Resistant | 3-12 | [9] |
| 4-Aminoquinoline | Fluoro (F) | Chloroquine-Susceptible | 15-50 | [9] |
| 4-Aminoquinoline | Fluoro (F) | Chloroquine-Resistant | 18-500 | [9] |
Table 1: Comparative In Vitro Antiplasmodial Activity of 7-Halo-4-Aminoquinolines. This table summarizes representative IC50 values, highlighting the generally superior potency of 7-chloro analogs, especially against resistant parasite strains.
The reduced activity of the 7-fluoro analogs may be attributed to the high electronegativity and small size of the fluorine atom, which can alter the electronic distribution of the quinoline ring and its interaction with the heme target. It is also plausible that these physicochemical differences affect the drug's ability to accumulate in the parasite's food vacuole.
Physicochemical Properties: A Tale of Two Halogens
The choice of halogen at the 7-position significantly influences the physicochemical properties of the quinoline analog, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.
| Property | 7-Chloroquinoline | 7-Fluoroquinoline | Implication |
| Molecular Weight | Higher | Lower | Can influence membrane permeability and binding interactions. |
| Lipophilicity (logP) | Generally higher | Generally lower | Affects membrane transport, protein binding, and accumulation in the acidic food vacuole. |
| Electronegativity | Lower | Higher | Alters the electron density of the quinoline ring, potentially affecting target binding. |
| pKa | Similar | Similar | Both are weak bases, allowing for accumulation in acidic compartments. |
Table 2: Comparison of Key Physicochemical Properties.
The higher lipophilicity of 7-chloro analogs is thought to be a contributing factor to their superior activity, as it facilitates passage through cellular membranes to reach the site of action.
Experimental Protocols for Efficacy Evaluation
To ensure the generation of robust and reproducible data when comparing novel quinoline analogs, the following standardized protocols are recommended.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-Based)
This assay is a widely adopted method for determining the IC50 of antimalarial compounds.[11] It leverages the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.
Step-by-Step Methodology:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 for CQS and K1 or Dd2 for CQR) in human O+ erythrocytes at 2-5% hematocrit in RPMI 1640 medium supplemented with 10% human serum or 0.5% Albumax II.[11]
-
Assay Setup: In a 96-well plate, add serially diluted compounds. Subsequently, add parasite culture (1% parasitemia, 2% hematocrit) to each well.[11] Include positive (e.g., chloroquine) and negative (no drug) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).[11]
-
Lysis and Staining: Freeze the plates at -80°C to lyse the erythrocytes. Thaw and add SYBR Green I lysis buffer.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Hemozoin Inhibition Assay
This assay provides insights into the mechanism of action by directly measuring the compound's ability to inhibit heme polymerization.
Step-by-Step Methodology:
-
Reaction Mixture: In a 96-well plate, combine a solution of hemin chloride in DMSO, the test compound at various concentrations, and acetate buffer (pH 4.8).
-
Initiation: Initiate the reaction by adding a solution of sodium dodecyl sulfate (SDS).
-
Incubation: Incubate the plate at 37°C for 18-24 hours to allow for hemozoin formation.
-
Washing and Solubilization: Centrifuge the plate, discard the supernatant, and wash the hemozoin pellet with DMSO. Solubilize the pellet in NaOH.
-
Absorbance Measurement: Read the absorbance at 405 nm. A higher absorbance indicates less inhibition of hemozoin formation.
-
Data Analysis: Calculate the IC50 for hemozoin inhibition.
Visualizing the Scientific Rationale
The following diagrams illustrate the core concepts discussed in this guide.
Caption: Mechanism of action of quinoline antimalarials.
Caption: A typical workflow for evaluating quinoline analogs.
Conclusion and Future Directions
The evidence strongly supports the superiority of the 7-chloro substitution over the 7-fluoro substitution in the context of traditional 4-aminoquinoline antimalarials. The 7-chloro analogs consistently demonstrate greater potency, particularly against drug-resistant strains of P. falciparum. This is likely due to a combination of favorable physicochemical properties, including optimal lipophilicity and electronic characteristics that facilitate drug accumulation and target interaction.
For researchers in the field, this guide underscores the importance of the 7-position and provides a framework for the rational design and evaluation of new quinoline-based drug candidates. While the 7-chloro moiety has proven highly effective, the exploration of other substitutions at this and other positions on the quinoline scaffold continues to be a promising avenue for the development of the next generation of antimalarial therapies that can overcome existing resistance mechanisms.
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A Comparative Guide to the In Vitro Evaluation of 4-Aminoquinoline Derivatives as Anticancer Agents
Introduction: Repurposing a Privileged Scaffold for Oncology Research
The 4-aminoquinoline scaffold, a cornerstone of antimalarial therapies exemplified by chloroquine (CQ), is now a subject of intense investigation for its anticancer potential.[1][2] This has led to the synthesis and evaluation of a diverse array of 4-aminoquinoline derivatives, which have demonstrated significant cytotoxic effects against various cancer cell lines.[1] This guide provides a comparative analysis of the in vitro performance of these derivatives, supported by experimental data and detailed methodologies, to assist researchers in navigating this promising class of compounds.
The anticancer activity of 4-aminoquinoline derivatives is not attributed to a single mechanism but rather a combination of effects. These compounds are known to be lysosomotropic agents, accumulating in the acidic environment of lysosomes and disrupting their function, which can trigger apoptosis.[3][4] A key mechanism is the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive stress.[5][6] By blocking the final stage of autophagy, these derivatives can sensitize cancer cells to other therapies.[5][6] Furthermore, some derivatives have been shown to modulate critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4]
Comparative Efficacy of 4-Aminoquinoline Derivatives: A Data-Driven Analysis
The cytotoxic effects of various 4-aminoquinoline derivatives have been extensively studied across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) are the key metrics for comparing the potency of these compounds. The data consistently demonstrates that synthetic derivatives can surpass the anticancer activity of the parent compound, chloroquine.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies have revealed that modifications to the 4-aminoquinoline scaffold significantly impact anticancer activity. A crucial determinant of cytotoxicity is the nature of the substituent at the 7-position of the quinoline ring. Electron-withdrawing groups, particularly a chloro group, at this position have been shown to enhance anticancer activity.[1][7] For instance, a 7-chloro substituted derivative exhibited a five-fold increase in cytotoxicity against MDA-MB-468 breast cancer cells compared to chloroquine.[1] Conversely, replacing the chloro group with fluoro, trifluoromethyl, or methoxy groups has been reported to decrease cytotoxicity.[1]
Performance Against Breast Cancer Cell Lines
Breast cancer cell lines, representing different subtypes of the disease, have been a primary focus for evaluating 4-aminoquinoline derivatives. The MCF-7 cell line (estrogen receptor-positive) and triple-negative breast cancer (TNBC) cell lines like MDA-MB-468 and MDA-MB-231 are commonly used.
One study highlighted that N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was particularly effective against MDA-MB-468 cells, outperforming both chloroquine and amodiaquine.[8] In the same study, butyl-(7-fluoro-quinolin-4-yl)-amine demonstrated greater potency against MCF-7 cells than chloroquine.[8] Another investigation focusing on 4-aminoquinoline-sulfonamide hybrids identified 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (13; VR23) as a highly effective compound against a panel of breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7), while showing lower toxicity to non-cancerous breast epithelial cells.[9]
The following table summarizes the cytotoxic activity of selected 4-aminoquinoline derivatives against human breast cancer cell lines, providing a snapshot of their comparative efficacy.
| Compound | Cell Line | GI50 (µM) | Reference |
| Chloroquine | MDA-MB-468 | 24.36 | [10] |
| Chloroquine | MCF-7 | 20.72 | [10] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [10] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | 10.85 | [10] |
| butyl-(7-fluoro-quinolin-4-yl)-amine | MDA-MB-468 | 11.01 | [10] |
| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | [10] |
| 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline | MDA-MB231 | 4.5 | [9] |
| 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline | MDA-MB468 | 3.2 | [9] |
| 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline | MCF7 | 5.1 | [9] |
Key In Vitro Experimental Workflows
A robust in vitro evaluation of novel anticancer agents requires a multi-pronged approach to assess not only cytotoxicity but also the underlying mechanisms of action. The following diagram outlines a typical experimental workflow for characterizing 4-aminoquinoline derivatives.
Experimental workflow for in vitro evaluation.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in the evaluation of 4-aminoquinoline derivatives.
Protocol 1: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
4-aminoquinoline derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 4-aminoquinoline derivatives in complete medium. After 24 hours, replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with the 4-aminoquinoline derivative. For adherent cells, use trypsin and collect both the detached and adherent cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This method uses propidium iodide (PI) to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.[16][17]
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% ethanol (ice-cold)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest approximately 1 x 10⁶ cells and wash with PBS. Resuspend the cell pellet in 0.5 mL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Cell Migration Assessment using the Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study cell migration in vitro.[18][19][20]
Materials:
-
Cancer cells
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create the "Wound": Use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the 4-aminoquinoline derivative at a non-lethal concentration.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure to assess the effect of the compound on cell migration.
Protocol 5: Western Blot Analysis of the PI3K/Akt/mTOR Signaling Pathway
Western blotting is used to detect the expression levels of specific proteins in a sample, providing insights into the modulation of signaling pathways.[21][22][23]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescence substrate and visualize the protein bands using an imaging system.
Signaling Pathways Modulated by 4-Aminoquinoline Derivatives
As mentioned, 4-aminoquinoline derivatives can exert their anticancer effects by modulating key signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.
Modulation of the PI3K/Akt/mTOR pathway.
Conclusion
4-Aminoquinoline derivatives represent a highly promising class of compounds for the development of novel anticancer agents. Their multifaceted mechanisms of action, including direct cytotoxicity, autophagy inhibition, and modulation of critical signaling pathways, offer multiple avenues for therapeutic intervention. The comparative data and detailed protocols provided in this guide are intended to empower researchers to effectively evaluate and advance the most promising candidates from this versatile chemical scaffold. Further in vivo studies are warranted to fully translate the in vitro potential of these compounds into effective cancer therapies.
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Assessing the Antibacterial Spectrum of New Quinoline Compounds: A Comparative Guide
In the relentless battle against antimicrobial resistance, the discovery and development of new antibacterial agents are paramount. Among the classes of synthetic antibiotics, quinolones have historically been a cornerstone in treating a wide array of bacterial infections.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antibacterial spectrum of new quinoline compounds. By integrating established methodologies with expert insights, this document will navigate the essential experiments, from determining inhibitory concentrations to understanding the dynamics of bacterial killing, ensuring scientific integrity and producing robust, comparable data.
The Enduring Relevance of Quinolones and the Imperative for Novelty
Quinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3] These enzymes are critical for DNA replication, repair, and recombination, and their inhibition leads to the fragmentation of the bacterial chromosome and subsequent cell death.[4][5] The first generation of quinolones, such as nalidixic acid, had a limited spectrum of activity, primarily against Gram-negative bacteria.[2] Subsequent generations, particularly the fluoroquinolones, introduced a fluorine atom, which significantly broadened their spectrum to include Gram-positive bacteria.[2]
However, the extensive use and misuse of these potent agents have led to the emergence of widespread resistance, threatening their clinical efficacy.[4][6] The primary mechanisms of resistance include mutations in the quinolone resistance-determining regions (QRDRs) of the target enzyme genes (gyrA, gyrB, parC, and parE), reduced drug accumulation via efflux pumps or decreased porin expression, and plasmid-mediated resistance.[1][7][8] This escalating resistance necessitates the development of new quinoline derivatives that can evade these mechanisms and exhibit potent activity against multidrug-resistant pathogens.
Experimental Design: The Foundation of a Robust Assessment
A rigorous evaluation of a new quinoline compound's antibacterial spectrum hinges on a well-conceived experimental design. The choices made at this stage directly impact the quality and comparability of the data generated.
2.1. Strain Selection: A Clinically Relevant Panel
The selection of bacterial strains is a critical first step. The panel should include a diverse range of clinically relevant Gram-positive and Gram-negative pathogens. It is essential to include both wild-type, susceptible strains and well-characterized resistant isolates, including those with known quinolone resistance mechanisms. Standard quality control (QC) strains, such as those recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), must be included to ensure the validity of the testing methodology.[9][10]
A representative panel should include:
-
Gram-positive cocci: Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA), Staphylococcus epidermidis, Streptococcus pneumoniae, and Enterococcus faecalis (including vancomycin-resistant enterococci - VRE).[11]
-
Gram-negative bacilli: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii.[12][13]
2.2. Comparator Antibiotics: Establishing a Benchmark
To contextualize the activity of a new quinoline compound, it is crucial to test it alongside established antibiotics. The choice of comparators should include:
-
Existing Fluoroquinolones: Ciprofloxacin and Levofloxacin are common choices to benchmark against previous generations.
-
Antibiotics with Different Mechanisms of Action: Including agents like Vancomycin (a glycopeptide) or a beta-lactam provides a broader perspective on the new compound's relative potency.[14]
Core Methodology I: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the foundational metric for assessing an antibiotic's potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12][15] The broth microdilution method is the most common and standardized technique for determining MIC values.[14][16]
3.1. Step-by-Step Protocol for Broth Microdilution
-
Preparation of Reagents:
-
Prepare a stock solution of the new quinoline compound and comparator antibiotics in a suitable solvent.
-
Use cation-adjusted Mueller-Hinton Broth (CAMHB) as the testing medium.[14]
-
-
Preparation of Microtiter Plates:
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[12][14]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[14]
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[12]
-
3.2. Workflow for MIC Determination
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
3.3. Comparative MIC Data
The following table presents a hypothetical but representative dataset for two new quinoline compounds (NQ-101 and NQ-102) compared to Ciprofloxacin and Vancomycin.
| Bacterial Species | Strain | NQ-101 MIC (µg/mL) | NQ-102 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 (MSSA) | 0.25 | 0.5 | 0.5 | 1 |
| Staphylococcus aureus | ATCC 33591 (MRSA) | 0.5 | 1 | 8 | 1 |
| Enterococcus faecalis | ATCC 29212 (VSE) | 1 | 2 | 1 | 2 |
| Enterococcus faecalis | ATCC 700802 (VRE) | 2 | 4 | 2 | >256 |
| Escherichia coli | ATCC 25922 | 0.06 | 0.125 | 0.03 | >256 |
| Pseudomonas aeruginosa | ATCC 27853 | 1 | 4 | 0.5 | >256 |
| Klebsiella pneumoniae | ATCC 700603 (ESBL) | 0.5 | 1 | 16 | >256 |
| Acinetobacter baumannii | ATCC 19606 | 1 | 2 | 4 | >256 |
Core Methodology II: Time-Kill Kinetics Assay
While the MIC provides information on the concentration required to inhibit growth, it does not describe the rate at which the bacteria are killed. A time-kill kinetics assay is employed to determine whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and to evaluate the pharmacodynamics of the compound over time.[18][19] Bactericidal activity is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[18]
4.1. Step-by-Step Protocol for Time-Kill Assay
-
Preparation:
-
Prepare a standardized bacterial inoculum in logarithmic growth phase.
-
Prepare tubes or flasks with CAMHB containing the new quinoline compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).
-
Include a growth control tube without any antibiotic.
-
-
Inoculation:
-
Inoculate the tubes with the bacterial suspension to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[20]
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each antibiotic concentration.
-
4.2. Workflow for Time-Kill Kinetics Assay
Caption: Workflow for Time-Kill Kinetics Assay.
4.3. Interpreting Time-Kill Data
The results of a time-kill assay are typically presented as a graph. A bactericidal agent will show a rapid and sustained decrease in bacterial count, while a bacteriostatic agent will keep the bacterial population relatively stable. The rate of killing can also be concentration-dependent.
Mechanism of Action and Resistance: A Deeper Dive
Understanding how a new quinoline compound interacts with its targets and how bacteria might develop resistance is crucial for its long-term viability.
5.1. Target Inhibition
Quinolones form a ternary complex with the bacterial type II topoisomerase (DNA gyrase or topoisomerase IV) and the DNA.[3] This complex stabilizes the double-strand DNA break created by the enzyme, preventing re-ligation and leading to lethal chromosome fragmentation.[4] While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive bacteria.[7] Assays to confirm the inhibition of these specific enzymes can provide valuable mechanistic insights.
5.2. Circumventing Resistance
A key goal for new quinoline development is to overcome existing resistance mechanisms. A new compound might achieve this by:
-
Enhanced Binding Affinity: Having a stronger interaction with the target enzymes, even in their mutated forms.
-
Evading Efflux: Possessing a chemical structure that is not recognized by common efflux pumps.
-
Increased Permeation: Having improved ability to penetrate the bacterial cell wall, particularly in Gram-negative bacteria.[6]
5.3. Quinolone Mechanism of Action and Resistance Pathway
Caption: Quinolone Mechanism of Action and Bacterial Resistance Pathways.
Conclusion: Synthesizing the Data for a Comprehensive Profile
The assessment of a new quinoline compound's antibacterial spectrum is a multi-faceted process that requires meticulous execution and careful interpretation. By combining standardized MIC testing with dynamic time-kill assays and mechanistic studies, researchers can build a comprehensive profile of a new drug candidate. This integrated approach, grounded in the principles of scientific integrity and guided by established protocols from bodies like CLSI and EUCAST, is essential for identifying promising new quinolones that can effectively combat the growing threat of antibiotic-resistant bacteria.[21][22][23] The data generated through these comparative guides will be instrumental in driving informed decisions in the long and arduous journey of drug development.
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A Comparative Guide to the Antimalarial Activity of Substituted 4-Aminoquinolines
For Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinoline scaffold remains a cornerstone in antimalarial chemotherapy, despite the rise of resistance to its most famous derivative, chloroquine (CQ).[1] The relentless evolution of Plasmodium falciparum, the most lethal malaria parasite, necessitates a continuous effort to design novel 4-aminoquinoline analogues that can circumvent existing resistance mechanisms.[1][2] This guide provides an in-depth comparison of the antimalarial activity of various substituted 4-aminoquinolines, grounded in experimental data, to inform the rational design of next-generation therapies.
The Core Mechanism and the Challenge of Resistance
4-aminoquinolines exert their antimalarial effect by interfering with the parasite's detoxification of heme. During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic digestive vacuole (DV), releasing large quantities of toxic free heme.[3][4] To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin.[3]
As weak bases, 4-aminoquinolines accumulate in the acidic DV. There, they are protonated and subsequently cap the growing hemozoin crystal, preventing further polymerization.[5] The resulting buildup of free heme is toxic to the parasite, leading to its death.
The primary mechanism of chloroquine resistance in P. falciparum is linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane.[3][6][7] These mutations, most notably the K76T mutation, enable the transporter to efflux protonated chloroquine from the DV, reducing its concentration at the site of action and rendering the drug ineffective.[3][4][6][7][8]
Logical Relationship: Mechanism of Action and Resistance
Caption: Workflow for the SYBR Green I-based antiplasmodial assay.
Step-by-Step Methodology:
-
Parasite Culture: Maintain a continuous culture of P. falciparum (both a CQS strain like 3D7 or NF54 and a CQR strain like Dd2 or K1) in human erythrocytes using standard RPMI 1640 medium supplemented with human serum and Albumax. Synchronize the culture to the ring stage using 5% D-sorbitol treatment. [9]2. Plate Preparation: Prepare 2-fold serial dilutions of the test compounds in complete culture medium in a 96-well microtiter plate. Include a known antimalarial (e.g., chloroquine) as a positive control and drug-free wells as a negative control (100% growth). [9]3. Parasite Addition: Adjust the synchronized parasite culture to 2% parasitemia and 2% hematocrit. Add 100 µL of this suspension to each well, resulting in a final volume of 200 µL with 1% parasitemia and 1% hematocrit. [9]4. Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. [9]5. Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. [9]Mix gently and incubate in the dark at room temperature for 1-2 hours. [9]6. Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. [9]7. Data Analysis: Subtract the background fluorescence of blank wells. Normalize the data to the negative control wells and plot the percentage of growth inhibition versus the log of the compound concentration. Calculate the IC₅₀ value using a non-linear regression model. [9]
To ensure that the observed antimalarial activity is not due to general toxicity, a cytotoxicity assay against a mammalian cell line (e.g., Vero or HepG2) is essential. The MTT assay is a colorimetric method that measures cell metabolic activity. [10] Step-by-Step Methodology:
-
Cell Seeding: Seed a mammalian cell line (e.g., Vero cells) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours. [11]2. Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours. [11]3. MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [11][12]4. Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals. [11]5. Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at approximately 570 nm. 6. Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve. The Selectivity Index (SI = CC₅₀ / IC₅₀) can then be determined, with a higher SI value indicating greater selectivity for the parasite over mammalian cells. [9]
Conclusion and Future Directions
The 4-aminoquinoline scaffold remains a highly viable starting point for the development of new antimalarials. Overcoming chloroquine resistance hinges on the strategic modification of the side chain to evade efflux by the mutant PfCRT transporter. By shortening or lengthening the alkyl chain, and particularly by introducing bulky, lipophilic, or metabolically stable groups, researchers have successfully created analogues with potent activity against multi-drug resistant P. falciparum strains. The continued exploration of novel substitutions, guided by the structure-activity relationships outlined here and validated by robust in vitro assays, holds great promise for the discovery of safe, effective, and resistance-breaking antimalarial drugs.
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Comparative Guide to the Bioactivity of C-7 Substituted Quinolines
Introduction: The Strategic Importance of the Quinoline C-7 Position
The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its role as a "privileged structure" in drug discovery.[1][2][3][4][5] Its derivatives form the basis of numerous therapeutic agents with a vast spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8] The bioactivity of a quinoline derivative is profoundly dictated by the nature and position of its substituents.
Among the various positions on the quinoline ring, the C-7 position on the benzenoid ring holds strategic importance. Substituents at this site can dramatically modulate the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, influences crucial pharmacological parameters such as target binding affinity, membrane permeability, metabolic stability, and overall efficacy. Understanding the impact of C-7 functionalization is therefore critical for the rational design of novel and more potent quinoline-based therapeutics. This guide provides a comparative analysis of how different C-7 substituents impact key bioactivities, supported by experimental data and validated protocols.
Caption: General structure of the quinoline ring, highlighting the strategic C-7 position.
Comparative Analysis of Bioactivity
The choice of a C-7 substituent is not arbitrary; it is a calculated decision based on established Structure-Activity Relationships (SAR) to enhance a desired biological effect. Below, we compare the impact of various C-7 modifications on three major therapeutic areas.
Antimicrobial Activity
The quinolone class of antibiotics, structural cousins of quinolines, famously leverages C-7 substitution to define their antibacterial spectrum and safety profile. Similar principles apply to quinoline derivatives.
Causality Behind Experimental Choices: The rationale for modifying the C-7 position in antimicrobial quinolines is often to enhance bacterial cell wall penetration and/or to improve binding affinity to target enzymes like DNA gyrase. Furthermore, in the face of growing resistance, C-7 functionalization is a key strategy to design efflux pump inhibitors (EPIs), which restore the efficacy of existing antibiotics.[9]
Comparative Data: A study on novel 1-cyclopropyl-6,8-difluoro-4-oxo-3-quinolinecarboxylic acids revealed that substituting the C-7 position with a morpholino group, particularly a 7-(2-(aminomethyl)morpholino) derivative, resulted in better Gram-positive activity than established quinolones like ciprofloxacin.[10] Crucially, these morpholino derivatives also exhibited markedly diminished neurotoxic side effects compared to their 7-piperazino counterparts.[10] In a separate investigation targeting the AdeG efflux pump in Acinetobacter baumannii, C-7 substitutions with hydrophobic side chains like quinoline and phenyl rings were shown to significantly increase the inhibition of efflux activity.[9]
| Compound/Substituent | Organism | Bioactivity (MIC in µg/mL) | Key Finding | Reference |
| Quinolone Derivative 28 (C-7: 2-(aminomethyl)morpholino) | Staphylococcus aureus | Better than Ciprofloxacin | Enhanced Gram-positive activity and reduced neurotoxicity compared to 7-piperazino derivatives. | [10] |
| Quinoline Hybrid 7b (C-7: Chloro) | Staphylococcus aureus | 2 | The chloro group at C-6/C-7 was essential for potent anti-staphylococcal and anti-mycobacterial effects. | [11] |
| Quinoline Hybrid 7h (C-7: Unsubstituted) | Staphylococcus aureus | 20 | Benzyl substitution on the imidazole nitrogen, not C-7, promoted anti-staphylococcal activity in this series. | [11] |
| Quinoline Derivative 6 (C-7: Unsubstituted) | C. difficile | 1.0 | Potent activity against an emerging hypervirulent bacterium, comparable to Vancomycin (MIC = 0.5 µg/mL). | [12] |
| C-7 Phenyl-substituted Quinoline | A. baumannii | Efflux Inhibition Ratio: 3.6 | Hydrophobic C-7 side chains effectively inhibit bacterial efflux pumps. | [9] |
| C-7 Quinoline-substituted Quinoline | A. baumannii | Efflux Inhibition Ratio: 3.8 | A larger, hydrophobic quinoline ring at C-7 further enhances efflux pump inhibition. | [9] |
Antimalarial Activity
The 4-aminoquinoline scaffold is legendary in the fight against malaria, with chloroquine being the most famous example. The SAR for this class is well-defined, and the C-7 substituent is a non-negotiable feature for high potency.
Causality Behind Experimental Choices: The primary mechanism of 4-aminoquinolines involves inhibiting the polymerization of heme into hemozoin in the parasite's digestive vacuole. The C-7 substituent is believed to be crucial for modulating the pKa of the quinoline nitrogen and for proper stacking interactions with heme. An electron-withdrawing group is considered essential.
Comparative Data: The 7-chloro group is the optimal substituent for antimalarial activity in the 4-aminoquinoline class.[13][14] Replacing this electron-withdrawing group with an electron-donating group, such as a methyl group, results in a complete loss of antimalarial activity.[13] This underscores the critical electronic role the C-7 substituent plays. While the 7-chloro group is dominant, other electron-withdrawing groups like 7-cyano have also been explored in derivatives to maintain activity.[6]
| Compound/Substituent | Target | Bioactivity (IC50) | Key Finding | Reference |
| Chloroquine (C-7: Chloro) | P. falciparum (sensitive) | High Potency (nM range) | The 7-chloro group is essential for optimal activity. | [13][15] |
| 7-Methyl Analog (C-7: Methyl) | P. falciparum | Inactive | Replacing the electron-withdrawing Cl with an electron-donating CH3 abolishes activity. | [13] |
| Quinoline Triazole Amide (C-7: Cyano) | P. falciparum | Active | Other electron-withdrawing groups at C-7 can confer antimalarial activity. | [6] |
| Bisquinoline 8 (C-7, C-7': Chloro) | P. falciparum | 1-100 nM | Potent inhibitors of hematin polymerization, retaining the crucial 7-chloro feature. | [15] |
Anticancer Activity
The versatility of the quinoline scaffold extends to oncology, where it has been incorporated into tyrosine kinase inhibitors, DNA intercalators, and tubulin polymerization inhibitors.[2][16] Again, the C-7 position is a frequent site of modification to tune cytotoxic potency.
Causality Behind Experimental Choices: In anticancer drug design, C-7 substituents are chosen to enhance specific interactions with biological targets. For kinase inhibitors, the substituent may occupy a hydrophobic pocket in the ATP-binding site. For DNA-targeting agents, it can influence intercalation and groove binding. The electronic nature of the substituent can also impact the overall reactivity and cell penetration of the compound.
Comparative Data: Studies have consistently shown that introducing electron-withdrawing groups, such as halogens, at the C-7 position can enhance cytotoxic effects against various cancer cell lines.[6] For example, a series of 7-chloro-4-quinolinylhydrazone derivatives displayed potent cytotoxicity against central nervous system (SF-295), colon (HTC-8), and leukemia (HL-60) cancer cell lines, with IC50 values as low as 0.314 µg/cm³.[2]
| Compound/Substituent | Cell Line | Bioactivity (IC50) | Key Finding | Reference |
| 7-chloro-4-quinolinylhydrazone (36) | HL-60 (Leukemia) | 0.314 µg/cm³ | The 7-chloro substituent is part of a potent class of cytotoxic agents. | [2] |
| 3,5,7-trisubstituted quinoline | c-Met expressing cancer cells | Potent (nM range) | C-7 substitution is a key element in designing potent c-Met kinase inhibitors. | [3] |
| 4-amino, 7-substituted-quinoline (37-40) | MCF-7 (Breast Cancer) | Improved vs. Unsubstituted | C-7 substitution improves antiproliferative activity against breast cancer cells. | [2] |
Validated Experimental Protocols
To ensure the reproducibility and integrity of findings, standardized methodologies are paramount. The following protocols represent self-validating systems for the synthesis and evaluation of C-7 substituted quinolines.
Protocol 1: Synthesis via C-H Functionalization
Traditional quinoline syntheses (e.g., Skraup, Gould-Jacob) require starting with a pre-functionalized aniline.[1] Modern methods allow for the direct and regioselective functionalization of the quinoline C-H bond at the C-7 position, offering a more efficient route.[17][18]
Caption: Workflow for modern C-7 selective C-H functionalization.
Step-by-Step Methodology (Cu-Catalyzed C-7 Arylation): This protocol is adapted from a traceless directing strategy.[17][18]
-
Reaction Setup: To an oven-dried reaction vessel, add the N-acyl protected quinoline (1.0 equiv), the desired aryl iodonium triflate (1.2 equiv), and the copper catalyst (e.g., Cu(OAc)₂, 10 mol%).
-
Solvent and Base: Add the appropriate solvent (e.g., dichloroethane) and a base (e.g., K₂CO₃, 2.0 equiv) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS. The N-acyl directing group is often removed in situ under these conditions.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure C-7 substituted quinoline.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Bioactivity Screening Cascade
A logical, tiered approach to screening ensures efficient use of resources and yields reliable, comparable data.
Caption: A streamlined workflow for evaluating the bioactivity of synthesized compounds.
Step-by-Step Methodology (Antimicrobial MIC Assay - Broth Microdilution):
-
Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate sterile growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to each well containing the diluted compound. Include positive controls (bacteria, no compound) and negative controls (medium only). Seal the plate and incubate at 37 °C for 18-24 hours.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Validation: The assay is considered valid if there is robust growth in the positive control wells and no growth in the negative control wells. A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a quality control measure.
Concluding Remarks and Future Outlook
The evidence overwhelmingly demonstrates that the C-7 position is a critical determinant of quinoline bioactivity. Across antimicrobial, antimalarial, and anticancer applications, the strategic installation of substituents at this site profoundly influences potency and pharmacological profile.
Key Structure-Activity Relationship Insights:
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Safety Operating Guide
A Guide to the Safe Disposal of 4-Chloro-5,7-difluoroquinoline-3-carbonitrile for Laboratory Professionals
This document provides a comprehensive, step-by-step protocol for the proper disposal of 4-Chloro-5,7-difluoroquinoline-3-carbonitrile. As a specialized chemical compound, ensuring safety and regulatory compliance during its disposal is paramount. The following procedures are designed to provide essential, immediate safety and logistical information.
Given the absence of a specific, dedicated Safety Data Sheet (SDS) for this compound, this guidance is synthesized from the known hazards of structurally analogous compounds, including halogenated quinolines and aromatic nitriles. The molecular structure dictates a precautionary approach, assuming potential toxicity and environmental hazards. The quinoline core is biologically active, the chloro- and fluoro- groups classify it as a halogenated organic compound, and the nitrile group (-C≡N) introduces specific toxicity concerns.[1][2] It is imperative to handle this compound with the utmost care, assuming it may be harmful, an irritant, and toxic to aquatic life.[3]
Hazard Assessment & Core Safety Principles
Before handling, it is crucial to understand the risks associated with the compound's functional groups.
-
Halogenated Quinolines: Quinolines and their derivatives are used as intermediates in manufacturing various products, including dyes and agricultural chemicals.[2] Halogenated heterocyclic compounds are often persistent in the environment and can be toxic to aquatic life with long-lasting effects.[3] Regulatory bodies like the EPA maintain lists of halogenated organic compounds that are subject to specific land disposal restrictions.[4][5]
-
Nitrile Compounds: The carbonitrile group can be toxic. Detoxification in the environment can occur, but the parent compounds often pose a risk to living organisms.[1]
-
Assumed Hazards: Based on similar structures like 4,7-Dichloroquinoline, we must assume this compound causes skin and eye irritation and may cause an allergic skin reaction.[3]
The guiding principle for disposal is to prevent environmental release.[3][6] This chemical must not be disposed of through standard laboratory drains or as general municipal waste. The only acceptable method is through a licensed and approved hazardous waste disposal service, typically involving high-temperature incineration.[7][8]
Immediate Safety & Handling Precautions
Prior to initiating any disposal-related activities, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The causality behind each PPE choice is to create a complete barrier against potential exposure routes.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves.[8] | To prevent dermal contact and absorption. Nitrile provides good resistance against a range of chemicals. |
| Eye Protection | Safety goggles or a full-face shield.[9] | To protect against accidental splashes of solutions or contact with fine powder. |
| Lab Coat | Standard, long-sleeved laboratory coat. | To protect clothing and underlying skin from contamination. |
| Respiratory | Work should be conducted in a certified chemical fume hood.[8] | To prevent the inhalation of airborne powder or aerosols, which is a primary route of exposure. |
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation, containment, and disposal of this compound waste.
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent accidental reactions and ensure compliant disposal. Never mix this waste stream with incompatible chemicals, particularly strong oxidizing agents.[10]
-
Solid Waste:
-
Collect all non-contaminated, expired, or surplus solid this compound in its original container if possible.
-
If the original container is compromised, transfer the solid waste into a new, dedicated, and sealable container made of compatible material (e.g., HDPE - high-density polyethylene).
-
This container must be clearly labeled for hazardous waste.[11]
-
-
Contaminated Materials:
-
Collect any materials grossly contaminated with the compound, such as weighing paper, gloves, bench protectors, and disposable labware.
-
Place these items into a separate, clearly labeled hazardous waste bag or a dedicated, sealable container.[8]
-
-
Liquid Waste (Solutions):
-
If the compound is in a solution, collect it in a sealed, leak-proof, and chemically compatible hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[11]
-
Step 2: Labeling and Documentation
Accurate labeling is a regulatory requirement and ensures the safety of everyone who will handle the container.
-
Labeling: The waste container must be affixed with a hazardous waste label that includes:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".
-
Appropriate hazard pictograms (based on analogous compounds: Skull and Crossbones, Health Hazard, Environmental Hazard).[11]
-
The date when waste was first added to the container (accumulation start date).
-
-
Documentation: Maintain a detailed log of the chemical waste generated, including the chemical name, quantity, and the date of the disposal request. This is essential for regulatory compliance and institutional record-keeping.[11]
Step 3: Storage Pending Disposal
Proper temporary storage is crucial for maintaining a safe laboratory environment.
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.[11]
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
The storage area should have secondary containment to manage potential leaks or spills.
Step 4: Final Disposal Arrangement
Final disposal must be managed by professionals to ensure environmental protection and legal compliance.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or an equivalent office responsible for hazardous waste management.[11]
-
Provide Information: Provide the EHS office with accurate information about the chemical, its quantity, and its known or assumed hazards.
-
Schedule Pickup: Follow their specific instructions for packaging and scheduling a waste pickup. Do not attempt to transport the hazardous waste yourself.
The workflow below summarizes the decision-making process for proper disposal.
Caption: Disposal workflow for this compound.
References
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- Fisher Scientific. (2012).
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- World Health Organization. (n.d.). Decontamination of laboratory areas.
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- PubChem. (n.d.). 4,5-Dichloroquinoline.
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- ChemicalBook. (n.d.). 4-chloro-5,7-difluoro-quinoline-3-carbonitrile.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
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A Researcher's Guide to the Safe Handling of 4-Chloro-5,7-difluoroquinoline-3-carbonitrile
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Chloro-5,7-difluoroquinoline-3-carbonitrile. As a novel compound with limited specific safety data, a cautious and systematic approach to handling is imperative. This document synthesizes information from analogous chemical structures and established safety protocols for hazardous compounds to provide a robust framework for its safe management.
Hazard Assessment: A Synthesis of Structural Toxicology
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a comprehensive hazard assessment must be conducted by evaluating its constituent functional groups. Quinoline derivatives are known for a wide range of biological activities and can be cytotoxic.[1][2][3] The presence of chloro and fluoro groups can enhance its reactivity and toxicity. Furthermore, aromatic nitriles are a class of compounds that can be toxic and may release hydrogen cyanide upon combustion.[4][5] Therefore, it is prudent to handle this compound as a potentially cytotoxic and hazardous material.
Key Hazard Considerations:
-
Inhalation: As a powdered solid, there is a risk of aerosolization, leading to respiratory tract irritation and systemic toxicity.
-
Skin and Eye Contact: Halogenated aromatic compounds can cause skin and eye irritation.[6]
-
Ingestion: Accidental ingestion may lead to toxicity.
-
Cytotoxicity: Functionalized quinolines have demonstrated cytotoxic effects, warranting careful handling to avoid exposure.[1][3]
Personal Protective Equipment (PPE): A Multi-layered Defense
A risk-based approach to PPE selection is critical. The following table outlines the recommended PPE for handling this compound in various laboratory settings.[6][7][8][9]
| Operation | Required PPE | Rationale |
| Handling Solids (Weighing, Aliquoting) | - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- Chemical Splash Goggles- N95 Respirator | To prevent skin contact, eye exposure, and inhalation of fine powders.[8][10] |
| Preparing Solutions | - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- Chemical Splash Goggles and Face Shield- Work in a certified chemical fume hood | To protect against splashes of both the solid and the solvent. A fume hood provides critical vapor and aerosol containment.[7] |
| Running Reactions and Work-up | - Disposable Nitrile Gloves- Lab Coat- Chemical Splash Goggles- Work in a certified chemical fume hood | Standard laboratory practice for handling potentially hazardous chemicals in solution. |
Glove Selection:
For incidental contact, nitrile gloves are a suitable choice.[11] However, for prolonged handling or when working with solutions, it is crucial to consult a glove compatibility chart for the specific solvent being used.[12] Always inspect gloves for any signs of degradation or puncture before and during use.
Operational Plans: From Receipt to Disposal
A clear and concise operational plan is essential for minimizing exposure and ensuring safe handling throughout the lifecycle of the chemical.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with a "Hazardous Chemical" warning sign.
Experimental Workflow:
The following diagram illustrates a recommended workflow for handling this compound in a laboratory setting.
Caption: Experimental workflow for handling this compound.
Emergency Procedures: A Rapid and Coordinated Response
In the event of an exposure or spill, immediate and appropriate action is crucial.
Exposure Response:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[13][14] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][14] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Cleanup:
For small spills of the solid material:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don Appropriate PPE: At a minimum, wear double nitrile gloves, a lab coat, and chemical splash goggles. For larger spills or if there is a risk of aerosolization, an N95 respirator is required.[15]
-
Contain the Spill: Gently cover the spill with absorbent pads or granules to prevent further spread.[15]
-
Clean the Area: Carefully collect the spilled material and absorbent into a designated hazardous waste container. Decontaminate the area by washing with a detergent solution, followed by a rinse with 70% ethanol or isopropanol.[15][16]
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
The decision-making process for responding to a chemical spill is outlined in the following diagram:
Caption: Decision tree for chemical spill response.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
All waste containing this compound, including contaminated consumables and PPE, must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and any other components in the waste stream.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. The likely disposal route for chlorinated organic compounds is high-temperature incineration at a licensed facility.[17][18][19]
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Respirator for Chemicals | Protective Dust Mask - uvex safety. [Link]
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Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
